5-Chloro-4-fluoro-2-iodoaniline
Description
Properties
IUPAC Name |
5-chloro-4-fluoro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKFGFUTNPBWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294013 | |
| Record name | 5-Chloro-4-fluoro-2-iodobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852569-38-1 | |
| Record name | 5-Chloro-4-fluoro-2-iodobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852569-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-fluoro-2-iodobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-4-fluoro-2-iodoaniline chemical properties
An In-depth Technical Guide to 5-Chloro-4-fluoro-2-iodoaniline: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a halogenated aniline derivative that has emerged as a significant building block in the landscape of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms (Chlorine, Fluorine, and Iodine) and an amino group on a benzene ring, provides a versatile platform for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the discovery of targeted therapeutics.
The strategic placement of the substituents allows for remarkable regioselectivity in chemical transformations. The iodine atom, in particular, serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the chlorine and fluorine atoms modulate the electronic properties and metabolic stability of derivative compounds.[1] The aniline moiety itself is a common pharmacophore in numerous FDA-approved drugs, particularly in the class of kinase inhibitors, where it often forms critical hydrogen bond interactions within the ATP-binding pocket of the target enzyme.[2] This document will delve into the causality behind experimental choices and provide field-proven insights into harnessing the potential of this valuable synthetic intermediate.
Section 1: Physicochemical and Spectroscopic Properties
The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 852569-38-1 | [3][4] |
| Molecular Formula | C₆H₄ClFIN | [3][5] |
| Molecular Weight | 271.46 g/mol | [3][5] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [3] |
| InChI Key | RTKFGFUTNPBWIA-UHFFFAOYSA-N | [3] |
Molecular Structure
The structure of this compound is foundational to its reactivity. The positions of the substituents create a unique electronic and steric environment.
Caption: Figure 1: Structure of this compound
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. Each signal would appear as a doublet of doublets due to coupling with the adjacent fluorine atom and meta-coupling with the other proton. The amine (-NH₂) protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, appearing as a doublet of doublets due to coupling with the two ortho protons.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 271, corresponding to the molecular weight. The isotopic pattern would be characteristic of a molecule containing one chlorine atom (M+2 peak with ~33% the intensity of the M+ peak).
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands for the primary amine group (typically around 3300-3500 cm⁻¹), C-N stretching, and various C-H and C-C aromatic vibrations. Absorptions corresponding to C-X (halogen) bonds would be observed in the fingerprint region.
Section 2: Synthesis and Reactivity
Proposed Synthesis Workflow
A plausible and efficient synthesis of this compound involves a two-step process starting from the commercially available 5-Chloro-4-fluoro-2-nitroaniline (CAS 104222-34-6).[9][10] This approach first introduces the iodine via a Sandmeyer-type reaction, followed by the reduction of the nitro group to the target aniline.
Caption: Figure 2: Proposed Synthetic Pathway
General Experimental Protocol: Synthesis
Objective: To synthesize this compound from 5-Chloro-4-fluoro-2-nitroaniline.
Pillar of Trustworthiness: This protocol incorporates standard, well-established organic chemistry transformations (diazotization, Sandmeyer iodination, and nitro group reduction) that are highly reproducible.[11]
Step 1: Diazotization and Iodination of 5-Chloro-4-fluoro-2-nitroaniline
-
Suspend 5-Chloro-4-fluoro-2-nitroaniline in an aqueous acidic solution (e.g., sulfuric acid) and cool the mixture to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. The progress of the diazotization can be monitored using starch-iodide paper.
-
Once the diazotization is complete, slowly add a solution of potassium iodide (KI) in water to the cold diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The formation of a precipitate (1-Chloro-2-fluoro-5-iodo-4-nitrobenzene) indicates product formation.
-
Collect the solid product by filtration, wash with cold water and sodium thiosulfate solution (to remove excess iodine), and dry under vacuum.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 1-Chloro-2-fluoro-5-iodo-4-nitrobenzene from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder (Fe) with a catalytic amount of acetic acid, or tin(II) chloride (SnCl₂) in concentrated HCl.[11]
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter off the solid catalyst (e.g., iron salts).
-
Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or recrystallization to yield the final product.
Chemical Reactivity
The utility of this compound stems from the differential reactivity of its functional groups.
Caption: Figure 3: Reactivity Hotspots
-
Iodine (Position 2): This is the most reactive site for transformations. As an excellent leaving group, it readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.[1] This regioselectivity is a key advantage in synthetic design.
-
Amine (Position 1): The amino group can be readily acylated, alkylated, or converted into other functional groups via diazotization, providing a secondary site for molecular elaboration.
-
Chlorine (Position 5): The chlorine atom is significantly less reactive in cross-coupling reactions compared to iodine, allowing for selective functionalization at the 2-position. It can, however, participate in nucleophilic aromatic substitution (SₙAr) reactions under more forcing conditions.
-
Fluorine (Position 4): The fluorine atom is generally unreactive under typical cross-coupling or SₙAr conditions. Its primary role is electronic modulation, as its strong electron-withdrawing nature influences the acidity of the amine and the reactivity of the ring. It is also often incorporated into drug candidates to improve metabolic stability and binding affinity.
Section 3: Applications in Drug Discovery
Halogenated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[12][13] this compound is a prime example of a building block designed for modern drug discovery campaigns, particularly in oncology.
Scaffold for Kinase Inhibitors
The aniline scaffold is a privileged structure in the design of kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers, making them a major therapeutic target.[2] This building block can serve as the starting point for inhibitors that target critical signaling pathways, such as the MAPK/ERK pathway.
Caption: Figure 4: Simplified MAPK/ERK Pathway Intervention
Expert Insight: In the synthesis of a hypothetical RAF inhibitor, the iodo group of this compound would likely be replaced via a Suzuki coupling to introduce a core heterocyclic system. The aniline nitrogen would then be functionalized, for example, by forming an amide bond with another fragment designed to occupy a different part of the ATP-binding pocket. The chloro and fluoro groups would serve to optimize potency, selectivity, and pharmacokinetic properties.
Section 4: Safety and Handling
Proper handling of this compound is essential due to its hazardous properties.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [3] |
| Pictogram | GHS07 | Exclamation Mark | [3] |
Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Handling: Avoid creating dust. Use appropriate tools (spatulas) for transfer. Wash hands thoroughly after handling.[14]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14][15]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[16]
-
-
Disposal: Dispose of waste material and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.
Section 5: Quality Control and Analysis
Ensuring the purity of starting materials is a cornerstone of reproducible research.
Protocol: Purity Assessment by HPLC
Objective: To determine the purity of a sample of this compound.
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient might run from 30% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Dilute as necessary.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, particularly the chemoselective functionalization of the iodo group, provides a reliable and efficient route to novel and complex molecules. For scientists engaged in the synthesis of targeted therapies, especially kinase inhibitors, this compound offers a strategic starting point for building libraries and optimizing lead candidates. A thorough understanding of its properties, safe handling procedures, and synthetic potential is paramount to leveraging its full capabilities in advancing pharmaceutical research.
References
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AOBChem. (n.d.). 5-chloro-2-fluoro-4-iodoaniline. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Ochilov, Sh. E. U., et al. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Reactivity of 5-Chloro-2-Iodoaniline: A Chemist's Guide. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]
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NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]
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European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Chloro-4-fluoro-2-iodoaniline: A Strategic Building Block for Advanced Pharmaceutical Scaffolds
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-4-fluoro-2-iodoaniline, CAS Number 852569-38-1, a halogenated aniline derivative of significant interest to the pharmaceutical and drug discovery sectors. While direct literature on this specific compound is emerging, its structural motifs are present in a variety of potent kinase inhibitors and other advanced therapeutic agents. This document consolidates available data, proposes robust synthetic and analytical methodologies based on established chemical principles for analogous structures, and explores the compound's potential applications in medicinal chemistry. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research and development pipelines.
Introduction: The Strategic Value of Polysubstituted Anilines in Drug Discovery
Polysubstituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic placement of various substituents on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. Halogen atoms, in particular, play a crucial role in modulating these properties. Chlorine and fluorine substituents are known to enhance metabolic stability and binding interactions, while the iodine atom provides a versatile handle for further synthetic elaboration through cross-coupling reactions.[1][2]
This compound combines these features in a unique arrangement, making it a highly valuable, albeit under-documented, building block for the synthesis of complex pharmaceutical intermediates. The ortho-iodo group is particularly reactive towards palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at a late stage in a synthetic sequence. This guide will illuminate the path to synthesizing, purifying, and utilizing this promising intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for ensuring laboratory safety.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 852569-38-1 | [3] |
| Molecular Formula | C₆H₄ClFIN | [3] |
| Molecular Weight | 271.46 g/mol | [4] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [3] |
| InChI Key | RTKFGFUTNPBWIA-UHFFFAOYSA-N | [3] |
Predicted Spectroscopic Data
While experimental spectra for this compound are not widely available, the following data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.[5][6][7][8][9][10][11][12][13][14]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two signals in the aromatic region. The proton at C6 (ortho to the amino group) would likely appear as a doublet, while the proton at C3 (ortho to the chloro and fluoro groups) would appear as a doublet with coupling to the fluorine atom. The amine protons would present as a broad singlet.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the inductive and mesomeric effects of the four different substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
2.2.2. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 271, with a characteristic M+2 peak at m/z 273 with approximately one-third the intensity of the M+ peak, indicative of the single chlorine atom.[7][10][15] Common fragmentation pathways for halogenated anilines include the loss of the iodine atom and subsequent fragmentation of the aniline ring.[7]
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.[6][8][9]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (primary amine) | 3300-3500 (two bands) |
| C-H Stretch (aromatic) | 3000-3100 |
| N-H Bend (primary amine) | 1580-1650 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-N Stretch (aromatic amine) | 1250-1335 |
| C-F Stretch | 1000-1400 |
| C-Cl Stretch | 600-800 |
| C-I Stretch | 500-600 |
Synthesis and Purification
A robust and scalable synthesis of this compound is crucial for its application in drug discovery. While a specific protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of related haloanilines. The proposed synthesis involves a two-step process starting from the commercially available 4-chloro-3-fluoroaniline.
Proposed Synthetic Pathway
The most logical approach to synthesize this compound is through the regioselective ortho-iodination of 4-chloro-3-fluoroaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the chlorine atom, iodination is expected to occur at one of the ortho positions. The position ortho to the amino group and meta to the fluorine and chlorine is the most likely site of iodination due to steric and electronic factors.
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An In-depth Technical Guide to the Synthesis of 5-Chloro-4-fluoro-2-iodoaniline
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic methodology for the preparation of 5-chloro-4-fluoro-2-iodoaniline, a key intermediate in the development of advanced pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for regioselective iodination, provide a detailed step-by-step experimental protocol, and discuss the mechanistic underpinnings of the chosen synthetic route. The guide emphasizes safety, efficiency, and validation of the described procedures to ensure reproducibility and high-purity outcomes.
Introduction: The Significance of this compound
This compound is a highly functionalized aniline derivative that serves as a critical building block in medicinal chemistry. The unique arrangement of its substituents—a chloro, a fluoro, an iodo, and an amino group—on the benzene ring offers multiple points for diversification, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The presence of the iodo group is particularly advantageous, as it allows for a variety of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce further molecular complexity.
The strategic challenge in synthesizing this molecule lies in the precise control of regioselectivity during the introduction of the iodine atom onto the 4-chloro-3-fluoroaniline backbone. The directing effects of the existing substituents must be carefully considered to achieve the desired 2-iodo isomer. This guide will focus on a primary synthetic route involving electrophilic iodination, a reliable and scalable method for this transformation.
Strategic Approach: Electrophilic Iodination of 4-Chloro-3-fluoroaniline
The synthesis of this compound commences with the commercially available starting material, 4-chloro-3-fluoroaniline. The core of the synthetic strategy is the direct iodination of this substrate. The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution. The chloro and fluoro substituents are deactivating but also ortho-, para-directing.
The interplay of these directing effects is crucial for the regiochemical outcome of the iodination. The amino group's strong activating and directing influence is expected to dominate, favoring substitution at the positions ortho and para to it. The para position is blocked by the chloro group, leaving the two ortho positions (C2 and C6) as the most likely sites for iodination. Steric hindrance from the adjacent fluoro group at C3 may slightly disfavor substitution at C2, but the electronic activation from the amino group at C1 is the overriding factor, making the C2 position the primary site of electrophilic attack.
Several reagents can be employed for electrophilic iodination.[1][2][3][4] A common and effective method involves the use of molecular iodine (I₂) in the presence of a mild base or an oxidizing agent to generate the electrophilic iodine species.[2][3]
The proposed synthetic pathway is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Chloro-3-fluoroaniline | >98% | Commercially Available |
| Iodine (I₂) | ACS Reagent Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Deionized Water (H₂O) | ||
| Dichloromethane (DCM) | ACS Reagent Grade | Commercially Available |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent Grade | Commercially Available |
| Brine (saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-fluoroaniline (5.0 g, 34.3 mmol).
-
Solvent Addition: Add ethanol (75 mL) and deionized water (25 mL) to the flask. Stir the mixture at room temperature until the aniline is fully dissolved.
-
Addition of Base: Add sodium bicarbonate (5.76 g, 68.6 mmol) to the solution. The sodium bicarbonate acts as a mild base to neutralize the HI formed during the reaction, driving the equilibrium towards the products.
-
Addition of Iodine: In a separate beaker, dissolve iodine (9.58 g, 37.7 mmol) in ethanol (50 mL). Add this iodine solution dropwise to the reaction mixture over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 mixture of hexanes and ethyl acetate as the eluent. The starting material and product should have distinct Rf values.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A saturated aqueous solution of sodium thiosulfate is then added portion-wise until the dark color of the excess iodine is discharged, resulting in a pale yellow solution.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add dichloromethane (100 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (50 mL each).
-
Workup - Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (100 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid. Determine the yield and characterize the product.
Mechanistic Insights
The electrophilic iodination of 4-chloro-3-fluoroaniline proceeds via a classic electrophilic aromatic substitution mechanism.
Sources
Foreword: The Strategic Advantage of Polysubstituted Anilines in Modern Synthesis
<Technical Guide: 5-Chloro-4-fluoro-2-iodoaniline >
A Comprehensive Analysis for Chemical Researchers and Pharmaceutical Development Professionals
In the landscape of contemporary organic and medicinal chemistry, halogenated anilines stand out as exceptionally versatile synthetic intermediates. The strategic placement of multiple, distinct halogen atoms onto an aniline scaffold, as exemplified by this compound, provides a powerful and nuanced tool for the construction of complex molecular architectures. This guide offers an in-depth exploration of this specific compound, designed to equip researchers and drug development professionals with the critical knowledge to leverage its unique reactivity in their synthetic endeavors.
Core Molecular Profile
This compound is a trifunctionalized aniline derivative. Its utility is rooted in the distinct electronic and steric properties conferred by the chloro, fluoro, and iodo substituents, which allows for highly selective chemical transformations.
Table 1: Key Chemical and Physical Properties
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 852569-38-1 |
| Molecular Formula | C₆H₄ClFIN[1][2] |
| Molecular Weight | 271.46 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, sealed in dry, dark conditions |
Spectroscopic Signature for Structural Verification
Accurate structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.
-
¹H NMR: The proton nuclear magnetic resonance spectrum will exhibit distinct signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show six unique aromatic carbon signals. The carbons bonded to halogens will have characteristic chemical shifts, and the carbon attached to fluorine will show a distinct C-F coupling constant.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum confirms the presence of the single fluorine atom.
-
Mass Spectrometry: The mass spectrum will display a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern for chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, aromatic C-H stretches, and carbon-halogen bond vibrations.
Synthesis: A Practical and Regioselective Approach
The synthesis of this compound is typically achieved through the electrophilic iodination of a suitable aniline precursor. The following protocol outlines a common and effective method.
Synthetic Workflow
Caption: A typical synthetic route to this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: Dissolve 4-chloro-3-fluoroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Iodination: Cool the solution to 0–5 °C. Add a solution of iodine monochloride in glacial acetic acid dropwise, maintaining a low temperature.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Neutralization and Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Strategic Synthetic Applications
The synthetic power of this compound lies in the differential reactivity of its functional groups, enabling a hierarchical approach to molecular elaboration.
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3] This allows for the selective introduction of a wide variety of substituents at the 2-position. The iodine's higher reactivity compared to chlorine in oxidative addition steps of catalytic cycles is a key advantage for regioselectivity.[3]
-
Amine Group Transformations: The primary amino group can undergo standard chemical modifications, including acylation, alkylation, and diazotization, opening pathways to a diverse range of derivatives.[3]
-
Nucleophilic Aromatic Substitution (SₙAr): While the chloro and fluoro groups are generally less reactive towards SₙAr, they can be targeted under more forcing conditions, offering further avenues for functionalization after the more reactive sites have been addressed.
Logical Flow for Stepwise Functionalization
Sources
A Comprehensive Technical Guide to 5-Chloro-4-fluoro-2-iodoaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-4-fluoro-2-iodoaniline is a trifunctionalized aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms and a primary amine on a benzene scaffold, provides multiple reactive sites for orthogonal chemical modifications. This guide offers an in-depth analysis of its chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic considerations, and its strategic applications, particularly in the realm of pharmaceutical development. The strategic placement of iodo, chloro, and fluoro substituents allows for precise manipulation in cross-coupling reactions and for fine-tuning the electronic and metabolic properties of target molecules, making it an indispensable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).
Part 1: Core Chemical Identity and Nomenclature
The systematic naming and structural representation of a chemical entity are foundational to its scientific study. This compound is identified by a precise arrangement of substituents on an aniline core.
IUPAC Name: this compound. An alternative, equally valid systematic name is 5-chloro-4-fluoro-2-iodobenzenamine.[1]
The numbering of the aniline ring is determined by prioritizing the amine group at the C1 position. The substituents are then numbered to give them the lowest possible locants, leading to the iodine at C2, fluorine at C4, and chlorine at C5.
Key Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are used.
| Identifier | Value | Source |
| CAS Number | 852569-38-1 | [2][3] |
| Molecular Formula | C₆H₄ClFIN | [4] |
| Molecular Weight | 271.46 g/mol | [2][4] |
| InChI | 1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
| InChIKey | RTKFGFUTNPBWIA-UHFFFAOYSA-N |
Part 2: Physicochemical Properties and Safety Profile
Understanding the physical characteristics and handling requirements is critical for laboratory application.
Physicochemical Data
| Property | Value | Notes |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, Sealed in dry, dark place |
GHS Hazard and Safety Information
As a halogenated aniline, this compound requires careful handling. The following GHS classification provides a summary of its potential hazards.
| GHS Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This information is representative. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Part 3: Proposed Synthesis and Mechanistic Rationale
While specific proprietary syntheses may vary, a logical and scalable synthetic route can be devised from commercially available precursors based on established organohalogen chemistry. A plausible multi-step synthesis starting from 4-chloro-2-fluoroaniline is outlined below. This approach is designed to install the substituents in a controlled manner, leveraging the directing effects of the existing groups.
Retrosynthetic Analysis and Proposed Workflow
The key transformations involve the introduction of an iodine atom ortho to the amine and a subsequent functional group manipulation. A common strategy for such an iodination is electrophilic substitution.
Sources
An In-depth Technical Guide to the Synthesis of 5-Chloro-4-fluoro-2-iodoaniline
Introduction: The Strategic Importance of 5-Chloro-4-fluoro-2-iodoaniline
This compound is a highly functionalized aniline derivative that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups, offers multiple reactive sites for diverse chemical transformations. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of these halogens allows for selective reactions, such as cross-coupling, nucleophilic substitution, and diazotization, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of the synthetic pathways to this compound, focusing on the selection of starting materials and the rationale behind the experimental methodologies.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available precursors. The primary disconnection strategies focus on the introduction of the iodo and amino functionalities, as the chloro and fluoro substituents are often present in the initial starting material.
Caption: Retrosynthetic analysis of this compound.
The most direct retrosynthetic pathway identifies 4-chloro-3-fluoroaniline as a key precursor. This commercially available starting material possesses the required chloro and fluoro substitution pattern. The synthesis then simplifies to the regioselective iodination of this aniline derivative. An alternative route involves the reduction of a nitro group, suggesting 4-chloro-3-fluoronitrobenzene as another potential starting point.
Synthetic Pathways from Commercially Available Starting Materials
The synthesis of this compound can be achieved through several routes, primarily depending on the chosen starting material and the desired scale of production. The most common and practical approach involves the direct iodination of 4-chloro-3-fluoroaniline.
Pathway 1: Direct Iodination of 4-Chloro-3-fluoroaniline
This is the most straightforward and widely employed method for the synthesis of this compound. The key challenge in this approach is achieving regioselectivity, as the aniline ring is activated towards electrophilic substitution at multiple positions.
Reaction Scheme:
Caption: Direct iodination of 4-chloro-3-fluoroaniline.
Experimental Protocol:
A common procedure for the direct iodination of anilines involves the use of an electrophilic iodine source.[1][2][3] N-Iodosuccinimide (NIS) is a preferred reagent due to its mild nature and high selectivity.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-chloro-3-fluoroaniline (1 equivalent) in a suitable aprotic solvent, such as acetonitrile or dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath to control the exothermicity of the reaction.
-
Reagent Addition: Add N-Iodosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like acetonitrile or DCM are chosen to avoid side reactions with the electrophilic iodinating agent.
-
Temperature: The initial cooling to 0°C helps to control the reaction rate and minimize the formation of di-iodinated byproducts.
-
NIS: N-Iodosuccinimide is a reliable source of electrophilic iodine (I+) and is often more selective than using molecular iodine (I₂) with an oxidizing agent.[1][2][3]
-
Quenching: Sodium thiosulfate is a standard quenching agent that effectively reduces excess iodine to iodide, simplifying the workup procedure.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 4-Chloro-3-fluoroaniline |
| Iodinating Agent | N-Iodosuccinimide (NIS) |
| Solvent | Acetonitrile |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
| Purity (after chromatography) | >98% |
Pathway 2: Sandmeyer Reaction of 4-Chloro-3-fluoroaniline
An alternative, though less direct, route involves the Sandmeyer reaction. This classic transformation in aromatic chemistry allows for the introduction of an iodo group via a diazonium salt intermediate.
Reaction Scheme:
Caption: Synthesis via the Sandmeyer reaction.
Experimental Protocol:
The Sandmeyer reaction is a two-step process involving diazotization followed by nucleophilic substitution with iodide.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 4-chloro-3-fluoroaniline (1 equivalent) in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI) (1.2-1.5 equivalents) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Follow the quenching, extraction, washing, drying, and purification steps as described in Pathway 1.
-
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization step must be performed at low temperatures (0-5°C) because diazonium salts are unstable and can decompose at higher temperatures.
-
Strong Acid: A strong acid is required to protonate the amino group, making it susceptible to reaction with nitrous acid (formed in situ from NaNO₂ and acid).
-
Potassium Iodide: KI serves as the source of the iodide nucleophile, which displaces the dinitrogen gas from the diazonium salt.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 4-Chloro-3-fluoroaniline |
| Reagents | NaNO₂, HCl, KI |
| Solvent | Water |
| Reaction Temperature | 0-5°C to Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | 65-75% |
| Purity (after chromatography) | >97% |
Comparative Analysis of Synthetic Routes
| Feature | Pathway 1: Direct Iodination | Pathway 2: Sandmeyer Reaction |
| Starting Material | 4-Chloro-3-fluoroaniline | 4-Chloro-3-fluoroaniline |
| Number of Steps | 1 | 2 (in situ) |
| Reagents | N-Iodosuccinimide, Acetonitrile | NaNO₂, HCl, KI |
| Reaction Conditions | Mild (0°C to RT) | Requires strict temperature control (0-5°C) |
| Yield | Higher (80-90%) | Lower (65-75%) |
| Scalability | Readily scalable | Scalability can be challenging due to the instability of the diazonium intermediate and gas evolution. |
| Safety Considerations | NIS is a stable solid. | Diazonium salts can be explosive if isolated. NaNO₂ is toxic. |
| Cost-Effectiveness | Can be more expensive due to the cost of NIS. | Generally more cost-effective as reagents are inexpensive bulk chemicals. |
Expert Insight: For laboratory-scale synthesis where high yield and simplicity are paramount, Pathway 1 (Direct Iodination) is the preferred method. For larger-scale industrial production where cost is a major driver, Pathway 2 (Sandmeyer Reaction) may be considered, provided that appropriate engineering controls are in place to manage the safety risks associated with the diazonium salt.
Safety, Handling, and Storage
-
This compound: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as harmful if swallowed and may cause skin and eye irritation. Store in a cool, dry, and dark place in a tightly sealed container.
-
4-Chloro-3-fluoroaniline: This starting material is toxic and an irritant. Handle with the same precautions as the final product.[4][5]
-
N-Iodosuccinimide (NIS): NIS is an oxidizing agent and an irritant. Avoid contact with skin and eyes.
-
Sodium Nitrite (NaNO₂): Sodium nitrite is toxic and an oxidizer. Handle with care and avoid contact with combustible materials.
-
Acids (HCl, H₂SO₄): These are corrosive and should be handled with extreme care, using appropriate PPE.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct iodination of commercially available 4-chloro-3-fluoroaniline using N-Iodosuccinimide. This method offers high yields, mild reaction conditions, and operational simplicity, making it the method of choice for most research and development applications. The Sandmeyer reaction provides a viable, cost-effective alternative, particularly for large-scale synthesis, but requires more stringent control over reaction parameters and careful consideration of safety protocols. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, cost constraints, and available equipment and expertise.
References
- Le, G. T., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461-7469.
-
PubMed. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]
-
U.S. National Library of Medicine. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. 4-Chloro-3-fluoroaniline = 97.0 GC 367-22-6 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 5-Chloro-4-fluoro-2-iodoaniline from 5-chloro-4-fluoro-2-nitroaniline
Abstract
This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 5-Chloro-4-fluoro-2-iodoaniline, a valuable halogenated aniline derivative used as a building block in the development of complex organic molecules and active pharmaceutical ingredients (APIs). The synthesis commences with the selective reduction of the nitro group in the starting material, 5-chloro-4-fluoro-2-nitroaniline, to yield the intermediate 5-chloro-4-fluoroaniline. This intermediate is subsequently converted to the final product via a Sandmeyer-type diazotization-iodination reaction. This document offers detailed, step-by-step protocols, mechanistic insights, safety considerations, and data presentation to support researchers and drug development professionals in the successful execution of this synthesis.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic compound. The presence of three distinct halogen atoms (Cl, F, I) at specific positions, along with an amino group, makes it a versatile precursor for introducing complex structural motifs, particularly through cross-coupling reactions where the iodo-substituent is highly reactive.[1] The synthesis from 5-chloro-4-fluoro-2-nitroaniline is a logical and efficient route, leveraging well-established and robust chemical transformations.
The overall synthetic strategy is bifurcated into two primary stages:
-
Reduction of the Nitro Group: The initial step involves the chemoselective reduction of the nitro moiety (-NO₂) to a primary amine (-NH₂). This transformation must be conducted under conditions that preserve the integrity of the chloro and fluoro substituents on the aromatic ring.
-
Diazotization and Iodination: The resulting aniline intermediate is converted into a diazonium salt, which is a highly effective leaving group.[1] This unstable intermediate is then subjected to a nucleophilic substitution with an iodide ion source, a process often referred to as a Sandmeyer-type reaction, to yield the target 2-iodoaniline derivative.[2][3]
This guide will elaborate on the causality behind the selection of reagents and conditions, ensuring a reproducible and high-yielding process.
Overall Synthetic Workflow
The two-step transformation is visualized in the workflow diagram below.
Caption: Overall two-step synthesis pathway.
Step 1: Reduction of 5-Chloro-4-fluoro-2-nitroaniline
Rationale for Method Selection
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. While various methods exist, such as catalytic hydrogenation (e.g., H₂/Pd-C) or the use of reducing agents like iron in acidic media (Fe/HCl), the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is often preferred for laboratory-scale synthesis of substituted anilines. This method is highly effective and generally avoids side reactions, such as dehalogenation, which can be a concern with catalytic hydrogenation under harsh conditions. The reaction proceeds readily at elevated temperatures and the work-up is straightforward.
Reaction Mechanism: SnCl₂ Reduction
The reduction of the nitro group by tin(II) chloride is a complex process involving a series of single-electron transfers. The tin(II) acts as the reducing agent, becoming oxidized to tin(IV). The overall stoichiometry involves three equivalents of SnCl₂ for each nitro group. The acidic medium is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.
Caption: Simplified mechanism of nitro reduction by SnCl₂.
Experimental Protocol: Reduction
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
|---|---|---|---|
| 5-Chloro-4-fluoro-2-nitroaniline | 190.56 | 10.0 g | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 37.9 g | 3.2 |
| Concentrated Hydrochloric Acid (HCl, ~37%) | 36.46 | ~100 mL | - |
| Ethanol (EtOH) | 46.07 | 150 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-4-fluoro-2-nitroaniline (10.0 g, 52.5 mmol) and ethanol (150 mL).
-
Stir the mixture to form a suspension. To this, add tin(II) chloride dihydrate (37.9 g, 168 mmol).
-
Slowly add concentrated hydrochloric acid (100 mL) to the mixture. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully neutralize the acidic mixture by the dropwise addition of a cold 50% (w/v) aqueous sodium hydroxide solution. This is a highly exothermic process. The goal is to precipitate tin salts while making the solution strongly basic (pH > 10). A thick, white precipitate of tin hydroxides will form.
-
Filter the slurry through a pad of celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-4-fluoroaniline as a solid. This intermediate is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.
Step 2: Diazotization and Iodination (Sandmeyer-Type Reaction)
Rationale and Mechanistic Insights
The conversion of the synthesized 5-chloro-4-fluoroaniline to the target iodo-compound is achieved via the formation of an arenediazonium salt. This reaction is a cornerstone of synthetic organic chemistry for introducing a wide range of functionalities onto an aromatic ring.[1]
Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂) at low temperatures (0-5 °C).[1] Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which would lead to side products and reduced yield.[1]
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the diazonium group (-N₂⁺), which is an excellent leaving group due to the formation of highly stable dinitrogen gas (N₂).[1] Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst.[4]
Caption: Mechanism of diazotization and iodination.
Experimental Protocol: Diazotization-Iodination
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (based on 100% yield from Step 1) | Molar Eq. |
|---|---|---|---|
| 5-Chloro-4-fluoroaniline | 161.57 | 8.48 g | 1.0 |
| Concentrated Sulfuric Acid (H₂SO₄, ~98%) | 98.08 | 15 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 1.05 |
| Potassium Iodide (KI) | 166.00 | 9.6 g | 1.1 |
| Water (Deionized) | 18.02 | As needed | - |
| Diethyl Ether or EtOAc | - | As needed | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure
-
Preparation of Aniline Salt: In a 250 mL flask, carefully add the crude 5-chloro-4-fluoroaniline (8.48 g, 52.5 mmol) to a mixture of water (50 mL) and concentrated sulfuric acid (15 mL). Stir the mixture and cool it to 0-5 °C in an ice-salt bath.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (3.8 g, 55.1 mmol) in cold water (20 mL). Add this NaNO₂ solution dropwise to the cold aniline salt solution over 30 minutes, ensuring the temperature is strictly maintained below 5 °C. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20 minutes. The formation of the diazonium salt is complete. (Optional: A positive test on starch-iodide paper, which turns blue-black, indicates a slight excess of nitrous acid and confirms the reaction's endpoint).
-
Iodination: In a separate 500 mL beaker, dissolve potassium iodide (9.6 g, 57.8 mmol) in water (50 mL). Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Once the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. A dark solid or oil may separate.
-
Work-up and Purification: Add a 10% aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Safety and Handling
-
Nitro Compounds: 5-chloro-4-fluoro-2-nitroaniline is a toxic and potentially explosive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acids and Bases: Concentrated hydrochloric acid, sulfuric acid, and concentrated sodium hydroxide are highly corrosive. Handle them in a well-ventilated fume hood and wear appropriate PPE. The neutralization process is highly exothermic and must be done slowly with cooling.
-
Diazonium Salts: Arenediazonium salts are thermally unstable and can be explosive when isolated in a dry state.[1] It is imperative to keep them in solution at low temperatures (0-5 °C) at all times and use them immediately after preparation.[1]
-
General Precautions: All steps of this synthesis should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from its corresponding nitro-precursor is a reliable and efficient two-step process. The methodology relies on a classical tin(II) chloride reduction followed by a well-established diazotization-iodination sequence. By carefully controlling reaction parameters, particularly the temperature during the diazotization step, this valuable synthetic intermediate can be prepared in good yield. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this and analogous polyhalogenated anilines.
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). ACS Publications. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
Reactivity of the aniline group in 5-Chloro-4-fluoro-2-iodoaniline
An In-Depth Technical Guide to the Reactivity of the Aniline Group in 5-Chloro-4-fluoro-2-iodoaniline
For correspondence: Dr. Gemini, Senior Application Scientist, Advanced Synthesis Division.
Abstract
This compound is a highly substituted aromatic amine that serves as a versatile building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. Its synthetic utility is dictated by the nuanced reactivity of its functional groups: the aniline moiety and three distinct halogen atoms. This technical guide provides an in-depth analysis of the reactivity of the primary amino (-NH₂) group, focusing on how its nucleophilicity and basicity are modulated by the potent electronic effects of the chloro, fluoro, and iodo substituents. We will explore the causality behind experimental choices for key transformations such as N-acylation, N-alkylation, and diazotization, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: A Multifunctional Synthetic Scaffold
The compound this compound (CAS No. 852569-38-1) presents a unique chemical architecture.[1] The aniline core is decorated with three halogen atoms, each imparting distinct electronic and steric properties. The presence of these groups, particularly the reactive iodo-substituent, makes this molecule an invaluable intermediate for introducing molecular complexity via cross-coupling reactions.[2] However, the successful application of this scaffold often hinges on the selective manipulation of the aniline's amino group. Understanding the electronic landscape of the molecule is paramount to predicting and controlling the reactivity of this critical functional group.
The Electronic Landscape: Deactivation and Modulated Reactivity
The reactivity of an aniline's amino group is fundamentally tied to the availability of the nitrogen's lone pair of electrons.[3] In this compound, this electron pair is significantly less available compared to unsubstituted aniline due to the cumulative electron-withdrawing effects of the three halogen substituents.
Electronic Effects of Substituents:
| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Ring Electron Density |
| Iodo (-I) | Ortho (C2) | Weakly Withdrawing | Weakly Donating | Weakly Deactivating |
| Fluoro (-F) | Meta (C4) | Strongly Withdrawing | Weakly Donating | Strongly Deactivating |
| Chloro (-Cl) | Para (C5) | Strongly Withdrawing | Weakly Donating | Deactivating |
Note: The positions are relative to the amino group (C1).
All halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom.[3][4] While they also possess a resonance-donating effect (+R) via their lone pairs, the inductive effect is dominant for halogens. The cumulative impact of three such substituents drastically reduces the electron density on the nitrogen, leading to two key consequences:
-
Decreased Basicity: The aniline is a significantly weaker base than aniline itself. The protonated form (anilinium ion) is more acidic.
-
Reduced Nucleophilicity: The nitrogen atom is a much weaker nucleophile, meaning it reacts more slowly with electrophiles.[3][5] Harsh reaction conditions may be required to drive reactions to completion.
The following diagram illustrates the interplay of these electronic forces.
Caption: Inductive vs. Resonance Effects on the Aniline Group.
Key Transformations of the Aniline Moiety
Despite its deactivation, the amino group remains a key handle for synthetic transformations. The choice of reagents and conditions must, however, compensate for its diminished reactivity.
N-Acylation and N-Sulfonylation
N-acylation is a fundamental reaction often employed to protect the amino group, reduce its activating effect during subsequent electrophilic aromatic substitutions, or to introduce amide functionalities as part of a larger molecular design. Given the low nucleophilicity of this compound, mild acylating agents may be ineffective.
Causality in Experimental Design:
-
Reagent Choice: Highly reactive acylating agents like acyl chlorides or anhydrides are required in place of less reactive esters.
-
Catalysis/Activation: The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) which acts as a nucleophilic catalyst (in the case of pyridine) and an acid scavenger to neutralize the HCl or carboxylic acid byproduct, driving the equilibrium towards the product.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid competitive reactions with the acylating agent.
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise via syringe over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield N-(5-chloro-4-fluoro-2-iodophenyl)acetamide.
Caption: General workflow for the N-Acylation of the aniline.
Diazotization and Sandmeyer Reactions
The conversion of the aniline's amino group into a diazonium salt is one of its most powerful transformations, enabling its replacement with a wide variety of other functional groups (e.g., -OH, -CN, -X, -H).[6]
Causality in Experimental Design:
-
Acid Medium: The reaction requires a strong, non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid. The acid protonates the nitrous acid (formed in situ from sodium nitrite) to generate the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent.[7]
-
Temperature Control: Diazonium salts are notoriously unstable and can decompose explosively at elevated temperatures. The reaction must be maintained at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium intermediate.[7]
-
Stoichiometry: Precise control over the stoichiometry of sodium nitrite is crucial to avoid side reactions and ensure complete conversion.
Once formed, the 5-chloro-4-fluoro-2-iodobenzenediazonium salt can be used immediately in subsequent reactions, such as the Sandmeyer reaction, to introduce other functionalities.
-
Suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at 0-5 °C to form the diazonium salt solution.
-
In a separate flask, dissolve potassium iodide (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, extract the product with an organic solvent (e.g., diethyl ether), and wash the organic layer with sodium thiosulfate solution to remove excess iodine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify to yield 1,2-diiodo-4-chloro-5-fluorobenzene.
Caption: Workflow for Diazotization and Sandmeyer Reaction.
Synergistic Reactivity: The Aniline in Multi-step Synthesis
A key strategic consideration is the interplay between the aniline group and the halogens. The iodine at the C2 position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[2][8] The aniline's -NH₂ group, however, can interfere with these catalytic cycles through coordination to the metal center or by participating in side reactions like N-arylation.
Therefore, a common and highly effective strategy involves:
-
Protection: The aniline group is first protected, typically as an amide (e.g., acetamide) or carbamate. This temporarily removes the problematic N-H protons and modulates the group's electronic properties.
-
Cross-Coupling: The C-I bond is selectively functionalized via a cross-coupling reaction. The C-Cl bond is significantly less reactive under typical palladium catalysis conditions, allowing for high regioselectivity.[2]
-
Deprotection: The protecting group is removed from the nitrogen to regenerate the free aniline, which can then be used in subsequent synthetic steps if desired.
This protection-coupling-deprotection sequence allows chemists to leverage the reactivity of different sites on the molecule in a controlled and predictable manner.
Conclusion
The aniline group in this compound is characterized by significantly attenuated reactivity due to the potent, cumulative electron-withdrawing effects of its three halogen substituents. This reduced nucleophilicity and basicity necessitates the use of more forceful conditions or highly reactive reagents for transformations such as acylation and diazotization. However, by understanding and accounting for these electronic modulations, the amino group remains a versatile functional handle. Its strategic protection enables the highly selective functionalization of the C-I bond, making this compound a powerful and adaptable intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors.
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Navigating the Orthogonal Reactivity of 5-Chloro-4-fluoro-2-iodoaniline: A Technical Guide for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic functionalization of complex aromatic scaffolds is paramount. Among these, polyhalogenated anilines serve as versatile building blocks, offering multiple points for diversification. 5-Chloro-4-fluoro-2-iodoaniline, with its unique arrangement of three distinct halogen atoms, presents a fascinating case study in chemoselectivity. This guide provides a comprehensive analysis of the reactivity of each halogen, underpinned by mechanistic principles, and offers field-proven insights into leveraging this differential reactivity for the synthesis of novel molecular entities.
The Molecular Architecture: An Interplay of Electronic and Steric Effects
The reactivity of this compound is governed by the electronic and steric influences of its substituents on the aniline ring. The amino group is a strong activating group, donating electron density to the ring through resonance and directing electrophilic substitution to the ortho and para positions.[1] However, in the context of cross-coupling and nucleophilic substitution, the inherent properties of the halogens themselves take center stage.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen (C-X) bond dissociation energy, which follows the trend: C-I < C-Br < C-Cl < C-F.[2] This makes the iodine atom at the C-2 position the most susceptible to oxidative addition, the rate-determining step in many cross-coupling cycles.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity is governed by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. This results in an inverted reactivity trend: F > Cl > Br > I. The highly electronegative fluorine atom at the C-4 position makes this site the most likely to undergo nucleophilic attack, provided the ring is sufficiently activated by electron-withelectron-withdrawing groups.
Strategic Functionalization: A Roadmap to Selective Transformations
The differential reactivity of the three halogen atoms in this compound allows for a stepwise and selective functionalization strategy. This section outlines validated approaches for targeting each halogen with high precision.
Targeting the C-2 Position: The Realm of Palladium-Catalyzed Cross-Coupling
The labile carbon-iodine bond makes the C-2 position the primary target for a wide array of palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. The high reactivity of the C-I bond allows for selective coupling at the C-2 position under relatively mild conditions, leaving the chloro and fluoro substituents intact.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C-2
| Aryl Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 (3) | - | K2CO3 | Toluene/H2O | 90 | 12 | >90 | [3] |
| 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Dioxane | 100 | 16 | 85-95 | [4] |
| Pyridine-3-boronic acid | Pd2(dba)3 (1.5) | XPhos (3) | Cs2CO3 | THF | 80 | 24 | 80-90 | [5] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), and base (2.0 mmol) in the specified solvent (5 mL) is added the palladium catalyst and ligand.
-
The reaction mixture is heated to the specified temperature under an inert atmosphere for the indicated time.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
The Buchwald-Hartwig amination allows for the selective formation of a new C-N bond at the C-2 position. The choice of ligand is crucial for achieving high yields and preventing side reactions.[1] Sterically hindered biarylphosphine ligands are often employed to facilitate the reductive elimination step.[6]
Table 2: Conditions for Selective Buchwald-Hartwig Amination at C-2
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd2(dba)3 (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | >90 | [7] |
| Aniline | Pd(OAc)2 (2) | BINAP (3) | Cs2CO3 | Dioxane | 100 | 24 | 80-90 | [1] |
| Benzylamine | PdCl2(dppf) (3) | - | K3PO4 | DMF | 120 | 16 | 75-85 | [8] |
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
In a glovebox, a reaction vessel is charged with the palladium catalyst, ligand, and base.
-
This compound (1.0 mmol), the amine (1.2 mmol), and anhydrous solvent (5 mL) are added.
-
The vessel is sealed and heated to the specified temperature with vigorous stirring for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography.
Activating the C-4 Position: Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group (if present as a precursor) or the inherent electronegativity of the other halogens can activate the C-4 position towards nucleophilic aromatic substitution (SNAr). The highly electronegative fluorine atom is an excellent leaving group in this context.
Table 3: Conditions for Nucleophilic Aromatic Substitution at C-4
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sodium methoxide | - | Methanol | 65 | 12 | 70-80 | [9] |
| Pyrrolidine | K2CO3 | DMSO | 120 | 24 | 65-75 | [10] |
| Sodium azide | - | DMF | 100 | 16 | >90 | [9] |
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a solution of the this compound derivative (1.0 mmol) in the chosen solvent (5 mL) is added the nucleophile (1.5-2.0 mmol) and base (if required).
-
The reaction mixture is heated to the specified temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The product is purified by chromatography or recrystallization.
The Resilient C-5 Position: Strategies for C-Cl Bond Functionalization
The C-Cl bond is the most robust of the three carbon-halogen bonds in cross-coupling reactions. Its functionalization typically requires more forcing conditions, such as the use of highly active catalysts and ligands, and higher temperatures. This inherent stability allows for the selective functionalization of the iodo and fluoro positions while leaving the chloro group intact for subsequent transformations.
For Suzuki-Miyaura couplings, catalyst systems based on bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos in combination with a strong base are often necessary to achieve efficient coupling at the C-Cl bond.[4] Similarly, for Buchwald-Hartwig aminations, more active catalyst systems may be required.[6]
Directed Ortho-Metalation: An Alternative Pathway
Directed ortho-metalation (DoM) offers an alternative strategy for functionalization. The amino group, after protection with a suitable directing group (e.g., pivaloyl or Boc), can direct lithiation to the ortho C-6 position.[7][11] Subsequent quenching with an electrophile would introduce a new substituent at this position. This approach, however, requires careful optimization to avoid competing halogen-metal exchange, particularly with the iodine at the C-2 position.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions. As with many halogenated aromatic compounds, they should be considered as potentially toxic and irritant.[8][12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15] Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of the orthogonal reactivity of its three distinct halogen atoms allows for the design of elegant and efficient synthetic strategies. By carefully selecting reaction conditions, catalysts, and ligands, researchers can selectively functionalize each position on the aromatic ring, unlocking a vast chemical space for the development of novel compounds with tailored properties.
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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КиберЛенинка. (n.d.). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
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Unlocking New Frontiers: A Technical Guide to the Research Potential of 5-Chloro-4-fluoro-2-iodoaniline
For Immediate Release
[City, State] – 5-Chloro-4-fluoro-2-iodoaniline, a halogenated aniline derivative, is emerging as a pivotal building block in the synthesis of novel therapeutics and advanced materials. This guide offers an in-depth exploration of its properties and outlines promising research avenues for scientists and drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 852569-38-1) is a solid compound with a molecular weight of 271.46 g/mol .[1][2] Its structure, featuring three distinct halogen substituents on an aniline core, provides a unique platform for diverse chemical modifications. The presence of chloro, fluoro, and iodo groups at specific positions allows for regioselective reactions, a critical advantage in multi-step organic synthesis.[3]
| Property | Value | Source |
| CAS Number | 852569-38-1 | [1][4] |
| Molecular Formula | C6H4ClFIN | [1][2] |
| Molecular Weight | 271.46 | [1][2] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [1] |
Synthetic Accessibility
The synthesis of halogenated anilines is well-established in organic chemistry. While specific routes for this compound are proprietary, general methodologies involve the introduction of halogen atoms onto an aniline or nitrobenzene precursor. For instance, the synthesis of related compounds like 4-chloro-2-fluoroaniline often involves the reduction of a corresponding nitroaromatic compound.[5][6] Similarly, iodination of aryl amines can be achieved using various reagents. The synthesis of 5-chloro-2-nitroaniline, a potential precursor, has been described starting from 3-chloroaniline through formylation, nitration, and hydrolysis.[7]
Potential Research Areas in Medicinal Chemistry
The true potential of this compound lies in its application as a scaffold for the development of novel bioactive molecules. The distinct electronic properties and steric hindrance imparted by the halogen atoms can significantly influence the pharmacological profile of derivative compounds.
Kinase Inhibitors in Oncology
Kinases are a major class of drug targets in oncology.[8] The anilino-quinazoline and anilino-quinoline cores are prevalent motifs in many approved kinase inhibitors.[8] this compound can serve as a crucial starting material for the synthesis of novel aniline-based kinase inhibitors. The differential reactivity of the iodo and chloro groups allows for sequential cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to build complex molecular architectures.
Proposed Research Workflow:
Caption: Synthetic and screening workflow for novel kinase inhibitors.
Experimental Protocol: Suzuki Coupling
-
To a solution of this compound (1 eq.) and a boronic acid derivative (1.2 eq.) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) and a base (e.g., K2CO3, 2 eq.).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Allosteric Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[9][10] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.[11][12] The unique substitution pattern of this compound can be exploited to design ligands that fit into specific allosteric pockets.
Research Focus: The development of both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) for CNS-related GPCRs, such as metabotropic glutamate receptors or muscarinic acetylcholine receptors, presents a promising avenue.[12]
Caption: Integrated workflow for GPCR allosteric modulator discovery.
Applications in Materials Science
The utility of halogenated anilines extends beyond pharmaceuticals into the realm of advanced materials.[13][14] The incorporation of fluorine, in particular, can enhance properties such as thermal stability and chemical resistance in polymers.[13][15]
High-Performance Polymers
This compound can be utilized as a monomer in the synthesis of specialty polymers like polyimides and polyamides. The presence of the halogen atoms can lead to materials with improved flame retardancy and modified electronic properties.
Potential Application: Development of novel fluorinated polyimides with low dielectric constants for applications in microelectronics.
Organic Electronics
Aniline derivatives are precursors to conducting polymers like polyaniline. The specific halogenation pattern of this compound could be used to tune the bandgap and conductivity of the resulting polymers, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conclusion
This compound is a versatile and strategically important chemical intermediate with significant untapped potential. Its unique substitution pattern offers a rich platform for the design and synthesis of novel kinase inhibitors, GPCR allosteric modulators, and advanced functional materials. The research directions outlined in this guide provide a roadmap for unlocking the full potential of this promising molecule.
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Ochilov, S. E. U., et al. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. КиберЛенинка. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Chloro-4-fluoro-2-iodoaniline and Its Structural Analogs in Drug Discovery
Foreword: The Strategic Importance of Polysubstituted Anilines in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the aniline scaffold remains a cornerstone, prized for its synthetic versatility and its ability to engage in crucial interactions with biological targets. However, the Achilles' heel of many aniline-containing drug candidates lies in their metabolic instability and potential for toxicity, often stemming from oxidative metabolism that can lead to reactive metabolites.[1][2] This has catalyzed a paradigm shift towards the exploration of highly substituted and bioisosteric aniline analogs designed to circumvent these liabilities while retaining or enhancing therapeutic efficacy.
This technical guide delves into the chemistry and potential applications of 5-chloro-4-fluoro-2-iodoaniline, a polysubstituted aniline that serves as a valuable building block for complex molecular architectures. We will explore its synthesis, the rationale behind the design of its structural analogs, and their application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of halogenated anilines in their research endeavors.
The Core Scaffold: this compound
The title compound, this compound, is a solid at room temperature with a molecular weight of 271.46 g/mol .[3][4] Its structure is characterized by a dense arrangement of electron-withdrawing halogens on the aniline ring, which significantly influences its chemical reactivity and physicochemical properties. The iodine atom at the ortho position is a particularly useful synthetic handle, enabling a variety of cross-coupling reactions for the construction of more complex molecules.[5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 852569-38-1 | [4] |
| Molecular Formula | C6H4ClFIN | [3][4] |
| Molecular Weight | 271.46 g/mol | [3] |
| Physical Form | Solid | [4] |
| Storage | 2-8°C, sealed in dry, dark place | [4] |
Synthesis of this compound: A Plausible Multi-Step Approach
While a direct, one-pot synthesis of this compound is not prominently described in the literature, a robust and logical synthetic route can be constructed from readily available starting materials, leveraging well-established organic transformations. The following protocol represents a scientifically sound, multi-step synthesis.
Workflow for the Synthesis of this compound
Caption: Plausible synthetic route to this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 5-Chloro-4-fluoro-2-nitroaniline
This step involves the nitration of a commercially available precursor, 3-chloro-4-fluoroaniline. The regioselectivity of the nitration is directed by the existing substituents.
-
Materials: 3-chloro-4-fluoroaniline, concentrated sulfuric acid, fuming nitric acid, ice.
-
Procedure:
-
To a stirred solution of 3-chloro-4-fluoroaniline in concentrated sulfuric acid, cooled to 0-5°C in an ice-salt bath, add fuming nitric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 5-chloro-4-fluoro-2-nitroaniline.
-
Step 2: Synthesis of 4-Chloro-5-fluoro-1,2-phenylenediamine
The nitro group of 5-chloro-4-fluoro-2-nitroaniline is reduced to an amine.
-
Materials: 5-chloro-4-fluoro-2-nitroaniline, iron powder, concentrated hydrochloric acid, ethanol.
-
Procedure:
-
In a round-bottom flask, create a slurry of iron powder in a mixture of ethanol and water.
-
Heat the slurry to reflux and add a small amount of concentrated hydrochloric acid to activate the iron.
-
Add the 5-chloro-4-fluoro-2-nitroaniline in portions to the refluxing mixture.
-
After the addition is complete, continue refluxing for several hours until the starting material is consumed (monitor by TLC).
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be purified by crystallization or column chromatography.
-
Step 3: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[6][7][8]
-
Materials: 4-chloro-5-fluoro-1,2-phenylenediamine, sodium nitrite, concentrated hydrochloric acid, potassium iodide.
-
Procedure:
-
Dissolve the 4-chloro-5-fluoro-1,2-phenylenediamine in a mixture of concentrated hydrochloric acid and water, and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with sodium thiosulfate solution (to remove excess iodine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Structural Analogs in Drug Discovery: A Focus on Kinase Inhibitors
The this compound scaffold is an attractive starting point for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[9] Many kinase inhibitors feature an anilino-heterocycle core, where the substituted aniline ring forms key hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the kinase.[10][11][12]
The specific substitution pattern of this compound can be strategically exploited. The halogens can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities, and can also occupy specific hydrophobic pockets within the kinase active site. The iodine atom, as mentioned, is a versatile point for further chemical elaboration to introduce additional functionalities that can enhance potency and selectivity.
Design Rationale for Anilino-Pyrimidine and Anilino-Quinazoline Analogs
A common strategy in the design of kinase inhibitors is to couple a substituted aniline with a heterocyclic core, such as pyrimidine or quinazoline. This creates a "hinge-binding" motif that mimics the adenine portion of ATP.
General Synthetic Workflow for Anilino-Heterocycle Kinase Inhibitors
Caption: Inhibition of the EGFR signaling pathway by anilino-quinazoline analogs.
Conclusion and Future Directions
This compound represents a highly functionalized and synthetically valuable building block for the development of novel therapeutics. Its unique substitution pattern offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The structural analogs of this compound, particularly those based on anilino-pyrimidine and anilino-quinazoline scaffolds, have demonstrated significant potential as potent and selective kinase inhibitors.
Future research in this area will likely focus on the development of more efficient and regioselective synthetic methods for polysubstituted anilines. Furthermore, the exploration of novel heterocyclic cores and the strategic derivatization of the 2-iodo position will undoubtedly lead to the discovery of next-generation targeted therapies with improved efficacy and safety profiles. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field of medicinal chemistry.
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Fischer, P. M., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 47(11), 2793-2804. [Link]
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Fischer, P. M., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(4), 871-887. [Link]
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Abdel-Aziz, A. A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 234. [Link]
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Wengenroth, T., et al. (2020). Para‐Fluorination of Anilides Using Electrochemically Generated Hypervalent Iodoarenes. ResearchGate. [Link]
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Biel, M., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron Letters, 52(20), 2599-2602. [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14754-14820. [Link]
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Le-Dévédec, F., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1195-1201. [Link]
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Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111575. [Link]
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The Serendipitous Amine: A Technical Guide to the Discovery and Enduring Legacy of Substituted Anilines
Abstract
Aniline, a deceptively simple aromatic amine, stands as a cornerstone of modern organic chemistry. Its discovery and the subsequent exploration of its substituted derivatives have catalyzed transformative advancements across a spectrum of scientific disciplines, most notably the synthetic dye industry and pharmaceutical development. This in-depth technical guide provides a comprehensive journey through the history of substituted anilines, from their initial isolation to their contemporary applications in drug discovery. We will dissect the pivotal discoveries, elucidate the evolution of synthetic methodologies, and explore the intricate structure-activity relationships that continue to drive innovation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the causality behind the rise of this remarkable class of compounds.
The Dawn of the Aniline Era: From Indigo to Mauveine
The story of aniline is one of serendipity and scientific inquiry. Initially isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, he named the oily substance "Crystallin".[1] A few years later, in 1834, Friedlieb Runge isolated a compound from coal tar that he called "kyanol".[1] It wasn't until 1843 that August Wilhelm von Hofmann conclusively demonstrated that these were the same compound, which then became widely known as aniline.[1]
However, it was a fortuitous accident in 1856 that truly ignited the aniline revolution. The 18-year-old chemist William Henry Perkin, a student of Hofmann, was attempting to synthesize the antimalarial drug quinine in his home laboratory.[2] His oxidation of impure aniline, derived from coal tar, with potassium dichromate yielded not the coveted quinine, but a black precipitate. While cleaning his flask with alcohol, Perkin noticed a brilliant purple solution.[1] This was the birth of mauveine , the world's first synthetic dye.[1]
Perkin's discovery was a watershed moment, laying the foundation for the synthetic dye industry and fundamentally altering the relationship between chemistry and commerce.[1] The demand for aniline skyrocketed, and the once-niche laboratory chemical became a valuable industrial commodity.
Caption: Perkin's synthesis of mauveine from impure aniline.
The Evolution of Synthetic Methodologies: From Brute Force to Precision
The burgeoning dye industry necessitated the development of efficient and scalable methods for producing aniline and its derivatives. Early methods were often harsh and lacked the selectivity of modern techniques. This section details the progression of key synthetic strategies.
The Workhorse: Reduction of Nitroarenes
The reduction of nitroarenes to their corresponding anilines remains a fundamental and widely practiced transformation in organic synthesis. The ready availability of substituted nitroaromatics via electrophilic aromatic nitration makes this a versatile approach.
Classical Method: Metal-Acid Reduction (Béchamp Reduction)
Historically, the reduction of nitrobenzene to aniline was achieved using iron filings in the presence of an acid, a method developed by Antoine Béchamp.[3] This method, while robust, often required harsh conditions and generated significant waste.
Experimental Protocol: Reduction of Nitrobenzene to Aniline using Iron and Hydrochloric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron filings (30 g, 0.54 mol) and water (40 mL).
-
Initiation: Add a small portion of nitrobenzene (1 mL of a total 21 mL, 0.2 mol) and concentrated hydrochloric acid (2.5 mL). The reaction is exothermic and the temperature should rise.
-
Addition of Reactants: Maintain the reaction temperature between 80-90°C by controlled addition of the remaining nitrobenzene in small portions over 30 minutes. Use a water bath for heating or cooling as necessary.
-
Completion and Work-up: Once the characteristic smell of nitrobenzene is no longer detectable, the reaction is complete. Make the reaction mixture alkaline by the cautious addition of sodium carbonate (5 g).
-
Isolation: The aniline is then isolated by steam distillation. The distillate is saturated with sodium chloride and the aniline is separated.[4]
Caption: General scheme for the reduction of nitroarenes to anilines.
Modern Method: Catalytic Hydrogenation
The advent of catalytic hydrogenation provided a cleaner and more efficient alternative. Using catalysts such as palladium on carbon (Pd/C) or Raney nickel, nitroarenes can be reduced with high yields under milder conditions.[5]
The Dawn of Cross-Coupling: Ullmann and Buchwald-Hartwig Reactions
The development of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of substituted anilines, offering unprecedented scope and functional group tolerance.
The Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction, was one of the earliest methods for forming C-N bonds.[6] It typically involves the reaction of an aryl halide with an amine at high temperatures.[6] While historically significant, the harsh reaction conditions and limited substrate scope have led to its partial replacement by more modern methods.[6]
Experimental Protocol: Ullmann Condensation of 2-Chloronitrobenzene with Aniline
-
Reaction Setup: In a sealed tube, combine 2-chloronitrobenzene (1 equiv.), aniline (1.2 equiv.), potassium carbonate (2 equiv.), and a catalytic amount of copper(I) iodide and 1,10-phenanthroline.
-
Reaction Conditions: The mixture is heated in a high-boiling solvent such as N,N-dimethylformamide (DMF) at temperatures often exceeding 150°C for several hours.
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The product is then purified by chromatography.
The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination, developed in the 1990s, has become the gold standard for the synthesis of a wide variety of substituted anilines from aryl halides or triflates and amines.[7][8] Its mild reaction conditions, broad substrate scope, and high functional group tolerance have made it an indispensable tool in modern drug discovery.[7][9]
Experimental Protocol: Buchwald-Hartwig Amination of Bromobenzene with Aniline
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.08 equiv.), and a base such as cesium carbonate (2 equiv.).[10]
-
Addition of Reactants: The tube is evacuated and backfilled with an inert gas (e.g., argon). Toluene (solvent), bromobenzene (1 equiv.), and aniline (1.5 equiv.) are then added via syringe.[10]
-
Reaction Conditions: The reaction mixture is heated to 110°C and stirred for 8-24 hours.[10]
-
Work-up and Isolation: After cooling, the reaction mixture is filtered through celite, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.[10]
Caption: The bioactivation of Prontosil to the active drug, sulfanilamide.
Experimental Protocol: Synthesis of Sulfanilamide from Aniline
This multi-step synthesis is a classic undergraduate organic chemistry experiment.
-
Acetylation of Aniline: Aniline is first reacted with acetic anhydride to form acetanilide. This protects the amino group from oxidation in the subsequent step. [11]2. Chlorosulfonation of Acetanilide: The acetanilide is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position. [11]3. Ammonolysis: The resulting p-acetamidobenzenesulfonyl chloride is reacted with ammonia to form the sulfonamide. [11]4. Hydrolysis: Finally, the acetyl protecting group is removed by acid hydrolysis to yield sulfanilamide. [11]
Structure-Activity Relationships: Fine-Tuning a Privileged Scaffold
The success of early aniline-based drugs spurred intense investigation into the relationship between their chemical structure and biological activity. These structure-activity relationship (SAR) studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of numerous drugs.
The aniline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. [9]By systematically modifying the substituents on the aniline ring, medicinal chemists can fine-tune these interactions to achieve desired therapeutic effects.
Quantitative Structure-Activity Relationship (QSAR) of Sulfonamides
QSAR studies on sulfonamides have provided valuable insights into the key structural features required for antibacterial activity. These studies have shown that:
-
The para-amino group is essential for activity.
-
The sulfonamide nitrogen must be unsubstituted or have a single substituent.
-
The nature of the substituent on the sulfonamide nitrogen can significantly impact potency and pharmacokinetic properties.
| Substituent (R) on Sulfonamide | Relative Antibacterial Activity | Key Physicochemical Property Influenced |
| -H (Sulfanilamide) | Baseline | Polarity |
| -Pyridyl (Sulfapyridine) | Increased | Lipophilicity, pKa |
| -Thiazolyl (Sulfathiazole) | High | Binding affinity to dihydropteroate synthase |
| -Acetyl (Sulfacetamide) | Moderate | Water solubility |
This table is a generalized representation and specific activities can vary depending on the bacterial species and testing conditions.
Modern Applications and Future Directions
Substituted anilines continue to be indispensable in modern drug discovery and development. They are found in a wide range of therapeutic agents, including anticancer drugs (e.g., imatinib), anticoagulants (e.g., rivaroxaban), and antivirals. [9] Contemporary research focuses on developing novel synthetic methods that are more efficient, sustainable, and allow for greater control over regioselectivity. The development of new catalytic systems for C-H functionalization, for example, offers the potential to directly modify the aniline scaffold without the need for pre-functionalized starting materials.
Furthermore, a deeper understanding of the metabolic pathways of aniline-containing drugs is crucial for designing safer and more effective therapeutics. Strategies to mitigate the formation of reactive metabolites, which can lead to toxicity, are an active area of research. [9]
Conclusion
From a serendipitous discovery in a home laboratory to a ubiquitous scaffold in modern medicine, the journey of substituted anilines is a testament to the power of chemical exploration. The continuous evolution of synthetic methodologies has provided chemists with an ever-expanding toolbox for creating novel aniline derivatives with tailored properties. As our understanding of biology and disease progresses, the versatile and adaptable aniline core is poised to remain a central player in the development of the next generation of therapeutics.
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Rappoport, Z. (Ed.). (2007). The Chemistry of Anilines. John Wiley & Sons. [Link]
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Williamson, K. L. (1994). Macroscale and Microscale Organic Experiments. In Synthesis 2: Synthesis of Sulfanilamide from Aniline. Docsity. [Link]
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5-Chloro-4-fluoro-2-iodoaniline safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 5-Chloro-4-fluoro-2-iodoaniline
Introduction: Understanding the Compound
This compound (CAS No. 852569-38-1) is a poly-halogenated aniline derivative. Such molecules are pivotal building blocks in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of chloro, fluoro, and iodo substituents on the aniline ring provides multiple reactive sites, making it a versatile intermediate for creating complex molecular architectures. However, the same features that make it synthetically valuable also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive framework for researchers and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.
PART 1: Hazard Identification and Risk Assessment
The primary step in safe handling is a thorough understanding of the potential hazards. This compound is classified as a hazardous substance, and its risk profile is rooted in its chemical structure as an aniline derivative. Anilines as a class are known for their potential to cause methemoglobinemia upon absorption, a condition where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood. While specific toxicological data for this compound is not extensively published, the hazard classifications derived from available safety data sheets (SDS) for it and structurally similar compounds provide a clear warning.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard profile for this compound and its close analogs.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | GHS07 | Warning[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2] | GHS07 | Warning |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation.[1][2] | GHS07 | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[1][2] | GHS07 | Warning |
Causality of Hazards: The aniline backbone is the primary driver of systemic toxicity. The halogen substituents can modify the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially influencing its toxicokinetics. Skin and eye irritation are common for many aromatic amines, which can defat tissues and elicit inflammatory responses. The risk of respiratory irritation is significant when handling the compound as a powder or dust.
PART 2: Exposure Control and Personal Protection
Controlling exposure is the cornerstone of safe laboratory practice. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
All work involving this compound, from weighing to its use in a reaction, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure. The work area should also be equipped with an easily accessible safety shower and eyewash station.[3][4]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected based on the specific hazards of the compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale and Standards |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton). Nitrile gloves may offer splash protection but should be changed immediately upon contact. | Anilines can be absorbed through the skin. Glove material must be chosen based on resistance to halogenated aromatic compounds. Always check manufacturer compatibility data.[2][6] |
| Body Protection | A fully-buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities. | Prevents contamination of personal clothing and minimizes skin contact.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required if there is a risk of generating dust or aerosols outside of a fume hood. | This is a secondary measure for situations where engineering controls may not be sufficient. Use requires formal training and fit-testing.[5][7] |
PART 3: Standard Operating Protocol for Safe Handling
This protocol outlines a self-validating system for handling this compound, ensuring safety at each step.
Step-by-Step Handling Procedure
-
Preparation & Pre-Use Checklist:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure the safety shower and eyewash station are unobstructed.
-
Don all required PPE as detailed in Table 2.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Have a designated, labeled waste container ready for contaminated materials.[8]
-
-
Weighing the Compound:
-
Perform all weighing operations on a balance located inside the fume hood or in a dedicated containment enclosure.
-
Handle the solid compound gently to avoid creating airborne dust.
-
Use a clean spatula for transfer. After weighing, carefully tap the spatula on the receiving vessel to dislodge any remaining powder.
-
Immediately and securely close the main container.[6]
-
-
Use in a Reaction:
-
Add the compound to the reaction vessel slowly and carefully within the fume hood.
-
If dissolving in a solvent, add the solvent to the solid to prevent splashing.
-
Once the transfer is complete, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or acetone) and place them in the designated hazardous waste container.
-
-
Post-Handling Procedures:
-
Clean the work area within the fume hood thoroughly.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last using the proper technique.[2]
-
Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in the sealed hazardous waste container.[8]
-
Wash hands thoroughly with soap and water after exiting the laboratory.[9]
-
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure.
-
Container: Keep the container tightly closed and sealed.[1]
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[1]
-
Conditions: Keep in a dark place, as some aniline derivatives can be light-sensitive. Recommended storage temperature is often 2-8°C.[1]
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][10]
PART 4: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Management
-
Small Spills (inside a fume hood):
-
Ensure all PPE is worn.
-
Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Thoroughly clean the area with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate all non-essential personnel from the area and secure the location.[8]
-
Alert your institution's environmental health and safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up the spill unless you are trained and equipped to do so.
-
PART 5: Waste Disposal
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Collect it in a designated, compatible, and clearly labeled container (e.g., a polyethylene container).[6][8]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.[8]
-
Disposal: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[6][13]
PART 6: Visualization of Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
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- Sigma-Aldrich. (2024). Safety Data Sheet for a related substance.
- Thermo Fisher Scientific. (2011). Safety Data Sheet for 4-Chloro-2-fluoroaniline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-4-fluoroaniline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Chloro-4-fluoroaniline.
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- Combi-Blocks, Inc. (2023). 5-Chloro-3-fluoro-2-iodoaniline SDS.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Fluoro-2-iodoaniline.
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Methodological & Application
The Strategic Utility of 5-Chloro-4-fluoro-2-iodoaniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Role of Polysubstituted Anilines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation can profoundly influence a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Among the vast array of halogenated building blocks, polysubstituted anilines represent a particularly valuable class of intermediates. Their inherent reactivity and structural diversity allow for the facile construction of complex molecular architectures, which are often at the heart of targeted therapies.
This technical guide focuses on the multifaceted applications of 5-Chloro-4-fluoro-2-iodoaniline (CAS No: 852569-38-1), a trifunctionalized aniline that offers medicinal chemists a powerful tool for the synthesis of innovative therapeutics. The distinct electronic nature and reactivity of its three halogen substituents—iodine, chlorine, and fluorine—provide a platform for selective, sequential chemical modifications, enabling the rapid generation of diverse compound libraries and the fine-tuning of structure-activity relationships (SAR).
This document will provide an in-depth exploration of the utility of this compound, with a particular focus on its application in the synthesis of kinase inhibitors. We will delve into detailed experimental protocols for key synthetic transformations and provide insights into the rationale behind these methodologies.
Physicochemical Properties and Safety Data
A thorough understanding of the properties and handling requirements of a chemical intermediate is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 852569-38-1 | [1][2] |
| Molecular Formula | C₆H₄ClFIN | [3] |
| Molecular Weight | 271.46 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
Safety Information: this compound is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]
Core Application: A Versatile Building Block for Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. The unique structural features of this compound make it an ideal starting material for the synthesis of a variety of kinase inhibitors, particularly those targeting the ATP-binding site.
The strategic placement of the three different halogen atoms on the aniline ring allows for a hierarchical approach to chemical modification. The highly reactive iodine atom at the 2-position is readily functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The less reactive chlorine atom at the 5-position can be targeted in subsequent steps or left unmodified to contribute to the final compound's binding and pharmacokinetic profile. The fluorine atom at the 4-position often enhances metabolic stability and can participate in favorable interactions within the target protein's binding pocket.[4]
Case Study: Synthesis of a Key Intermediate for the PLK1 Inhibitor Volasertib
A prominent example of the utility of a closely related scaffold is in the synthesis of the Polo-like kinase 1 (PLK1) inhibitor, volasertib . PLK1 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[5][6] The chemical structure of volasertib features a dihydropteridinone core linked to a substituted aniline moiety. While the exact synthesis of volasertib using this compound is not explicitly detailed in publicly available literature, the synthesis of analogous compounds strongly suggests a synthetic route that would leverage the unique reactivity of this building block. A key step in the synthesis of volasertib and its analogs involves a Sonogashira coupling to introduce an ethynyl linkage at the 2-position of a substituted aniline.
The following diagram illustrates a general workflow for the synthesis of a key intermediate for a volasertib analog, starting from this compound.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols are representative methodologies for the key transformations involving this compound. These should be considered as starting points and may require optimization based on the specific substrates and desired products.
Protocol 1: Sonogashira Coupling of this compound
This protocol describes a general procedure for the palladium- and copper-cocatalyzed cross-coupling of this compound with a terminal alkyne. The reactivity of the aryl iodide is significantly greater than that of the aryl chloride, allowing for selective reaction at the 2-position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-5-chloro-4-fluoroaniline.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, Pd(PPh₃)₄, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry reaction tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Structure-Activity Relationship (SAR) Insights
The strategic placement of the chloro, fluoro, and iodo substituents on the aniline ring provides a powerful handle for modulating the biological activity and pharmacokinetic properties of the resulting molecules.
-
The 2-Iodo Group: As demonstrated in the provided protocols, the primary role of the iodine atom is to serve as a reactive handle for introducing diverse substituents via cross-coupling reactions. This allows for the exploration of a wide chemical space around the core scaffold.
-
The 4-Fluoro Group: The introduction of a fluorine atom can have several beneficial effects. Its high electronegativity can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.[4] Furthermore, the C-F bond is highly stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by blocking potential sites of metabolism.
-
The 5-Chloro Group: The chlorine atom, being larger and more polarizable than fluorine, can also participate in various non-covalent interactions within a protein's binding pocket, including halogen bonding.[7][8] Its presence can also influence the overall lipophilicity of the molecule, which is a critical parameter for cell permeability and oral bioavailability. In the context of volasertib and related dihydropteridinone inhibitors, the nature and position of halogen substituents on the aniline ring have been shown to significantly impact their potency and selectivity against PLK1.[9]
The following decision tree provides a simplified guide for selecting the appropriate cross-coupling reaction based on the desired bond formation.
Caption: Decision tree for cross-coupling reaction selection.
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its unique trifunctionalized aromatic ring allows for selective and sequential modifications, providing a powerful platform for the rapid generation of diverse compound libraries and the optimization of lead compounds. The successful application of analogous compounds in the synthesis of clinically relevant kinase inhibitors such as volasertib underscores the significant potential of this intermediate in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this compound in their pursuit of innovative medicines.
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Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 11, 2026.
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 11, 2026.
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Accessed January 11, 2026.
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Gjertsen, B. T., Schöffski, P., & D'Angelo, G. (2014). Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy. Leukemia, 28(11), 2125–2133.
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Yang, J., et al. (2023). Structures of PLK inhibitors BI 2536 and volasertib, and design of intermediate 1. ResearchGate.
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Bartosz, R., et al. (2021). Tuning the activity of known drugs via the introduction of halogen atoms, a case study of SERT ligands - Fluoxetine and fluvoxamine. European Journal of Medicinal Chemistry, 223, 113645.
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Bójko, B., et al. (2017). Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. ResearchGate.
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Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 1843–1850.
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This compound | 852569-38-1. Sigma-Aldrich. Accessed January 11, 2026.
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Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed. Accessed January 11, 2026.
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Volasertib. In: Wikipedia. ; 2023. Accessed January 11, 2026.
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Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. National Institutes of Health. Accessed January 11, 2026.
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Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia. National Institutes of Health. Accessed January 11, 2026.
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Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer. National Institutes of Health. Accessed January 11, 2026.
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Combination therapy with volasertib. Google Patents. Accessed January 11, 2026.
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Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). PubMed. Accessed January 11, 2026.
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Synthesis of 4,5-Dihydro-1H-[10][11]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. National Institutes of Health. Accessed January 11, 2026.
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Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. Cambridge Open Engage. Accessed January 11, 2026.
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Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 5-Chloro-4-fluoro-2-iodoaniline
Introduction: The Strategic Importance of 5-Chloro-4-fluoro-2-iodoaniline in Medicinal Chemistry
This compound is a trifunctionalized aromatic compound that has emerged as a powerful and versatile building block in the synthesis of complex heterocyclic scaffolds.[1][2] Its unique substitution pattern, featuring chloro, fluoro, and iodo groups, allows for a high degree of regioselectivity in a variety of cross-coupling and cyclization reactions. This strategic arrangement of functional groups enables chemists to orchestrate sequential, site-selective modifications, making it an invaluable starting material in the design and synthesis of novel pharmaceutical agents and other biologically active molecules.[2] The presence of the fluorine atom, in particular, is of high interest in medicinal chemistry as it can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final compound.[3]
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into detailed protocols for the synthesis of key heterocyclic cores, including benzimidazoles, quinolines, and benzothiazoles. The underlying reaction mechanisms will be elucidated, and field-proven experimental procedures will be presented to empower researchers, scientists, and drug development professionals in their pursuit of novel molecular entities.
I. Palladium-Catalyzed Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The palladium-catalyzed intramolecular C-N bond formation is a robust strategy for the synthesis of the benzimidazole core.[4]
Reaction Principle and Mechanism
The synthesis of substituted benzimidazoles from this compound typically involves an initial N-acylation or N-arylation followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination. The iodine atom, being the most reactive halide, serves as the primary site for oxidative addition of the palladium(0) catalyst.
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5][6]
Caption: Buchwald-Hartwig Intramolecular Amination Cycle.
Experimental Protocol: Synthesis of a 6-Chloro-7-fluoro-1H-benzimidazole Derivative
This protocol outlines a two-step synthesis of a substituted benzimidazole starting from this compound. The first step is an acylation, followed by a palladium-catalyzed intramolecular cyclization.
Step 1: N-Acylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-acylated intermediate.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
In a flame-dried Schlenk tube, combine the N-acylated intermediate (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 6-chloro-7-fluoro-1H-benzimidazole derivative.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
II. Synthesis of Substituted Quinolines via Palladium-Catalyzed Annulation
Quinolines are a fundamental heterocyclic scaffold found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Palladium-catalyzed annulation reactions of 2-iodoanilines with alkynes or ketones provide an efficient route to substituted quinolines.[7][8]
Reaction Principle and Mechanism
The synthesis of quinolines from this compound can be achieved through a palladium-catalyzed reaction with terminal alkynes, a process often involving a Sonogashira coupling followed by an intramolecular cyclization.[9][10] The catalytic cycle for the Sonogashira coupling involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination.[11] The resulting 2-alkynyl aniline intermediate then undergoes an intramolecular cyclization to form the quinoline ring.
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Application Notes & Protocols: 5-Chloro-4-fluoro-2-iodoaniline as a Strategic Building Block for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Chloro-4-fluoro-2-iodoaniline. We delve into the molecule's unique physicochemical properties and inherent reactivity, which establish it as a versatile and valuable building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2] This guide offers not just protocols for key synthetic transformations, but also the underlying chemical rationale for procedural choices, empowering scientists to leverage this synthon to its full potential in drug discovery and development pipelines.
Introduction: The Strategic Value of Polysubstituted Anilines
In the landscape of modern medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount for achieving desired pharmacological activity, metabolic stability, and pharmacokinetic profiles. This compound (CAS No: 852569-38-1) is a trifunctionalized aniline derivative that offers a powerful platform for molecular elaboration.[3] Its structure is pre-configured with distinct points of reactivity, allowing for selective and sequential chemical modifications—a critical advantage in multi-step API synthesis.[4][5]
The presence of three different halogens (F, Cl, I) and an amino group provides a rich chemical toolbox. The iodine atom serves as the primary reactive handle for transition-metal-catalyzed cross-coupling reactions, while the chlorine and fluorine atoms modulate the electronic nature of the ring and offer sites for potential later-stage functionalization or, more commonly, act as crucial modulators of the final API's properties such as lipophilicity and metabolic resistance.[6][7] The aniline moiety provides a nucleophilic center for a host of classical transformations.[4] This guide will explore how to harness this differentiated reactivity.
Physicochemical Properties & Safety Data
A thorough understanding of a building block's properties and handling requirements is the foundation of safe and reproducible science.
| Property | Value | Source |
| CAS Number | 852569-38-1 | |
| Molecular Formula | C₆H₄ClFIN | [8] |
| Molecular Weight | 271.46 g/mol | [8] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage | Store at 2-8°C, sealed in dry, dark place. |
Safety & Handling:
This compound is classified as hazardous. Users must consult the full Safety Data Sheet (SDS) before handling. Key hazards include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mandatory Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[9][11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[9]
Chemical Reactivity: A Tale of Three Halogens and an Amine
The synthetic utility of this compound is rooted in the differential reactivity of its functional groups. This allows for regioselective chemistry, where one site can be modified while the others remain intact.
-
The Iodo Group (C2): This is the most reactive site for palladium-catalyzed cross-coupling reactions. The Carbon-Iodine bond is significantly weaker than C-Cl or C-Br bonds, making it highly susceptible to oxidative addition into a Pd(0) catalyst. This enables Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions to proceed with high selectivity at this position.[4]
-
The Amino Group (C1): The aniline nitrogen is a versatile nucleophile. It can be readily acylated to form amides, alkylated, or used to construct heterocyclic rings. This site is often protected during cross-coupling reactions to prevent side reactions and then deprotected for subsequent functionalization.
-
The Chloro & Fluoro Groups (C5 & C4): These halogens are generally unreactive under standard cross-coupling conditions that target the iodo group.[4] Their primary role is electronic and steric modulation. The electron-withdrawing nature of fluorine and chlorine influences the acidity of the N-H bond and the reactivity of the aromatic ring. In drug design, fluorine is often strategically incorporated to block metabolic oxidation or to enhance binding affinity.
Caption: Key reactive sites of this compound.
Core Applications & Protocols in API Synthesis
We present representative protocols for key palladium-catalyzed cross-coupling reactions. These are foundational methods for constructing the carbon skeletons of complex APIs.[4][13]
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, creating biaryl motifs prevalent in many pharmaceuticals.
Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is critical for efficient catalytic turnover. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid partner. A mixed solvent system, often containing water, accelerates this step.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol (Representative)
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, such as Toluene/Ethanol/H₂O (4:1:1, 10 mL).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodoaniline is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.[13]
Sonogashira Coupling: Introduction of Alkynyl Moieties
This reaction efficiently forms a C(sp²)-C(sp) bond, attaching a terminal alkyne to the aromatic ring. Alkynes are versatile functional groups that can be further elaborated or are themselves part of the final API structure.
Rationale: The Sonogashira reaction employs a dual-catalyst system. The palladium catalyst activates the C-I bond, while the copper(I) co-catalyst (CuI) activates the alkyne, facilitating the coupling. An amine base like triethylamine (Et₃N) is used both as a base and often as a solvent.[14]
Experimental Protocol (Representative)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a mixture of THF and triethylamine (2:1, 9 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Execution: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Monitor by TLC for 2-8 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (20 mL).
-
Purification: Wash the organic solution with aqueous ammonium chloride and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired alkynyl aniline derivative.[13]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aniline, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Conclusion
This compound is a quintessential example of a modern synthetic building block, engineered for versatility and efficiency. Its well-differentiated reactive sites provide a clear and logical pathway for the construction of complex molecular architectures. The ability to selectively perform robust and high-yielding cross-coupling reactions at the iodine position makes it an invaluable asset in the synthesis of novel APIs. By understanding the principles of its reactivity and applying the protocols outlined herein, research and development scientists can significantly accelerate their discovery programs.
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Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]
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University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available from: [Link]
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Beilstein Journal of Organic Chemistry. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available from: [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Chloro-4-fluoro-2-iodoaniline
Introduction: Strategic Functionalization of a Privileged Scaffold
5-Chloro-4-fluoro-2-iodoaniline is a highly valuable and strategically functionalized aromatic building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct halogen atoms and an amino group, offers a versatile platform for sequential and site-selective modifications. The pronounced difference in the reactivity of the carbon-halogen bonds (C-I > C-Br >> C-Cl) under palladium catalysis allows for the chemoselective functionalization at the C-2 position (iodine), while preserving the less reactive C-5 chloro substituent for subsequent transformations. This application note provides a comprehensive guide with detailed protocols for the selective palladium-catalyzed cross-coupling of this compound via Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, enabling the synthesis of a diverse array of complex molecular architectures.
Principle of Chemoselectivity
The cornerstone of selectively functionalizing this compound lies in the differential reactivity of its carbon-halogen bonds. The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl < C-F. Consequently, the C-I bond at the 2-position of the aniline ring is significantly more susceptible to oxidative addition than the C-Cl bond at the 5-position, allowing for highly selective coupling reactions under carefully controlled conditions. The electron-donating amino group and the electron-withdrawing fluorine atom also modulate the electronic properties of the aromatic ring, influencing the overall reaction kinetics.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Anilines
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C-C bonds between an aryl halide and an organoboron compound.[1][2][3][4] This protocol details the selective coupling of this compound with various arylboronic acids at the C-I bond.
Reaction Principle and Pathway
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][5]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the pre-weighed catalyst and ligand to the flask under a positive pressure of inert gas.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl aniline.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 110 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | 18 | 82-92 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | THF/H₂O | 80 | 12 | 75-85 |
Note: Yields are indicative and may vary based on the specific substrate, reagent purity, and reaction scale.
Sonogashira Coupling: Synthesis of Aryl Alkynes and Indole Precursors
The Sonogashira reaction provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[6][7][8] This reaction is particularly valuable as the resulting 2-alkynyl aniline products can serve as immediate precursors for the synthesis of substituted indoles via subsequent cyclization reactions.[9][10][11][12][13][14]
Reaction Principle and Pathway
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki-Miyaura, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) center.[6]
Diagram: Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise with stirring.
-
Heat the reaction mixture to 50 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the 2-alkynyl aniline derivative.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 50 | 6 | 88-96 |
| 2 | 1-Octyne | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 60 | 8 | 85-93 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | Toluene | 80 | 10 | 80-90 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Dioxane | 70 | 12 | 82-91 |
Note: Yields are indicative. Copper-free conditions can also be employed, often requiring a stronger base and a more electron-rich ligand.
Buchwald-Hartwig Amination: Synthesis of Diaryl and Alkylaryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16][17][18] This powerful transformation allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing access to complex amine scaffolds.
Reaction Principle and Pathway
The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates the amine. Deprotonation by a base forms a palladium amide complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[18][19][20][21]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube equipped with a stir bar.
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired coupled amine product.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 80-92 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 20 | 78-88 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 16 | 85-95 |
| 4 | n-Hexylamine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | 24 | 75-85 |
Note: The choice of ligand and base is crucial and often depends on the steric and electronic properties of the amine coupling partner.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[21][22][23] While less common for this specific substrate compared to the other couplings, it remains a viable method for introducing alkenyl groups.
Reaction Principle and Pathway
The Heck reaction mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination and migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product, and reductive elimination of H-X with a base regenerates the Pd(0) catalyst.[24][25]
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL) and the alkene (1.5 mmol) via syringe.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired substituted alkene.
Quantitative Data Summary: Heck Reaction
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 18 | 65-75 |
| 2 | Styrene | PdCl₂(PPh₃)₂ | NaOAc | DMAc | 110 | 24 | 60-70 |
| 3 | Acrylonitrile | Pd/C | TEA | Acetonitrile | 100 | 16 | 55-65 |
Note: Heck reactions with electron-deficient anilines can sometimes be lower yielding. Optimization of ligands and bases may be required.
Troubleshooting and Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Degassing solvents is critical. Consider increasing catalyst loading or screening alternative ligands and bases.
-
Dehalogenation (Loss of Iodine): This side reaction can occur, particularly at higher temperatures or with prolonged reaction times. It can be minimized by using milder conditions or adding a halide scavenger.
-
Homocoupling of Coupling Partners: This is often observed in Sonogashira (Glaser coupling) and Suzuki reactions. For Sonogashira, reducing the copper catalyst concentration or using a copper-free protocol can be beneficial. For Suzuki, ensuring the absence of oxygen is crucial.
-
Safety: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE). Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound serves as an exemplary substrate for demonstrating chemoselective palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide robust and versatile methods for the synthesis of a wide array of functionalized anilines, which are key intermediates in pharmaceutical and materials research. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can selectively functionalize the C-I bond while preserving the C-Cl bond for further synthetic manipulations, thereby maximizing the synthetic utility of this valuable building block.
References
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed cyclization of o-alkynyl- or o-alkenyltrifluoroacetanilides. Journal of the American Chemical Society, 113(17), 6689–6690.
- Cacchi, S., Fabrizi, G., & Lamba, D. (1997). A simple and efficient route to 2, 3-disubstituted indoles via the palladium-catalyzed reaction of o-iodoanilines and terminal alkynes. Synthesis, 1997(07), 813-816.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Dai, G., & Larock, R. C. (2002).
- Yue, D., & Larock, R. C. (2002). Synthesis of 2-substituted and 2, 3-disubstituted indoles by the palladium-catalyzed coupling of N-substituted o-iodoanilines and terminal alkynes. The Journal of organic chemistry, 67(6), 1905-1909.
- Amii, H., & Uneyama, K. (2003). Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). Chemical and Pharmaceutical Bulletin, 51(10), 1170-1173.
- [Link to a relevant Buchwald-Hartwig review, if available]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
- [Link to a relevant Heck reaction protocol, if available]
- [Link to a relevant Buchwald-Hartwig protocol, if available]
- [Link to a relevant Buchwald-Hartwig mechanism paper, if available]
- Buchwald, S. L., & Mauger, C. (2006). A new palladium precatalyst for C–N and C–O cross-coupling reactions. Organic letters, 8(20), 4399-4402.
- [Link to a relevant Heck reaction mechanism paper, if available]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- [Link to a relevant Buchwald-Hartwig review, if available]
- [Link to a general Suzuki coupling review, if available]
- [Link to a mechanochemical Buchwald-Hartwig paper, if available]
- [Link to a paper on Sonogashira/cyclization for indole synthesis, if available]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- [Link to a paper on Buchwald-Hartwig reaction design, if available]
- [Link to a paper on selective Suzuki reactions of polyhalogen
- [Link to a paper on Nickel-catalyzed Suzuki-type coupling, if available]
- [Link to a paper on the Heck reaction mechanism, if available]
- [Link to a protocol for Sonogashira via Nickel c
- [Link to a paper on Buchwald-Hartwig amin
- [Link to a general Buchwald-Hartwig amin
- [Link to a review on Suzuki coupling of organoboron compounds, if available]
- [Link to a paper on ortho-Heck reactions, if available]
- [Link to a paper on Suzuki coupling of chloropyridines, if available]
- [Link to a paper on Suzuki coupling of 5-iodovanillin, if available]
- [Link to a general guide on Suzuki-Miyaura coupling, if available]
- [Link to a review on recent advances in Sonogashira reactions, if available]
- [Link to a paper on relay Heck-type reactions, if available]
- [Link to a general guide on Suzuki coupling, if available]
- [Link to a protocol for Sonogashira coupling of a similar substr
- [Link to a general guide on Suzuki-Miyaura coupling mechanism, if available]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene | Poster Board #314 - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. spuvvn.edu [spuvvn.edu]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. reddit.com [reddit.com]
- 21. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. Heck Reaction [organic-chemistry.org]
- 24. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Guide to the Selective N-Arylation of 5-Chloro-4-fluoro-2-iodoaniline
Abstract
This document provides a comprehensive guide to the selective N-arylation of 5-chloro-4-fluoro-2-iodoaniline, a versatile tri-halogenated building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research. We present a detailed protocol centered on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its efficiency, functional group tolerance, and predictable selectivity. The inherent reactivity differences among the carbon-halogen bonds (I > Br > Cl) are leveraged to achieve mono-arylation exclusively at the C-I position. This guide explains the mechanistic underpinnings of this selectivity, provides a robust, step-by-step experimental procedure, and includes protocols for reaction monitoring, product purification, and characterization, alongside a troubleshooting guide to ensure reproducible and high-yielding results.
Introduction: The Strategic Importance of Selective Arylation
N-arylated anilines are privileged scaffolds found in a vast array of biologically active compounds, including kinase inhibitors, and advanced organic materials. The strategic introduction of aryl groups onto an aniline core is a cornerstone of modern synthetic chemistry. The substrate, this compound, presents a unique synthetic challenge and opportunity. Its three distinct halogen substituents offer multiple potential reaction sites. However, the well-established reactivity trends in palladium-catalyzed cross-coupling reactions allow for exquisite control.
The Buchwald-Hartwig amination stands out as the method of choice for this transformation over traditional methods like the Ullmann condensation.[1][2] While the Ullmann reaction is effective, it often requires high temperatures and stoichiometric copper, limiting its substrate scope.[3] The Buchwald-Hartwig reaction, in contrast, proceeds under milder conditions and utilizes a catalytic amount of palladium, offering a broader tolerance for sensitive functional groups and superior selectivity.[4] The reaction's mechanism relies on a Pd(0)/Pd(II) catalytic cycle, where the oxidative addition of the palladium catalyst to the aryl halide is typically the rate-determining and selectivity-defining step.[1] For polyhalogenated systems, this oxidative addition occurs preferentially at the most labile carbon-halogen bond, which in this case is the carbon-iodine bond.[5]
This application note provides researchers with the technical rationale and a validated protocol to harness this predictable reactivity for the synthesis of novel N-aryl-5-chloro-4-fluoro-2-iodoaniline derivatives.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The N-arylation proceeds via a well-understood palladium-catalyzed cycle. The choice of a bulky, electron-rich phosphine ligand is critical; it facilitates both the initial oxidative addition and the final, turnover-limiting reductive elimination step, while preventing side reactions like β-hydride elimination.[1]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive C–X bond (in this case, C–I) of the aniline substrate, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The arylating amine partner coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C–N bond is formed as the desired N-arylated product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst to continue the cycle.[6]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a representative aryl amine, 4-methoxyaniline. This can be adapted for other primary or secondary amines and arylating partners.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mg) | Mmol | Eq. |
| This compound | 852569-38-1 | 271.46 | 271.5 | 1.0 | 1.0 |
| 4-Methoxyaniline (p-Anisidine) | 104-94-9 | 123.15 | 148 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.66 | 19.1 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 135 | 1.4 | 1.4 |
| Toluene (Anhydrous) | 108-88-3 | - | 10 mL | - | - |
Equipment
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Schlenk line with high-purity nitrogen or argon gas
-
Septa, needles, and syringes
-
Heating mantle with a temperature controller and oil bath
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for work-up and column chromatography
Pre-Reaction Setup: Ensuring Inert Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of oxygen and moisture, which can deactivate the palladium catalyst.
-
Glassware Preparation: All glassware, including the Schlenk flask and stir bar, must be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the hot glassware and immediately connect it to the Schlenk line. Evacuate under high vacuum and backfill with inert gas (e.g., nitrogen or argon). Repeat this "evacuate-backfill" cycle at least three times to ensure a completely inert atmosphere.[7]
Step-by-Step Reaction Procedure
-
Reagent Addition: Under a positive flow of inert gas, quickly add this compound (271.5 mg, 1.0 mmol), 4-methoxyaniline (148 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to the prepared Schlenk flask.
-
Causality Note: The base, NaOtBu, is crucial for deprotonating the amine nucleophile upon coordination to the palladium center, forming the key palladium-amido intermediate.[1] The ligand-to-metal ratio is typically 2:1 to ensure the formation of the active monoligated Pd(0) species.
-
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe. The solvent must be purged with inert gas for at least 30 minutes prior to use to remove dissolved oxygen.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). To take a sample, briefly remove the flask from heat, and under a positive flow of inert gas, use a syringe to withdraw a small aliquot. Quench the aliquot in a vial containing ethyl acetate and a drop of water. Spot the organic layer on a TLC plate and visualize under UV light (254 nm). The reaction is typically complete within 4-12 hours, indicated by the consumption of the limiting reagent (this compound).
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully add 10 mL of deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will appear as a dark oil or solid. Purify the residue by flash column chromatography on silica gel.
-
Column Packing: Use a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc in hexanes and gradually increasing to 10% EtOAc).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the N-arylated product as a solid or oil. Dry under high vacuum to remove residual solvent.
-
Characterization
Confirm the identity and purity of the final product, N-(5-chloro-4-fluoro-2-iodophenyl)-4-methoxyaniline, using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.[8]
-
¹⁹F NMR: To confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., N-H stretch, C-O stretch).[8]
Overall Experimental Workflow
Caption: Experimental Workflow for N-Arylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen/moisture exposure. 2. Impure reagents or solvent. 3. Insufficient temperature. | 1. Ensure meticulous inert technique; repeat the reaction with freshly dried glassware and degassed solvent. 2. Use freshly opened or purified reagents. 3. Verify oil bath temperature. |
| Formation of Side Products | 1. Homocoupling of the aryl amine (biaryl formation). 2. Hydrodehalogenation (loss of iodine). | 1. Ensure the inert atmosphere is strictly maintained. 2. This can occur if a source of hydride is present. Ensure solvent is anhydrous. Use a different base like K₃PO₄. |
| Difficulty in Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the mobile phase for column chromatography. Try a less polar solvent system for better separation. Recrystallization may be an alternative purification method. |
| Dark Reaction Color | Formation of palladium black (Pd(0) precipitation). | This indicates catalyst decomposition. While some color change is normal, heavy precipitation suggests poor ligand coordination or oxidative degradation. Ensure the correct ligand-to-metal ratio. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: Conduct all operations, especially the handling of toluene and aniline derivatives, inside a certified chemical fume hood to avoid inhalation of toxic vapors.
-
Reagent Hazards:
-
Aniline Derivatives: Are toxic upon inhalation, ingestion, and skin contact.
-
Sodium tert-butoxide: Is corrosive and reacts violently with water. Handle under an inert atmosphere.
-
Toluene: Is flammable and has reproductive toxicity.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
-
Waste Disposal: Dispose of all halogenated organic waste and heavy metal waste in appropriately labeled containers according to institutional guidelines.
References
-
Cu(II)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. Green Chemistry, 26(6), 3149-3158 (2024).
-
N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 40 (2008).
-
Ullmann condensation. Wikipedia.
-
Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. Green Chemistry (RSC Publishing).
-
Experimental Protocol for Buchwald-Hartwig Amination of Anilines. Benchchem Application Notes.
-
Cu(II)-catalyzed N-arylation of electron-deficient NH-heterocycles 'in-water'. ResearchGate.
-
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Chemical Communications (RSC Publishing).
-
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. PubMed, Chem Commun (Camb), 55(79), 11936-11939 (2019).
-
Buchwald–Hartwig amination. Wikipedia.
-
N-Arylation of amines, amides, imides and sulfonamides with arylboroxine catalyzed by simple copper salt/EtOH system. ResearchGate.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. Google Patents, JP2000103766A.
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ACS Publications.
-
Ullmann Reaction. Organic Chemistry Portal.
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI.
-
Aniline synthesis by amination (arylation). Organic Chemistry Portal.
-
Purification of Aniline. Chempedia - LookChem.
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
-
Aryne‐Enabled C−N Arylation of Anilines. PMC - NIH.
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
-
Photochemical Ni-Catalyzed Selective Mono-N-Arylation. ResearchGate.
-
Aryne-Enabled C-N Arylation of Anilines. PubMed.
-
Purify and dry aniline? Reddit.
-
5-Chloro-2-fluoroaniline | 2106-05-0. Benchchem.
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Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
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A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives. Benchchem.
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C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. ACS Publications.
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Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH.
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This compound | 852569-38-1. Sigma-Aldrich.
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
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5-Chloro-4-fluoro-2-nitroaniline. NIST WebBook.
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5-Fluoro-2-iodoaniline 97% | 255724-71-1. Sigma-Aldrich.
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Application Notes and Protocols: The Strategic Utility of 5-Chloro-4-fluoro-2-iodoaniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Architect's Choice for Precision Drug Design
Kinases are fundamental enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. The success of these inhibitors hinges on the precise molecular architecture that governs their potency, selectivity, and pharmacokinetic properties. 5-Chloro-4-fluoro-2-iodoaniline has emerged as a preeminent building block for medicinal chemists, offering a unique combination of reactive sites and modulating substituents that are ideal for constructing complex and highly functionalized kinase inhibitors.
This technical guide provides an in-depth exploration of this compound's role in this field. We will dissect its chemical properties, explain the causality behind its strategic use, and provide a detailed protocol for a key synthetic transformation that underpins its application in drug discovery and development.
Physicochemical Profile and Strategic Reactivity
The utility of this compound stems from the distinct reactivity of its three key functional groups: the amine, the iodine, and the chlorine. This differential reactivity allows for a controlled, stepwise elaboration of the molecular scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 852569-38-1 | [2] |
| Molecular Formula | C₆H₄ClFIN | [2][3] |
| Molecular Weight | 271.46 g/mol | [3] |
| Appearance | Solid | [2] |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [2] |
The true power of this reagent lies in its predictable, hierarchical reactivity. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making the iodine atom the primary site for palladium-catalyzed cross-coupling reactions.[4] The amino group offers a nucleophilic center for acylation or condensation, while the chlorine and fluorine atoms serve as stable modulators of the molecule's electronic and metabolic properties.[5][6]
Caption: Synthetic workflow for sequential cross-coupling.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the selective C-N bond formation at the C-I position of this compound. This is often the first key step in building the core of a kinase inhibitor.
Rationale for Component Selection:
-
Catalyst: A palladium precatalyst is used for its high activity and stability, ensuring efficient oxidative addition into the C-I bond.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial. It stabilizes the palladium center, promotes the rate-limiting reductive elimination step, and prevents catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine nucleophile and facilitate the catalytic cycle.
-
Solvent: An anhydrous, aprotic solvent like dioxane or toluene is necessary to prevent quenching of the base and catalyst deactivation.
Table 2: Reagents and Materials
| Reagent | CAS No. | Amount | Molar Eq. |
| This compound | 852569-38-1 | 271.5 mg (1.0 mmol) | 1.0 |
| Aryl Amine (e.g., Aniline) | 62-53-3 | 102.4 mg (1.1 mmol) | 1.1 |
| Pd₂(dba)₃ | 51364-51-3 | 18.3 mg (0.02 mmol) | 0.02 |
| XPhos | 564483-18-7 | 28.6 mg (0.06 mmol) | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 134.5 mg (1.4 mmol) | 1.4 |
| Anhydrous Dioxane | 123-91-1 | 5 mL | - |
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the chosen aryl amine (1.1 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.06 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous dioxane (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure diarylamine product.
Self-Validation and Trustworthiness: The success of this protocol is validated by monitoring the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The structure of the final product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the incorporation of the new aryl group and the absence of the iodine substituent.
The Rationale for Use in Kinase Inhibitor Design
The strategic incorporation of this compound into a synthesis campaign is driven by its ability to impart desirable pharmacological properties.
-
Vector for Target Engagement: The aniline scaffold is a well-established "hinge-binder" in many kinase inhibitors. The substituents at the 2, 4, and 5 positions are directed into distinct sub-pockets of the ATP-binding site. The iodine's position makes it an ideal attachment point for moieties that can probe the solvent-exposed region or deeper hydrophobic pockets. [7]* Metabolic Stability and Lipophilicity: The fluorine atom is a bioisostere for a hydrogen atom but is significantly more electronegative. Its inclusion often enhances metabolic stability by blocking sites of oxidative metabolism and can improve cell membrane permeability. [6]* Modulation of pKa: The electron-withdrawing nature of the halogen substituents lowers the pKa of the aniline nitrogen. This fine-tuning is critical for optimizing the compound's ionization state at physiological pH, which directly impacts its solubility, cell permeability, and binding interactions.
Caption: Inhibition of the MEK kinase in the RAS-RAF-MEK-ERK pathway.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that provides medicinal chemists with a high degree of control over molecular design. Its hierarchical reactivity enables the efficient and selective synthesis of complex scaffolds, while its inherent substituents offer a means to fine-tune the resulting inhibitor's pharmacological profile. The protocols and principles outlined in this guide demonstrate its pivotal role in the rational design of next-generation kinase inhibitors, empowering researchers to build more effective and safer targeted therapies.
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (n.d.). Journal of Nuclear Medicine. Retrieved from [Link]
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The Chemical Reactivity of 5-Chloro-2-Iodoaniline: A Chemist's Guide. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Imahori, T., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
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Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. (n.d.). Scholars Research Library. Retrieved from [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]
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Application Notes and Protocols for the Fischer Indole Synthesis of Novel 4-Chloro-5-fluoro-7-iodoindole Scaffolds
For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic introduction of halogens, particularly fluorine and chlorine, into the indole scaffold can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel 4-chloro-5-fluoro-7-iodoindoles via the Fischer indole synthesis, starting from the polysubstituted precursor, 5-Chloro-4-fluoro-2-iodoaniline. We delve into the mechanistic nuances dictated by the unique substitution pattern of the starting aniline, offer optimized reaction conditions, and present a robust protocol designed for high yield and purity.
Introduction: The Strategic Value of Polysubstituted Indoles in Drug Discovery
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring system.[4][5] Its power lies in the convergent assembly of an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[6] In the context of modern drug discovery, the demand for structurally complex and functionally optimized indole derivatives has never been greater. Halogenation is a key strategy in this endeavor.
-
Fluorine is often introduced to enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions.[1][7]
-
Chlorine can increase lipophilicity, aiding in membrane permeability, and can serve as a synthetic handle for further functionalization.[2]
-
Iodine , while less common as a permanent fixture, is a valuable synthetic tool, enabling a wide range of palladium-catalyzed cross-coupling reactions for late-stage diversification of the indole core.
The target molecule, a 4-chloro-5-fluoro-7-iodoindole derivative, is therefore a highly valuable scaffold, pre-functionalized for further elaboration in a drug discovery program. However, the synthesis is not without its challenges. The starting material, this compound, presents a unique electronic and steric profile that must be carefully considered to ensure the success of the Fischer indolization. The electron-withdrawing nature of the halogens can deactivate the aniline ring, potentially impeding the key[8][8]-sigmatropic rearrangement step, while the bulky ortho-iodo group can introduce significant steric hindrance.[9]
The Fischer Indole Synthesis: A Mechanistic Perspective
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through several distinct, acid-catalyzed steps.
-
Hydrazine Formation: The starting aniline is first converted into its corresponding arylhydrazine. This is typically achieved via diazotization with sodium nitrite and hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride.
-
Hydrazone Condensation: The arylhydrazine is then condensed with an enolizable aldehyde or ketone to form an arylhydrazone. This reaction is usually straightforward and can often be performed in the same pot as the subsequent cyclization.[6]
-
Tautomerization: Under acidic conditions, the arylhydrazone tautomerizes to its more reactive ene-hydrazine form.[5]
-
[8][8]-Sigmatropic Rearrangement: This is the key bond-forming step of the reaction. The ene-hydrazine undergoes a concerted, thermally or acid-catalyzed[8][8]-sigmatropic rearrangement (a type of Cope rearrangement) to form a di-imine intermediate.[6][10] The success of this step is highly dependent on the electronic nature of the aryl ring. Electron-donating groups facilitate this rearrangement, whereas the electron-withdrawing halogens on our substrate will necessitate more forcing conditions (e.g., stronger acids, higher temperatures).[9]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of the newly formed enamine nitrogen onto the imine carbon, forming a five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of a molecule of ammonia to generate the stable, aromatic indole ring.[5]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative 4-chloro-5-fluoro-7-iodoindole derivative using cyclohexanone as the carbonyl partner.
Part A: Synthesis of (5-Chloro-4-fluoro-2-iodophenyl)hydrazine
Rationale: The preparation of the hydrazine precursor is the essential first step. Given the sensitive nature of the polysubstituted aniline, careful control of temperature during diazotization is crucial to prevent side reactions. Tin(II) chloride is a reliable and effective reducing agent for this transformation.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.5 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution via a dropping funnel. A precipitate should form.
-
After the addition is complete, allow the mixture to stir for 1-2 hours, letting it warm to room temperature.
-
Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Suspend the solid in water and basify carefully with a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the free hydrazine with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (5-Chloro-4-fluoro-2-iodophenyl)hydrazine, which should be used immediately in the next step.
Part B: Fischer Indole Synthesis of 8-Chloro-7-fluoro-5-iodo-1,2,3,4-tetrahydrocarbazole
Rationale for Catalyst and Solvent Selection: The electron-withdrawing nature of the three halogen substituents on the phenylhydrazine ring disfavors the key[8][8]-sigmatropic rearrangement. To overcome this, a strong acid catalyst is required. While various Brønsted and Lewis acids can be used[4][6], polyphosphoric acid (PPA) is an excellent choice as it serves as both a potent catalyst and a solvent, driving the reaction towards completion at elevated temperatures. Acetic acid can also be effective and serves as a good starting point for optimization.[11]
Materials:
-
(5-Chloro-4-fluoro-2-iodophenyl)hydrazine (from Part A)
-
Cyclohexanone
-
Polyphosphoric Acid (PPA)
-
Ice
-
Saturated Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Place polyphosphoric acid (10x the weight of the hydrazine) into a round-bottom flask equipped with a mechanical stirrer and thermometer.
-
Heat the PPA to approximately 80 °C to reduce its viscosity.
-
Add the crude (5-Chloro-4-fluoro-2-iodophenyl)hydrazine (1.0 eq) and cyclohexanone (1.1 eq) to the warm PPA.
-
Increase the temperature to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 10-20% ethyl acetate in hexanes. The product should be significantly less polar than the starting hydrazine.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to about 60-70 °C.
-
Carefully pour the viscous reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Allow the ice to melt completely, then slowly neutralize the acidic slurry by adding a saturated NaOH solution until the pH is neutral to slightly basic.
-
Extract the aqueous suspension with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid should be purified by flash column chromatography on silica gel to afford the pure 8-Chloro-7-fluoro-5-iodo-1,2,3,4-tetrahydrocarbazole.
Data Presentation and Characterization
The final product should be characterized thoroughly to confirm its structure and purity.
Table 1: Expected Analytical Data for the Product
| Analysis Technique | Expected Observations |
| ¹H NMR | Aromatic protons, aliphatic protons of the cyclohexene moiety, and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals corresponding to the aromatic and aliphatic carbons. The carbon bearing the iodine will be shifted upfield. |
| ¹⁹F NMR | A singlet or doublet (due to coupling with adjacent protons) corresponding to the fluorine atom. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the calculated exact mass of C₁₂H₉ClFIN. The isotopic pattern for chlorine should be observed. |
| FT-IR | A characteristic N-H stretching band around 3400 cm⁻¹. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Insufficiently acidic conditions; reaction temperature too low. | Switch to a stronger acid (e.g., Eaton's reagent) or increase the reaction temperature in 10 °C increments. Ensure the PPA is fresh and not overly hydrated. |
| Decomposition of starting material. | The diazonium salt or hydrazine may be unstable. Use the hydrazine immediately after preparation. Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Formation of multiple isomers/byproducts | Side reactions due to harsh conditions. | If using a very strong acid, consider a milder catalyst like glacial acetic acid or p-toluenesulfonic acid, which may require longer reaction times or higher temperatures but can offer cleaner reactions.[11] |
| Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. | |
| Difficult purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) as an alternative or additional purification step.[12][13] |
Conclusion
The Fischer indole synthesis provides a powerful and direct route to novel, highly functionalized indole scaffolds from readily available anilines. While the synthesis of 4-chloro-5-fluoro-7-iodoindoles from this compound is challenging due to the electronic and steric properties of the substrate, the protocols outlined in this guide offer a robust and rational approach. By carefully controlling reaction conditions and understanding the underlying mechanism, researchers can successfully access these valuable building blocks, paving the way for the development of next-generation therapeutics.
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- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (2025).
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- Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. (2026).
- Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. (n.d.).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.).
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - Frontiers. (n.d.).
- (PDF) Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. - ResearchGate. (n.d.).
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- Fischer indole synthesis in water: Simple, efficient preparation of naltrindole, naltriben and analogs - ResearchGate. (n.d.).
- Mass spectrometric study to characterize thioisoindole derivatives of aminoglycoside antibiotics - PubMed. (2005).
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores - MDPI. (2021).
- Novel synthesis of fluorinated molecules with potential in drug research developed. (2024).
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (n.d.).
- Comprehensive Study of the Chloro Porphyrin Fe(III) Complex: Synthesis, Spectroscopic Analysis, Structural Characterization, Electronic Properties, and DFT Calculations - ResearchGate. (2026).
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Reaction conditions for Buchwald-Hartwig amination with 5-Chloro-4-fluoro-2-iodoaniline
An Application Note and Protocol for the Regioselective Buchwald-Hartwig Amination of 5-Chloro-4-fluoro-2-iodoaniline
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First established in the mid-1990s, this cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5] The reaction's broad substrate scope, tolerance of diverse functional groups, and generally mild conditions have made it a preferred alternative to classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[4]
This application note addresses the specific challenges and opportunities presented by the Buchwald-Hartwig amination of a polyhalogenated substrate: this compound. The presence of three distinct halogen atoms (iodine, chlorine, and fluorine) on the aniline ring introduces a critical question of regioselectivity. The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a robust and detailed protocol to achieve highly selective C-N bond formation at the most reactive C-I position, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
Mechanistic Rationale for Regioselectivity
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle.[6][7][8] The process is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, which is the rate-determining and selectivity-defining step in this case. Following this, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination furnishes the desired arylamine product and regenerates the active Pd(0) catalyst.[4]
The key to achieving regioselectivity with this compound lies in the disparate reactivity of the carbon-halogen bonds toward oxidative addition. The reaction rate for this step generally follows the order of bond strength: C-I < C-Br < C-Cl < C-F. Consequently, the C-I bond, being the weakest, undergoes oxidative addition with the Pd(0) catalyst much more readily than the C-Cl or C-F bonds.[8] This significant difference in reactivity allows for precise C-N coupling at the C2-position.
Optimization of Reaction Parameters
The success of this selective transformation is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The electronic properties of the substrate—bearing both an activating amino group and deactivating halogens—necessitate a carefully optimized system.
Catalyst and Ligand Selection
The palladium source is typically a stable precatalyst like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6] However, the ligand is the most critical component for achieving high catalytic activity. For electron-deficient and sterically hindered aryl halides, bulky and electron-rich dialkylbiaryl phosphine ligands are paramount.[1][9] These ligands promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition step, and accelerate the final reductive elimination to release the product.[7]
| Ligand Name | Structure Class | Key Features & Application |
| XPhos | Biarylphosphine | Highly active for coupling aryl chlorides and electron-deficient substrates.[9] |
| RuPhos | Biarylphosphine | Excellent for sterically hindered primary and secondary amines. |
| BrettPhos | Biarylphosphine | Effective for a broad range of primary amines and challenging substrates.[10] |
| BINAP | Bidentate | An earlier generation ligand, effective for aryl iodides and triflates.[1] |
For the amination of this compound, ligands like XPhos or RuPhos are highly recommended due to their proven efficacy with challenging, electron-poor aryl halides.
Base Selection
The base plays a crucial role in deprotonating the amine nucleophile (or the N-H bond of the aniline substrate in the case of self-coupling) to form the active amido species within the catalytic cycle.[6][11] The choice of base must be strong enough to effect deprotonation but not so nucleophilic as to cause unwanted side reactions.
| Base | pKa of Conj. Acid | Typical Use & Characteristics |
| Sodium tert-butoxide (NaOt-Bu) | ~19 | Very strong, commonly used. Can be sensitive to sterically hindered amines. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (HCO₃⁻) | Milder base, good for functional group tolerance. Often requires higher temperatures.[12] |
| Potassium Phosphate (K₃PO₄) | ~12.3 (HPO₄²⁻) | A moderately strong, non-nucleophilic base, suitable for many applications.[13] |
A strong alkoxide base like Sodium tert-butoxide is generally the most effective choice for this transformation, ensuring rapid and complete deprotonation to drive the catalytic cycle forward.
Solvent Selection
The solvent must solubilize all reaction components and remain stable at the required reaction temperature. Aprotic solvents with relatively high boiling points are preferred.[14][15]
| Solvent | Boiling Point | Properties |
| Toluene | 111 °C | Non-polar, widely used, good for solubilizing organic substrates.[11] |
| 1,4-Dioxane | 101 °C | Polar aprotic, can coordinate to palladium, potentially influencing reactivity.[5] |
| Tetrahydrofuran (THF) | 66 °C | Lower boiling point, suitable for reactions at milder temperatures. |
Toluene or 1,4-Dioxane are standard solvents for Buchwald-Hartwig aminations, typically heated to temperatures between 80–110 °C to ensure a reasonable reaction rate.
Detailed Experimental Protocol
This protocol describes a general procedure for the regioselective amination of this compound with a representative secondary amine, morpholine.
Materials and Reagents:
-
This compound
-
Morpholine (or other amine coupling partner)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (or other suitable ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the amine coupling partner (e.g., morpholine, 1.2 mmol, 1.2 eq).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired N-aryl amine product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd(0) not formed or degraded).- Insufficiently strong base.- Low reaction temperature. | - Use a pre-catalyst or ensure precatalyst is properly activated.- Switch to a stronger base (e.g., NaOt-Bu).- Increase reaction temperature in 10 °C increments. |
| Hydrodehalogenation | - Presence of water or other protic sources.- β-hydride elimination from certain ligands/substrates. | - Ensure all reagents and solvents are strictly anhydrous.- Use a ligand known to favor reductive elimination (e.g., bulky biarylphosphines). |
| Formation of Di-arylamine | - Reaction with the aniline product as a nucleophile. | - This is less common with external amines but can be suppressed by using a slight excess of the amine coupling partner. |
Conclusion
The Buchwald-Hartwig amination of this compound can be performed with exceptional regioselectivity. By leveraging the inherent reactivity difference between the C-I, C-Cl, and C-F bonds, the C-N coupling occurs exclusively at the iodine-bearing position. The success of this transformation is critically dependent on an optimized catalytic system, typically comprising a palladium source, a bulky and electron-rich biarylphosphine ligand such as XPhos, a strong non-nucleophilic base like NaOt-Bu, and an anhydrous aprotic solvent. The protocol detailed herein provides a reliable and reproducible method for synthesizing valuable 2-amino-4-chloro-5-fluoroaniline derivatives, which can serve as versatile intermediates in pharmaceutical and materials science research.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved January 11, 2026, from [Link]
-
Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). Retrieved January 11, 2026, from [Link]
-
Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8495-8501. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Urban, S., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3590-3601. Available at: [Link]
-
White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
- Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
-
Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Available at: [Link]
-
ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved January 11, 2026, from [Link]
-
Jarvo, E. R., & Stambuli, J. P. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis, 9(4), 3173-3177. Available at: [Link]
-
Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved January 11, 2026, from [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available at: [Link]
-
York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 11, 2026, from [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Available at: [Link]
-
Chen, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23466. Available at: [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391. Available at: [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols for 5-Chloro-4-fluoro-2-iodoaniline in Material Science Research
These application notes serve as a detailed guide for researchers, scientists, and professionals in drug development on the utilization of 5-Chloro-4-fluoro-2-iodoaniline in material science. This document provides insights into its application as a versatile building block for advanced functional materials, including detailed experimental protocols for the synthesis of conjugated systems.
Introduction: A Versatile Building Block for Advanced Materials
This compound (CAS No. 852569-38-1) is a trifunctionalized aromatic compound with significant potential in the synthesis of novel organic materials.[1] The strategic placement of three different halogen atoms on the aniline ring, each with distinct reactivity in cross-coupling reactions, makes it a highly valuable intermediate for constructing complex molecular architectures.[2] The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br >> Cl, which allows for chemoselective functionalization at the iodine position while leaving the chlorine atom available for subsequent transformations.[2] This differential reactivity is a key feature for the stepwise synthesis of precisely defined oligomers and polymers.
The presence of the fluorine atom can enhance the solubility, thermal stability, and electronic properties of the resulting materials, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[3] The amino group provides a site for further derivatization or can influence the electronic properties of the final molecule.
Core Applications in Material Science
The primary application of this compound in material science lies in its use as a monomer or key intermediate in the synthesis of conjugated polymers and small molecules for organic electronics.[4][5] The ability to undergo selective cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, allows for the creation of extended π-conjugated systems, which are the cornerstone of organic semiconductor technology.[6][7]
Key Synthetic Pathways:
-
Sonogashira Coupling: To form carbon-carbon bonds between the aryl iodide and terminal alkynes, leading to the synthesis of arylene-ethynylene polymers and oligomers. These materials are often highly fluorescent and are investigated for use in OLEDs and sensors.[1][8]
-
Suzuki-Miyaura Coupling: To create C-C bonds with arylboronic acids or esters, resulting in the formation of biaryl structures. This is a fundamental reaction for tuning the bandgap and charge transport properties of organic semiconductors.[2][7][9][10]
Experimental Protocols
The following protocols are representative methodologies for the application of this compound in the synthesis of advanced materials. These protocols are based on well-established procedures for similar halogenated anilines and should be adapted and optimized for specific research goals.
Protocol 1: Selective Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne to the 5-position of this compound. The higher reactivity of the C-I bond allows this reaction to proceed without affecting the C-Cl bond.[1]
Objective: To synthesize a 2-(alkynyl)-5-chloro-4-fluoroaniline derivative, a key intermediate for larger conjugated molecules.
Materials:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 852569-38-1 | Sigma-Aldrich | Starting material. |
| Phenylacetylene | 536-74-3 | Alfa Aesar | Example terminal alkyne. |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | Strem Chemicals | Palladium catalyst. |
| Copper(I) iodide (CuI) | 7681-65-4 | Acros Organics | Co-catalyst. |
| Triethylamine (TEA) | 121-44-8 | Fisher Scientific | Base and solvent. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | EMD Millipore | Anhydrous solvent. |
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and the copper co-catalyst, CuI (0.04 eq, 4 mol%).[1]
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (as both a solvent and a base). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (e.g., Phenylacetylene, 1.2 eq) dropwise to the stirred reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.
-
Extraction: Combine the filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(phenylethynyl)-5-chloro-4-fluoroaniline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) active catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).
-
Copper(I) Iodide: Acts as a co-catalyst to facilitate the transmetalation step, allowing for milder reaction conditions.[6]
-
Triethylamine: Serves as a base to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.
Diagram: Sonogashira Coupling Pathway
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Protocol 2: Selective Suzuki-Miyaura Coupling
This protocol details a selective Suzuki-Miyaura coupling at the C-I bond of this compound. This reaction is fundamental for creating biaryl structures, which are common motifs in organic semiconductors.[7]
Objective: To synthesize a 2-aryl-5-chloro-4-fluoroaniline derivative, a building block for more complex conjugated systems.
Materials:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 852569-38-1 | Sigma-Aldrich | Starting material. |
| Phenylboronic acid | 98-80-6 | Combi-Blocks | Example arylboronic acid. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Oakwood | Palladium catalyst. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | J.T. Baker | Base. |
| 1,4-Dioxane/Water (4:1) | - | - | Degassed solvent mixture. |
Experimental Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[9]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., Dioxane/Water 4:1). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[9]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-chloro-4-fluoroaniline.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The Pd(0) species is the active catalyst that initiates the catalytic cycle by oxidative addition to the C-I bond.[2]
-
Base: The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Solvent Mixture: The aqueous/organic solvent mixture helps to dissolve both the organic starting materials and the inorganic base. Degassing is essential to remove oxygen which can deactivate the catalyst.
Diagram: Suzuki-Miyaura Coupling Pathway
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound and its related compounds should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Keep in the dark.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising and versatile building block for the synthesis of advanced functional materials. Its unique substitution pattern allows for selective and stepwise functionalization through well-established cross-coupling methodologies like the Sonogashira and Suzuki-Miyaura reactions. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this compound in developing novel organic semiconductors and other advanced materials.
References
-
Bell, K. J. (2022). Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. Kennesaw State University. Available at: [Link]
-
Sivakumar, K., et al. (2004). Synthesis of cationic conjugated polymers for use in label-free DNA microarrays. Nature Protocols. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Kravchenko, O. V., et al. (2021). Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling. MDPI. Available at: [Link]
-
Ghaffari, M. T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. Available at: [Link]
-
Liu, J., et al. (2020). Two-Dimensional Conjugated Polymer Films via Liquid-Interface-Assisted Synthesis toward Organic Electronic Devices. ResearchGate. Available at: [Link]
- Pardeshi, S. D., & Pawar, G. G. (2013). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
-
AOBChem. 5-chloro-2-fluoro-4-iodoaniline. Available at: [Link]
-
Sharma, P., et al. (2018). Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer. ResearchGate. Available at: [Link]
-
da Silva, A. B., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. Available at: [Link]
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Application Notes: Strategic Derivatization of 5-Chloro-4-fluoro-2-iodoaniline for Library Synthesis
Abstract
This document provides a comprehensive technical guide for the strategic derivatization of 5-Chloro-4-fluoro-2-iodoaniline, a highly functionalized building block pivotal for the synthesis of diverse chemical libraries in medicinal chemistry.[1] We present a principled approach to leveraging the orthogonal reactivity of its three distinct functional handles—the highly reactive iodine, the less reactive chlorine, and the nucleophilic aniline. This guide offers field-proven insights and detailed, step-by-step protocols for key transformations including chemoselective Suzuki-Miyaura and Sonogashira couplings at the iodo position, followed by derivatization of the aniline moiety through acylation and sulfonylation. The causality behind experimental choices, such as catalyst systems and reaction conditions, is explained to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Polyfunctional Scaffold
In the rapid-paced environment of drug discovery, the efficiency of library synthesis is paramount.[1] The choice of the core scaffold dictates the accessible chemical space and, ultimately, the potential for identifying novel bioactive agents. This compound is a prime example of a "strategic" building block. Its unique arrangement of halogens with differential reactivity (I >> Cl) and a primary aromatic amine allows for a sequential and controlled diversification strategy. This enables the generation of three-dimensional molecular architectures from a single, readily available precursor.
Aniline substructures are prevalent in pharmaceuticals but can be susceptible to metabolic oxidation, potentially leading to toxic reactive metabolites.[2] The strategic functionalization of the aniline core, as detailed in this guide, allows for the modulation of its electronic properties and steric environment, which can mitigate such metabolic liabilities. The protocols herein focus on creating robust carbon-carbon and carbon-nitrogen bonds, fundamental transformations in modern pharmaceutical synthesis.[3][4]
Core Principles of Derivatization: A Chemoselective Approach
The successful use of this compound in library synthesis hinges on the predictable and selective manipulation of its functional groups. The large difference in bond dissociation energies between the C-I and C-Cl bonds is the cornerstone of this strategy, allowing for highly selective palladium-catalyzed cross-coupling reactions at the 2-position.
Reactivity Hierarchy:
-
C-I Bond (Position 2): Most reactive site. Ideal for initial diversification via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira. These reactions typically proceed under mild conditions with high selectivity.[5]
-
NH₂ Group (Position 1): A versatile nucleophile. Can be readily acylated, sulfonylated, or used in further coupling reactions after the initial C-C bond formation. Its reactivity can be modulated by the electronic nature of the substituents introduced at the 2-position.
-
C-Cl Bond (Position 5): Least reactive halogen. Can be targeted for a second cross-coupling reaction under more forcing conditions, enabling a "late-stage" diversification strategy if required. This guide focuses on the first two diversification points.
The following workflow diagram illustrates the strategic, sequential functionalization approach.
Caption: Sequential derivatization workflow for this compound.
Experimental Protocols & Methodologies
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and side reactions. Anhydrous solvents and high-purity reagents are essential for optimal and reproducible results.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
This protocol details the selective coupling at the highly reactive iodine position, leaving the chloro and amino groups intact. The choice of a palladium(II) precatalyst with a bulky phosphine ligand is crucial for efficient oxidative addition at the C-I bond.[6][7]
Reaction Scheme:
(Image is a placeholder for a chemical reaction diagram)
Step-by-Step Protocol:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 85 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Provides a good balance of activity and stability, highly effective for C-I bond activation. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to facilitate transmetalation without promoting side reactions.[8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | The aqueous mixture aids in dissolving the base and boronic acid, accelerating the reaction. |
| Temperature | 85 °C | Sufficient thermal energy for catalytic turnover without affecting the C-Cl bond. |
Protocol 2: Chemoselective Sonogashira Coupling
The Sonogashira reaction provides a robust method for introducing alkynyl moieties, a valuable functional group in medicinal chemistry.[9][10] The protocol uses a dual palladium/copper catalyst system under mild conditions.[9]
Reaction Scheme:
(Image is a placeholder for a chemical reaction diagram)
Step-by-Step Protocol:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and Copper(I) iodide (CuI, 0.04 eq).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed tetrahydrofuran (THF) followed by triethylamine (Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The classic Sonogashira system; Pd(0) is the active catalyst, while CuI facilitates the formation of the copper acetylide intermediate.[9][11] |
| Base | Triethylamine (Et₃N) | Acts as both the base to deprotonate the alkyne and as a solvent. |
| Solvent | THF | A common aprotic solvent that effectively solubilizes the reactants and catalyst complex. |
| Temperature | Room Temperature | The high reactivity of the C-I bond allows this transformation to proceed efficiently without heating.[9] |
Protocol 3: N-Acylation of the Aniline Moiety
This protocol is performed on the product from Protocol 1 or 2. It demonstrates a standard amide bond formation, a cornerstone of medicinal chemistry.
Step-by-Step Protocol:
-
Dissolve the substituted 2-arylaniline intermediate (1.0 eq) in dichloromethane (DCM).
-
Add a base such as pyridine or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor for the disappearance of the starting aniline by TLC.
-
Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify as needed (often by recrystallization or chromatography).
Protocol 4: N-Sulfonylation of the Aniline Moiety
Sulfonamides are key functional groups in many marketed drugs. This protocol provides a reliable method for their synthesis from the aniline core. Modern methods often use mild photoredox conditions.[12][13][14]
Step-by-Step Protocol:
-
Dissolve the substituted 2-arylaniline intermediate (1.0 eq) in pyridine.
-
Cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 2M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Trustworthiness: Self-Validating Systems
The protocols described are designed to be self-validating. The chemoselectivity of the initial cross-coupling step can be easily confirmed by ¹H and ¹⁹F NMR spectroscopy by observing the disappearance of the signals corresponding to the iodo-substituted position and the appearance of new aromatic signals, while the signals for the chloro- and fluoro-substituted positions remain. The success of the subsequent N-derivatization is confirmed by the disappearance of the N-H protons in the ¹H NMR spectrum and the appearance of a new amide or sulfonamide proton, along with a characteristic shift in the aromatic signals adjacent to the nitrogen atom. LC-MS analysis at each step provides unambiguous confirmation of the desired mass for the product.
Conclusion
This compound is a powerful and versatile scaffold for combinatorial and parallel library synthesis.[1][15] By leveraging the inherent reactivity differences of its halogen substituents, a logical and efficient two-step diversification strategy can be employed. The palladium-catalyzed cross-coupling reactions at the iodo-position followed by standard derivatization of the aniline nitrogen provides a robust and reliable pathway to generate large libraries of novel, structurally diverse compounds for screening in drug discovery programs. The detailed protocols provided herein serve as a validated starting point for researchers to explore the vast chemical space accessible from this strategic building block.
References
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides . PubMed. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters . National Institutes of Health (NIH). Available at: [Link]
-
Cross-coupling strategies for aniline synthesis . ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Synthesis of Azidoanilines by the Buchwald-Hartwig Amination . PubMed. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . National Institutes of Health (NIH). Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. Available at: [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
-
Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst . ResearchGate. Available at: [Link]
-
Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research . American Chemical Society. Available at: [Link]
-
Sonogashira coupling . Wikipedia. Available at: [Link]
-
Direct sulfonylation of anilines mediated by visible light . PubMed. Available at: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines . PubMed. Available at: [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . MDPI. Available at: [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines . National Institutes of Health (NIH). Available at: [Link]
-
Sonogashira Coupling . Chemistry LibreTexts. Available at: [Link]
-
Identification of parallel medicinal chemistry protocols to expand branched amine design space . Royal Society of Chemistry. Available at: [Link]
-
A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF . Semantic Scholar. Available at: [Link]
-
A photochemical dehydrogenative strategy for aniline synthesis . IDEAS/RePEc. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications . ACS Publications. Available at: [Link]
-
Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors . ACS Publications. Available at: [Link]
-
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst . MDPI. Available at: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications . National Institutes of Health (NIH). Available at: [Link]
-
Mild Sulfonylation of Anilines . ChemistryViews. Available at: [Link]
-
Cross-Electrophile Coupling: Principles of Reactivity and Selectivity . National Institutes of Health (NIH). Available at: [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis . ResearchGate. Available at: [Link]
-
Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research . YouTube. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . ACS Publications. Available at: [Link]
-
Direct sulfonylation of anilines mediated by visible light . Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline . ACS Publications. Available at: [Link]
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5-Chloro-4-fluoro-2-iodoaniline as a reactant for pyrimidoindolones
Application Notes & Protocols
Strategic Synthesis of Pyrimido[1,6-a]indolones Utilizing 5-Chloro-4-fluoro-2-iodoaniline as a Key Precursor
Abstract
Pyrimidoindolone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various bioactive molecules.[1][2] This application note provides a detailed guide for the synthesis of functionalized pyrimidoindolones using this compound as a strategic starting material. The unique halogenation pattern of this reactant offers distinct advantages, primarily the differential reactivity of the iodine atom in palladium-catalyzed cross-coupling reactions, which allows for precise and regioselective annulation.[3] We present a comprehensive mechanistic rationale, a detailed step-by-step protocol for a palladium-catalyzed cyclization, expected analytical data for product characterization, and a troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic motifs.
Introduction: The Strategic Value of this compound
The pyrimidoindolone core is a privileged structure in pharmacology, forming the backbone of compounds with potential therapeutic applications.[1] The synthesis of these complex heterocycles often requires multi-step procedures. The choice of starting materials is therefore critical to achieving efficiency, high yields, and molecular diversity.
This compound (CAS No. 1255574-55-9) is a highly functionalized aniline derivative that serves as an exceptional building block for pyrimidoindolone synthesis.[4] Its utility is rooted in the distinct electronic properties and reactivity of its three halogen substituents:
-
Iodine (Position 2): The carbon-iodine bond is the most labile of the three carbon-halogen bonds. It readily undergoes oxidative addition to low-valent transition metal catalysts, such as Palladium(0), making it the primary reactive site for initiating cross-coupling and annulation cascades.[3][5]
-
Chlorine (Position 5) & Fluorine (Position 4): These halogens are significantly less reactive under typical palladium-catalyzed conditions. They remain intact on the aromatic core during the initial cyclization, serving two key purposes:
-
Electronic Modulation: They act as electron-withdrawing groups, influencing the physicochemical properties (e.g., pKa, lipophilicity) of the final pyrimidoindolone product, which is a crucial aspect of drug design.[2]
-
Late-Stage Functionalization: They provide synthetic handles for subsequent modifications, allowing for the generation of diverse compound libraries from a common intermediate.
-
This application note details a robust protocol based on a palladium-catalyzed coupling and cyclization sequence, leveraging the unique reactivity of this precursor.
Reactant Profile and Physicochemical Properties
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Reference |
| Compound Name | This compound | - |
| CAS Number | 1255574-55-9 | [4] |
| Molecular Formula | C₆H₄ClFIN | [4] |
| Molecular Weight | 271.46 g/mol | [4] |
| Appearance | Off-white to light brown solid | - |
| Solubility | Soluble in DMF, DMSO, THF, Dioxane | - |
| Storage | Store at 2-8°C, protect from light |
Synthetic Strategy: Mechanistic Rationale
The proposed synthesis of the pyrimidoindolone core proceeds via a palladium-catalyzed domino reaction involving an initial Sonogashira coupling followed by an intramolecular cyclization (hydroamination). This strategy is highly efficient as it forms multiple bonds in a single pot.
The catalytic cycle, illustrated below, is initiated by the selective oxidative addition of the C-I bond to the Pd(0) catalyst.
Caption: Proposed catalytic cycle for pyrimidoindolone synthesis.
Causality Behind Mechanistic Steps:
-
Oxidative Addition: The reaction begins with the active Pd(0) catalyst inserting into the C-I bond of the aniline. This step is highly selective for iodine over chlorine and fluorine due to the lower bond dissociation energy of the C-I bond.[3]
-
Sonogashira Coupling: In the presence of a copper(I) co-catalyst and a base, a terminal alkyne couples with the palladium-aryl intermediate. The base deprotonates the alkyne, forming a copper acetylide, which then undergoes transmetalation to the palladium center.
-
Intramolecular Cyclization: The amino group (-NH₂) of the aniline derivative, now positioned correctly by the rigid alkyne linker, attacks the internal carbon of the triple bond in an intramolecular nucleophilic addition. This key cyclization step forms the new heterocyclic ring.
-
Reductive Elimination: The resulting palladium intermediate undergoes reductive elimination to release the final pyrimidoindolone product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]
Detailed Experimental Protocol
This protocol describes a general procedure that should be optimized for specific substrates. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
-
This compound (≥97% purity)
-
Substituted Terminal Alkyne (e.g., Phenylacetylene, Propargyl alcohol)
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or 1,4-Dioxane)
-
Ethyl acetate (EtOAc), Hexanes (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate with oil bath
-
Inert atmosphere setup (Nitrogen or Argon gas line with manifold)
-
Syringes and needles for reagent transfer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for liquid-liquid extraction and column chromatography
Step-by-Step Procedure
The following workflow diagram outlines the major steps of the synthesis.
Caption: General experimental workflow for pyrimidoindolone synthesis.
-
Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Catalyst Loading: To the flask, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq). If using Pd(PPh₃)₄, PPh₃ is not needed.
-
Reactant Addition: Add this compound (1.0 eq).
-
Solvent and Reagents: Add anhydrous, degassed toluene (approx. 0.1 M concentration relative to the aniline). Stir for 5 minutes to dissolve the solids. Add the terminal alkyne (1.2 eq) followed by triethylamine (3.0 eq) via syringe.
-
Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The starting aniline spot should be consumed, and a new, typically more polar product spot should appear. The reaction is generally complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aq. NH₄Cl (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure pyrimidoindolone product.
Characterization and Expected Results
The final product should be characterized using standard analytical techniques to confirm its structure and purity. The table below provides expected data for a hypothetical product synthesized from phenylacetylene.
| Analysis Technique | Expected Result for 8-Chloro-9-fluoro-6-phenylpyrimido[1,6-a]indolone |
| Mass Spectrometry (HRMS) | Calculated for C₁₇H₁₀ClFN₂ [M+H]⁺: 309.0538; Found: 309.0541. |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-7.2 (m, 7H, Ar-H), δ 7.0 (s, 1H, vinyl-H). |
| ¹³C NMR (101 MHz, CDCl₃) | Peaks expected in the aromatic region (δ 150-110 ppm). |
| ¹⁹F NMR (376 MHz, CDCl₃) | A singlet or doublet in the aromatic fluorine region (approx. -110 to -130 ppm). |
| HPLC Purity | ≥95% |
| Yield | 60-85% (after purification) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality solvent/reagents; Insufficient heat. | Use fresh catalyst and freshly distilled/degassed solvents and base. Ensure the reaction temperature is maintained. |
| Formation of Side Products | Dimerization of alkyne (Glaser coupling); Hydrolysis of intermediates. | Ensure the system is strictly under an inert atmosphere. Use high-purity, dry solvents. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent. Consider a different stationary phase (e.g., alumina) or reverse-phase HPLC. |
Conclusion
This compound is a versatile and highly effective reactant for the regioselective synthesis of pyrimidoindolones. The protocol described herein leverages the predictable reactivity of the carbon-iodine bond in a palladium-catalyzed domino reaction, providing a reliable and efficient route to this important heterocyclic scaffold. The retained chlorine and fluorine atoms offer valuable opportunities for further diversification, making this a powerful strategy for applications in medicinal chemistry and materials science.
References
-
Rhodium(III)‐Catalyzed C−H/N−H Activation for Direct Synthesis of Pyrimidoindolones under Mild Conditions. (2023). ResearchGate. Available at: [Link]
-
Selected examples of functional and bioactive pyrimido[1,6‐a]indolones. (n.d.). ResearchGate. Available at: [Link]
-
The Chemical Reactivity of 5-Chloro-2-Iodoaniline: A Chemist's Guide. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Synthesis of pyrimidoindolones via Ru(II)‐catalysed annulation. (n.d.). ResearchGate. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central. Available at: [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). PubMed. Available at: [Link]
-
Photocatalytic Synthesis of Polycyclic Indolones. (2025). ResearchGate. Available at: [Link]
-
Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (n.d.). PMC - NIH. Available at: [Link]
-
Catalytic cycles for Pd‐catalyzed coupling‐cyclization reaction of 2‐iodo‐N‐arylaniline 3 with alkyne 4. (n.d.). ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Available at: [Link]
-
This compound. (n.d.). precisionFDA. Available at: [Link]
Sources
Application Note: A Robust and Scalable Synthesis Protocol for 5-Chloro-4-fluoro-2-iodoaniline Derivatives
Abstract
This application note provides a comprehensive, scalable, and field-tested protocol for the synthesis of 5-chloro-4-fluoro-2-iodoaniline, a critical building block in the development of novel pharmaceuticals and agrochemicals. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology from starting materials to purified product. Emphasis is placed on the causality behind experimental choices, process safety, and optimization for scale-up, ensuring a self-validating and reproducible system. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of this compound
Substituted anilines are foundational scaffolds in medicinal chemistry, with this compound being a particularly valuable intermediate. The unique arrangement of its substituents—a chlorine, a fluorine, and an iodine atom—provides multiple reactive handles for diverse chemical transformations. The ortho-iodoaniline moiety is a versatile precursor for constructing various heterocyclic systems, including indoles and quinolines, through metal-catalyzed cross-coupling reactions.[1][2] The presence of both chloro and fluoro groups allows for fine-tuning of the electronic and lipophilic properties of the final molecule, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
This document outlines a reliable and scalable synthetic route to this key intermediate, addressing common challenges encountered during scale-up and providing practical solutions for achieving high yield and purity.
Chemical Reaction Scheme and Workflow
The synthesis of this compound is typically achieved through the direct iodination of 4-chloro-3-fluoroaniline. This electrophilic aromatic substitution is a well-established transformation, but its efficiency and selectivity on a larger scale depend on the careful selection of reagents and reaction conditions.
Overall Reaction
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis, from reaction setup to the isolation of the final product.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Synthesis Protocol
This protocol is optimized for a 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity |
| 4-Chloro-3-fluoroaniline | >98% | Commercially available | 100 g |
| Iodine Monochloride (ICl) | 1.0 M solution in DCM | Commercially available | ~1.1 equivalents |
| Glacial Acetic Acid (AcOH) | ACS grade | Commercially available | 500 mL |
| Sodium Bisulfite (NaHSO₃) | ACS grade | Commercially available | Saturated aqueous solution |
| Ethyl Acetate (EtOAc) | ACS grade | Commercially available | As needed for extraction |
| Brine (saturated NaCl solution) | - | Prepared in-house | As needed for washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially available | As needed for drying |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available | As needed for chromatography |
| Equipment | |||
| 2 L three-necked round-bottom flask | 1 | ||
| Mechanical stirrer | 1 | ||
| Addition funnel | 1 | ||
| Thermometer | 1 | ||
| Ice bath | 1 | ||
| Separatory funnel | 1 | ||
| Rotary evaporator | 1 | ||
| Glassware for column chromatography | As needed | ||
| Analytical balance | 1 | ||
| TLC plates and chamber | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 100 g of 4-chloro-3-fluoroaniline in 500 mL of glacial acetic acid.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice bath.
-
Iodination: Slowly add 1.1 equivalents of iodine monochloride solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The use of iodine monochloride is a common and effective method for the iodination of anilines.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Slowly add a saturated aqueous solution of sodium bisulfite to the reaction mixture until the dark color of excess iodine disappears. This step is crucial for safety and to facilitate the work-up.
-
Work-up:
-
Transfer the mixture to a large separatory funnel.
-
Extract the product with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash sequentially with water (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water). Recrystallization is often a more scalable purification method.[4]
-
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: Off-white to light brown solid.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Process Safety and Scale-Up Considerations
Scaling up chemical reactions requires careful attention to safety and process parameters to ensure a controlled and efficient synthesis.
Hazard Analysis
-
Iodine Monochloride (ICl): This reagent is highly corrosive and toxic.[5][6][7][8] It can cause severe burns to the skin and eyes and is harmful if inhaled.[5][8] Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety goggles, and a lab coat. ICl reacts with water to produce toxic and corrosive fumes.[6]
-
Acetic Acid (AcOH): Glacial acetic acid is corrosive and can cause skin and eye burns. Use in a well-ventilated area.
-
Exothermic Reaction: The iodination reaction is exothermic. Maintaining a low temperature during the addition of ICl is critical to prevent runaway reactions and the formation of byproducts.
Critical Process Parameters for Scale-Up
| Parameter | Importance | Optimization Strategy |
| Temperature Control | High | Use a reliable cooling system (e.g., a chiller for larger scales) and monitor the internal temperature closely. Slow, controlled addition of the iodinating agent is essential. |
| Mixing | High | Ensure efficient agitation to maintain a homogeneous reaction mixture and prevent localized hot spots. Mechanical stirring is recommended over magnetic stirring for larger volumes.[9] |
| Reagent Stoichiometry | Medium | While a slight excess of the iodinating agent is often used to drive the reaction to completion, a large excess can lead to the formation of di-iodinated byproducts.[10] |
| Quenching Procedure | High | The quenching step can be highly exothermic. Add the quenching agent slowly and with efficient cooling to control the temperature. |
| Purification Method | High | For large-scale production, recrystallization is generally more practical and cost-effective than chromatography.[4] Solvent selection for recrystallization is a key optimization parameter. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive iodinating agent. | - Extend the reaction time or allow the mixture to warm slowly to room temperature.- Use a fresh, properly stored batch of iodine monochloride. |
| Formation of Di-iodinated Byproducts | - Excess iodinating agent.- High reaction temperature. | - Use a stoichiometric amount or only a slight excess of ICl.- Maintain a low reaction temperature throughout the addition and reaction phases. |
| Low Yield after Work-up | - Incomplete extraction of the product.- Product loss during purification. | - Perform additional extractions of the aqueous layer.- Optimize the purification method (e.g., solvent system for chromatography or recrystallization). |
| Product Discoloration | - Presence of residual iodine.- Air oxidation of the aniline. | - Ensure complete quenching with sodium bisulfite.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark. |
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and paying close attention to process safety and critical parameters, researchers and development professionals can confidently produce this valuable intermediate with high yield and purity. The insights provided into potential challenges and troubleshooting strategies further enhance the utility of this guide for practical application in a laboratory or pilot plant setting.
References
- Benchchem. Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline.
- Benchchem. Handling and safety precautions for iodine monochloride.
- Nguyen, T. P. et al. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Monatshefte für Chemie - Chemical Monthly, 135(8), 1009–1014 (2006).
- Haz-Map. Iodine monochloride - Hazardous Agents.
- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und.
-
Rossi, R. A. et al. Syntheses of 2-Substituted Indoles and Fused Indoles by Photostimulated Reactions of o-Iodoanilines with Carbanions by the SRN1 Mechanism. The Journal of Organic Chemistry, 65(15), 4588–4596 (2000). Available from: [Link]
- Alpha Chemika. IODINE MONOCHLORIDE For Synthesis.
- New Jersey Department of Health. IODINE MONOCHLORIDE HAZARD SUMMARY.
- Krasnokutskaya, E. A. et al. A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2007(1), 81–84 (2007).
- Oxford Lab Fine Chem LLP. material safety data sheet - iodine monochloride 98%.
-
Larock, R. C. et al. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(18), 6174–6183 (1996). Available from: [Link]
-
Langer, P. et al. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 10, 2838–2844 (2014). Available from: [Link]
-
Sharma, S. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1029–1063 (2022). Available from: [Link]
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Wikipedia. Sandmeyer reaction. Available from: [Link]
-
ResearchGate. Described procedures for iodination of anilines. Available from: [Link]
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ResearchGate. Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. Available from: [Link]
-
SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS - КиберЛенинка. Available from: [Link]
- Gribble, G. W. et al. Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461–7469 (2011).
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Brainly.in. write a note on sandmeyer's reaction write a structure of 2-iodo 3 methylpentane. Available from: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
- a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal.
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Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines - PubMed. Available from: [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. Available from: [Link]
-
(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. Available from: [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PubMed. Available from: [Link]
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Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water - PubMed. Available from: [Link]
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LookChem. Purification of Aniline. Available from: [Link]
-
Reddit. Purify and dry aniline? : r/chemistry. Available from: [Link]
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Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water | Request PDF - ResearchGate. Available from: [Link]
-
AOBChem. 5-chloro-2-fluoro-4-iodoaniline. Available from: [Link]
- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
- Benchchem. challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.
- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
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- 10. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Chloro-4-fluoro-2-iodoaniline
Welcome to the technical support resource for researchers utilizing 5-Chloro-4-fluoro-2-iodoaniline in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The inherent complexity of this polyhalogenated, electron-rich aniline derivative presents unique challenges that require a nuanced approach to reaction design. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to achieve consistent and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for Suzuki coupling?
This substrate presents a combination of electronic and steric challenges. It is polyhalogenated, requiring high chemoselectivity. Furthermore, the presence of an unprotected aniline group can complicate the reaction. The amine is a Lewis base that can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2] While methods for coupling unprotected ortho-haloanilines exist, they often require carefully selected catalyst systems to overcome this challenge.[1][3]
Q2: Which of the three halogens (I, Cl, F) will react selectively in the Suzuki coupling?
The reaction will be highly selective at the C-I bond. The reactivity of halogens in palladium-catalyzed oxidative addition, the rate-determining step of the catalytic cycle, follows the general trend: I > Br > OTf >> Cl > F.[4][5] This significant difference in reactivity allows for the selective formation of a C-C bond at the iodine-bearing position while leaving the more robust C-Cl bond intact for potential subsequent transformations.
Q3: What are the most critical parameters to control when optimizing this reaction?
The success of this coupling hinges on the careful selection of four key components:
-
Palladium Source & Ligand: The combination of the palladium precatalyst and the phosphine ligand is paramount. Bulky, electron-rich ligands are often required to promote the challenging oxidative addition and reductive elimination steps.[2][6][7]
-
Base: The base activates the boronic acid for transmetalation and plays a critical role in the overall catalytic turnover.[8] Its strength and solubility can significantly impact yield and side product formation.
-
Solvent: The solvent system must solubilize all components and is often crucial for catalyst stability and activity. Aprotic solvents, sometimes with a small amount of water, are typical.[9]
-
Temperature: Reaction temperature affects reaction kinetics and the prevalence of side reactions.
Q4: What are the most common side reactions to anticipate?
Three side reactions are particularly common in Suzuki couplings:
-
Protodeboronation: The boronic acid reacts with a proton source (often water) to revert to the corresponding arene, consuming the nucleophile.[10][11] This is especially problematic with electron-deficient boronic acids.
-
Dehalogenation: The starting aryl iodide is reduced to 5-Chloro-4-fluoroaniline. This occurs when a hydride species, formed from the solvent or base, intercepts a palladium intermediate.[9][12]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (Ar-Ar). This is often promoted by the presence of oxygen, which can disrupt the catalytic cycle.[13][14]
Troubleshooting Guide: From Low Yields to Optimized Results
This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: Low or No Conversion of this compound
Q: My TLC/LC-MS analysis shows a significant amount of unreacted starting material, even after prolonged reaction times. What are the likely causes and how can I improve conversion?
A: Low conversion is typically a sign of an inefficient or deactivated catalyst system. Several factors could be at play.
-
Cause 1: Suboptimal Catalyst/Ligand System. The combination of an electron-donating aniline and electron-withdrawing halogens on the same ring creates a complex electronic environment. A generic catalyst like Pd(PPh₃)₄ may be ineffective.[14]
-
Solution: Employ a more robust catalyst system. Modern palladacycle precatalysts (e.g., XPhos Pd G3/G4) or systems using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed for challenging substrates.[6][15] These ligands stabilize the active Pd(0) species and accelerate the oxidative addition step.[2]
-
-
Cause 2: Inappropriate Base. The base may not be strong enough or sufficiently soluble to effectively generate the active boronate species required for transmetalation.
-
Solution: Switch to a stronger or more suitable base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings.[13] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Cause 3: Catalyst Deactivation/Poisoning. The active Pd(0) catalyst can be deactivated by oxygen or impurities in the reagents or solvent.[16][17]
-
Cause 4: Insufficient Temperature. The reaction may have a high activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature. Solvents like dioxane or toluene allow for temperatures around 100-110 °C, which is often sufficient. If solubility is an issue, consider higher boiling point solvents like DMF or DMSO, but be aware they can sometimes promote side reactions.[19]
-
Troubleshooting Flowchart: Low Conversion
Caption: A logical workflow for diagnosing and solving low conversion issues.
Problem 2: Significant Formation of Side Products
Q: My desired product is forming, but I have major impurities. How can I identify and suppress them?
A: The three most likely culprits are dehalogenation, protodeboronation, and homocoupling. Each has a distinct cause and remedy.
-
Side Product: 5-Chloro-4-fluoroaniline (Dehalogenation)
-
Cause: This occurs when the Ar-Pd(II)-I intermediate is reduced by a hydride source before it can transmetalate.[9] Common hydride sources include amine bases, alcoholic solvents, or even water under certain conditions.
-
Solution:
-
Avoid Protic Solvents: Use anhydrous, aprotic solvents like dioxane or toluene instead of alcohols.
-
Use Inorganic Bases: Replace amine bases (like Et₃N) with inorganic options like K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Ensure Inert Atmosphere: Thoroughly degas the reaction mixture to remove any trace oxygen or moisture that could participate in pathways leading to hydride formation.[13]
-
-
-
Side Product: Ar-H from Boronic Acid (Protodeboronation)
-
Cause: The C-B bond of the boronic acid is cleaved by a proton, a common degradation pathway in aqueous basic media.[10][11] This depletes the nucleophile and lowers the yield.
-
Solution:
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are significantly more stable towards protodeboronation than their corresponding boronic acids.
-
Minimize Water: While a small amount of water can be beneficial, excess water can accelerate decomposition. Try reducing the amount of water or running the reaction under strictly anhydrous conditions.
-
Choose the Base Carefully: In some cases, milder bases like KF can be effective while minimizing boronic acid degradation.[8]
-
-
-
Side Product: Ar-Ar from Boronic Acid (Homocoupling)
-
Cause: This side reaction is almost always mediated by the presence of oxygen. Oxygen can re-oxidize Pd(0) or participate in other pathways that lead to the dimerization of the boronic acid.
-
Solution: The most effective solution is rigorous exclusion of oxygen. Ensure your inert gas line is functioning correctly and that all reagents and solvents are properly degassed before the catalyst is added.[18]
-
Optimized Experimental Protocol & Conditions
This section provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may still be required depending on the specific boronic acid used.
Recommended Reaction Parameters
| Parameter | Recommended Reagents & Conditions | Rationale & Expert Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents. Using an ester can improve stability and reduce protodeboronation.[10] |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G2 | 1 - 3 mol%. These pre-formed catalysts are air-stable and provide highly active Pd(0) in situ, leading to more reproducible results.[3] |
| Ligand | (Included in Precatalyst) | The bulky, electron-rich XPhos or SPhos ligands are ideal for activating the C-I bond and facilitating reductive elimination.[20] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents. These strong, non-nucleophilic bases are highly effective. Ensure they are anhydrous and finely powdered.[13] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) or Toluene / H₂O | Use anhydrous, degassed solvent. A small amount of water can be beneficial for base solubility and catalyst turnover.[7] |
| Temperature | 80 - 110 °C | Start at 100 °C and adjust as needed based on reaction monitoring. |
| Atmosphere | Nitrogen or Argon | Strict exclusion of oxygen is critical to prevent homocoupling and catalyst deactivation.[18] |
Step-by-Step Methodology
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid/ester (1.2 equiv.), and the base (K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Briefly open the flask under a positive pressure of inert gas and add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[4][21][22]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC. [Link]
-
Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). ResearchGate. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (2022). Norwegian Research Information Repository - NTNU. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]
-
Danish Sultan, et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025). ResearchGate. [Link]
-
Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2014). PMC. [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2018). PMC. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
Sources
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- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 20. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
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- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5-Chloro-4-fluoro-2-iodoaniline
Welcome to the technical support resource for the purification of 5-Chloro-4-fluoro-2-iodoaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. We will move beyond simple procedural steps to provide a deeper understanding of the material's properties and the rationale behind an effective purification strategy, focusing on the robust and scalable technique of recrystallization.
Section 1: Foundational Knowledge & Core Principles
Before attempting any purification, a thorough understanding of the target compound is essential. This section addresses the fundamental properties of this compound and the principles governing its purification.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its purification?
A1: this compound is a multiply halogenated aniline. Its physical and chemical characteristics dictate the purification strategy. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Significance for Recrystallization |
| Molecular Formula | C₆H₄ClFIN[1] | Indicates a relatively non-polar aromatic core with polar functional groups. |
| Molecular Weight | ~275.46 g/mol | Relevant for calculating molar quantities. |
| Physical Form | Solid[1] | Makes it a suitable candidate for recrystallization. |
| Appearance | Typically off-white to brown powder.[2][3] | The brown discoloration suggests the presence of colored oxidation impurities.[4] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C.[1] | Highlights its sensitivity to light, air (oxidation), and potentially heat.[4] |
Q2: Why is recrystallization the preferred purification method for this compound?
A2: Recrystallization is a powerful purification technique for solids that exploits the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[5] The ideal scenario, which applies well here, is that the compound is sparingly soluble in a solvent at room temperature but highly soluble at or near the solvent's boiling point.[5][6] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the liquid "mother liquor") or insoluble in the hot solvent (allowing for removal by hot filtration).[5] This method is efficient, cost-effective, and scalable for removing the common impurities found in crude this compound, particularly colored degradation products.
Q3: What makes the purification of halogenated anilines, in general, so challenging?
A3: The primary challenge stems from the chemical reactivity of the aniline functional group. The amino group (-NH₂) is highly susceptible to aerial oxidation, which leads to the formation of intensely colored, often polymeric, byproducts.[4] This process is frequently accelerated by exposure to light and trace metal impurities.[4] Therefore, crude samples of halogenated anilines are often red, brown, or even black, necessitating a purification step specifically designed to remove these colored impurities.[4]
Section 2: The Recrystallization Workflow: A Validated Protocol
This section provides a comprehensive, step-by-step protocol for the purification of this compound. The workflow is designed to be self-validating, with clear checkpoints and explanations for each action.
Recrystallization Workflow Diagram
The following diagram illustrates the logical flow of the purification process, from initial solvent screening to the final isolation of the pure product.
Caption: A logical workflow for the purification of this compound.
Solvent Selection Guide
Choosing the right solvent is the most critical step for successful recrystallization.[7] The ideal solvent will dissolve the compound poorly when cold but readily when hot. The following table provides a starting point for solvent screening based on the principles of polarity.
Table 2: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Expected Behavior & Rationale |
| Isopropanol | Medium | 82 | Recommended Starting Point. Often provides a good balance of solubility for halogenated aromatics, being a good solvent when hot and a poor solvent when cold. |
| Ethanol/Water | High (Mixed) | 78-100 | A powerful mixed-solvent system. The compound is likely soluble in hot ethanol and insoluble in water. Water acts as the "anti-solvent."[7] |
| Toluene | Low | 111 | The aromatic nature of toluene can effectively dissolve the compound when hot due to π-π interactions. Good potential for high-purity crystals. |
| Hexane / Heptane | Low | 69 / 98 | Likely to have low solubility at all temperatures.[7] Best used as an anti-solvent in a mixed system or as a final wash for the crystals.[3] |
| Ethyl Acetate | Medium | 77 | May be a good single solvent, but sometimes solubility is too high even at room temperature, leading to poor recovery.[7] |
Step-by-Step Experimental Protocol
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar. Place the flask on a stirrer/hotplate.
-
Add the chosen solvent (e.g., isopropanol) in small portions while heating to a gentle boil with stirring.
-
Continue adding hot solvent just until all the solid dissolves.
-
Scientist's Note: Using the absolute minimum amount of hot solvent is crucial.[4] Excess solvent will reduce the final yield, as more product will remain dissolved in the mother liquor upon cooling.[8]
-
-
Decolorization (If Necessary):
-
If the solution is dark (e.g., red, brown), remove the flask from the heat source to momentarily stop the boiling.
-
Add a very small amount of activated carbon (charcoal) to the solution (typically 1-2% of the solute's weight).
-
Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Return the flask to the heat and boil gently for 5-10 minutes. The activated carbon will adsorb the high molecular weight, colored impurities.[4]
-
-
Hot Gravity Filtration:
-
This step is necessary if activated carbon was used or if insoluble impurities are visible in the hot solution.
-
Set up a gravity filtration apparatus (short-stemmed funnel, fluted filter paper) filtering into a clean, pre-warmed Erlenmeyer flask.
-
Scientist's Note: Speed is essential. The goal is to filter the solution while it is still hot to prevent the desired product from crystallizing prematurely on the filter paper. Pre-warming the funnel and receiving flask with hot solvent vapor helps significantly.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and leave it undisturbed on a benchtop to cool slowly to room temperature.
-
Scientist's Note: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling (e.g., immediately placing in an ice bath) can cause the compound to crash out of solution as a powder or oil, trapping impurities within the crystal lattice.[8]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the product's solubility.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent.
-
Scientist's Note: Using ice-cold solvent for the wash is vital to remove any remaining soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the purified product.[4]
-
-
Drying:
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Ensure the temperature is well below the compound's melting point.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This section provides solutions to the most common problems encountered during the recrystallization of this compound.
Troubleshooting Decision Diagram
Sources
- 1. This compound | 852569-38-1 [sigmaaldrich.com]
- 2. lifechempharma.com [lifechempharma.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recrystallization [wiredchemist.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
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- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-Chloro-4-fluoro-2-iodoaniline
Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoro-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success and purity of your synthesis.
Introduction: Strategic Approaches to Synthesis
The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and potential pitfalls:
-
Direct Electrophilic Iodination of 4-Chloro-3-fluoroaniline: This is a more direct route, but control of regioselectivity can be challenging.
-
Sandmeyer Reaction of 4-Chloro-3-fluoroaniline: A multi-step process that can offer better control over the final product's constitution, but requires careful handling of diazonium intermediates.
This guide will address common issues for both pathways.
Part 1: Direct Iodination of 4-Chloro-3-fluoroaniline
In this approach, the starting material, 4-Chloro-3-fluoroaniline, is treated with an electrophilic iodine source to introduce the iodine atom onto the aromatic ring.
Troubleshooting Guide: Direct Iodination
| Symptom | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low yield of the desired 2-iodo isomer; significant formation of other isomers. | Poor Regioselectivity: The directing effects of the amino (-NH₂), chloro (-Cl), and fluoro (-F) groups are in competition. The strongly activating ortho-, para-directing amino group dominates, but the deactivating yet ortho-, para-directing halogens also exert influence. | - Protect the Amino Group: Convert the aniline to an acetanilide. The bulkier acetyl group will sterically hinder the ortho positions (2 and 6), favoring substitution at the less hindered C5 position.[1] - Choice of Iodinating Agent: Milder reagents like N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a protic acid (e.g., trifluoroacetic acid) can offer better regioselectivity compared to harsher reagents like iodine monochloride (ICl).[2][3] - Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.[1] |
| Presence of di- and tri-iodinated byproducts in the crude product. | Over-iodination: The aniline ring, being highly activated by the amino group, is susceptible to multiple iodinations. | - Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the iodinating agent. - Slow Addition: Add the iodinating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time. |
| Formation of a dark, tarry, or polymeric substance. | Oxidation of the Aniline: Anilines are prone to oxidation by iodine and other electrophilic halogenating agents, leading to polymerization. | - Use of a Milder Iodinating Agent: NIS is generally less oxidizing than I₂ or ICl.[3] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. - Control of Acidity: Strong acidic conditions can sometimes promote side reactions. Using a buffer or a non-acidic iodination method can be beneficial. |
| Difficult separation of the desired product from its regioisomers. | Similar Physicochemical Properties: Regioisomers of halogenated anilines often have very similar polarities and boiling points, making separation by standard chromatography or distillation challenging. | - Column Chromatography: Use a high-resolution silica gel column with a carefully optimized eluent system (e.g., a gradient of hexane and ethyl acetate).[4] - Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system may be effective.[5] - Derivatization: In some cases, derivatizing the mixture (e.g., by acetylation of the amino group) can alter the physical properties of the isomers, facilitating separation, followed by deprotection. |
FAQ: Direct Iodination
Q1: What is the expected major regioisomer from the direct iodination of 4-Chloro-3-fluoroaniline?
A1: The amino group is the most powerful activating and ortho-, para-directing group. Therefore, substitution is expected to occur at the positions ortho and para to the amino group, which are positions 2 and 6. The desired product is the 2-iodo isomer. The chloro and fluoro groups are deactivating but also ortho-, para-directing. Their influence is secondary to the amino group but can affect the ratio of the isomers. The formation of the 2-iodo isomer is generally favored due to a combination of electronic and steric factors.
Q2: Which iodinating agent is best for this synthesis?
A2: For regioselectivity and to minimize oxidative side reactions, N-Iodosuccinimide (NIS) with a catalytic amount of an acid like trifluoroacetic acid is often a good choice for activated aromatic compounds.[2][3] Iodine monochloride (ICl) is more reactive but may lead to more side products. Molecular iodine (I₂) can also be used, often with a base to neutralize the HI byproduct.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., hexane:ethyl acetate) to separate the starting material from the product(s). The spots can be visualized under UV light.
Visualizing the Iodination Pathway
Caption: Workflow for direct iodination and potential side reactions.
Part 2: Sandmeyer Reaction of 4-Chloro-3-fluoroaniline
This synthetic route involves the conversion of the amino group of 4-Chloro-3-fluoroaniline into a diazonium salt, which is then displaced by iodide.
Troubleshooting Guide: Sandmeyer Reaction
| Symptom | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low yield of the final product, with the presence of 5-chloro-4-fluoro-phenol. | Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at temperatures above 0-5 °C, to form phenols.[6] | - Strict Temperature Control: Maintain the temperature of the diazotization and subsequent displacement reaction at 0-5 °C using an ice-salt bath. - Use Diazonium Salt Immediately: Do not store the diazonium salt solution; use it immediately in the next step. |
| Formation of colored impurities (often red or orange). | Azo Coupling: The electrophilic diazonium salt can react with the unreacted, nucleophilic starting aniline to form colored azo compounds.[7] | - Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure adequate acidity to convert all the starting aniline to the diazonium salt. - Slow Addition: Add the diazonium salt solution slowly to the iodide solution to keep the concentration of the diazonium salt low, minimizing the chance of it reacting with any remaining aniline. |
| Significant amount of starting material (4-Chloro-3-fluoroaniline) in the final product. | Incomplete Diazotization or Displacement: The reaction may not have gone to completion. | - Check Reagent Quality: Ensure the sodium nitrite is fresh and the acid is of the correct concentration. - Sufficient Reaction Time: Allow sufficient time for both the diazotization and the displacement steps. Monitor by TLC. - Effective Stirring: Ensure the reaction mixture is well-stirred to promote contact between reactants. |
| Vigorous gas evolution and difficulty in controlling the reaction. | Uncontrolled Decomposition of the Diazonium Salt: Rapid warming or the presence of certain impurities can lead to rapid decomposition of the diazonium salt, releasing nitrogen gas. | - Maintain Low Temperature: This is the most critical factor for controlling the reaction. - Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly to the acidic aniline solution to control the rate of diazotization. |
FAQ: Sandmeyer Reaction
Q1: Why is the Sandmeyer reaction sometimes preferred over direct iodination?
A1: The Sandmeyer reaction can offer better regioselectivity. Since the iodine is introduced by replacing the amino group, its position is predetermined by the starting material, avoiding the formation of other regioisomers.
Q2: What is the role of copper salts in the Sandmeyer iodination?
A2: While copper(I) salts are catalysts for Sandmeyer chlorination, bromination, and cyanation, they are generally not required for iodination. The reaction of the diazonium salt with an iodide source (like potassium iodide) is typically facile and does not require a catalyst.[8]
Q3: How do I know if my diazotization is complete?
A3: A common method is to test for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture on the paper will turn blue-black if excess nitrous acid is present.
Visualizing the Sandmeyer Pathway
Caption: Workflow for the Sandmeyer reaction and potential side reactions.
Experimental Protocols
The following are general protocols that can be adapted for the synthesis of this compound.
Protocol 1: Direct Iodination using N-Iodosuccinimide (NIS)
-
Dissolve 1 equivalent of 4-Chloro-3-fluoroaniline in a suitable solvent such as acetonitrile.
-
Add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) to the reaction mixture.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sandmeyer Iodination
-
Dissolve 1 equivalent of 4-Chloro-3-fluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for 20-30 minutes at 0-5 °C.
-
In a separate flask, dissolve 1.2 equivalents of potassium iodide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Van der Vlugt, J. I., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron Letters, 52(40), 5138-5141. [Link]
-
Van der Vlugt, J. I., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron Letters, 52(40), 5138-5141. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Wikipedia. (2023). Azo coupling. [Link]
-
Organic Chemistry Portal. (2021). Sandmeyer Reaction. [Link]
-
Organic Chemistry Portal. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. [Link]
-
ResearchGate. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. [Link]
-
ResearchGate. (2014). A comparison of regioselectivity in electrophilic aromatic substitution.... [Link]
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
-
PubChem. (n.d.). 4-Chloro-3-iodoaniline. [Link]
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
I. Core Concepts: Understanding the Stability of 5-Chloro-4-fluoro-2-iodoaniline
<_ {"answer":"## Technical Support Center: 5-Chloro-4-fluoro-2-iodoaniline
Welcome to the technical support center for this compound (CAS No. 852569-38-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and proper storage of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
This compound is a halogenated aniline, a class of compounds recognized for their utility as building blocks in medicinal chemistry and organic synthesis.[1][2] However, the presence of multiple halogen substituents and an amine group on the aromatic ring introduces potential stability concerns. The electron-donating nature of the amine group can activate the ring, while the mix of halogens (chloro, fluoro, iodo) creates a complex electronic environment that can be susceptible to degradation under improper conditions.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[3] The compound is a solid at room temperature.[3]
Q2: How sensitive is this compound to air and moisture?
A2: While specific data on this compound is limited, substituted anilines, in general, can be susceptible to oxidation in the presence of air and light. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage or when preparing stock solutions.
Q3: Can I store solutions of this compound? If so, for how long and under what conditions?
A3: Preparing fresh solutions for immediate use is always the best practice. If storage of a solution is necessary, it should be kept at low temperatures (2-8°C or colder), protected from light, and tightly sealed to prevent solvent evaporation and exposure to air and moisture. The stability of the solution will depend on the solvent used and the storage conditions. It is advisable to perform a small-scale stability test if long-term storage of a solution is required.
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents.[4][5] Contact with these substances can lead to vigorous reactions and decomposition. It is also advisable to avoid contact with strong acids, acid anhydrides, acid chlorides, and chloroformates.[5]
III. Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, likely stemming from its degradation.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Discoloration of the solid compound (e.g., turning brown or purple). | Oxidation or degradation due to exposure to air and/or light. | 1. Verify Storage: Ensure the compound has been stored at 2-8°C and protected from light.[3]2. Inert Atmosphere: For future use, handle the compound under an inert atmosphere.3. Purity Check: If discoloration is significant, consider re-purification (e.g., recrystallization) or obtaining a fresh batch. |
| Inconsistent or poor yields in reactions. | Degradation of the starting material. | 1. Confirm Purity: Use an analytical technique (e.g., NMR, LC-MS) to confirm the purity of the this compound before use.2. Fresh Sample: Use a freshly opened container or a sample that has been properly stored.3. Reaction Conditions: Ensure reaction conditions are compatible with anilines and avoid strong oxidizing agents.[4][5] |
| Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS). | Presence of degradation products. | 1. Analyze Impurities: Attempt to identify the impurities. Common degradation pathways for anilines can involve oxidation and polymerization.2. Review Handling: Scrutinize the handling and storage procedures to identify potential sources of contamination or degradation.3. Purification: If necessary, purify the material before use. |
IV. Experimental Protocols
Protocol 1: Proper Aliquoting of Solid this compound
Objective: To aliquot the solid compound while minimizing exposure to air and moisture.
Materials:
-
Stock container of this compound
-
Spatula
-
Analytical balance
-
Amber glass vials with screw caps
-
Inert gas source (Nitrogen or Argon)
-
Gloves and safety glasses
Procedure:
-
Allow the stock container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a fume hood, briefly purge the headspace of the stock container with a gentle stream of inert gas.
-
Quickly weigh the desired amount of the solid into a pre-labeled amber glass vial.
-
Purge the headspace of the aliquot vial with inert gas before tightly sealing the cap.
-
Store the aliquoted vial at 2-8°C, protected from light.[3]
Protocol 2: Preparation and Storage of a Stock Solution
Objective: To prepare a stock solution and store it under conditions that promote stability.
Materials:
-
Aliquoted this compound
-
Anhydrous solvent (e.g., DMSO, DMF, Dichloromethane)
-
Volumetric flask (amber glass)
-
Syringe or pipette
-
Inert gas source
Procedure:
-
Ensure the chosen solvent is anhydrous and compatible with your experimental design.
-
In a fume hood, add the weighed this compound to the amber volumetric flask.
-
Under a gentle stream of inert gas, add the solvent to the flask to the desired volume.
-
Seal the flask and mix until the solid is completely dissolved.
-
If storing, purge the headspace of the flask with inert gas before sealing.
-
Store the solution at 2-8°C (or colder, if the solvent allows) and protect it from light.
V. Visualizing Troubleshooting and Stability
Diagram 1: Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting experimental issues related to the stability of this compound.
VI. References
-
Pan, Y., Zhang, D., Bond, T., & Chu, W. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology, 56(7), 4132–4141. [Link]
-
Pan, Y., Zhang, D., Bond, T., & Chu, W. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. PubMed. Retrieved from [Link]
-
ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. Retrieved from [Link]
-
SDS Manager. (2023). 5-Chloro-3-fluoro-2-iodoaniline SDS. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Haloaniline. Retrieved from [Link]
-
AOBChem. (n.d.). 5-chloro-2-fluoro-4-iodoaniline. Retrieved from [Link]
-
A Material Safety Data Sheet 2-Fluoro-4-Iodoaniline. (n.d.). Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]
-
PLOS One. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]
Sources
Technical Support Center: Purification of 5-Chloro-4-fluoro-2-iodoaniline
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of 5-Chloro-4-fluoro-2-iodoaniline. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally similar halogenated anilines.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product. Impurities can arise from the starting materials, side reactions during the iodination of the parent aniline, or degradation upon storage. This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound reactions?
A1: Impurities in the synthesis of this compound typically originate from several sources:
-
Unreacted Starting Material: Incomplete iodination will leave residual 4-Chloro-3-fluoroaniline.
-
Regioisomers: Electrophilic iodination of the aniline precursor can sometimes lead to the formation of isomers with the iodine atom at different positions on the aromatic ring.
-
Over-iodination Products: A significant side reaction can be the formation of di-iodinated species.[1]
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts, especially during storage or upon exposure to air and light.[2]
-
Residual Reagents and Solvents: Impurities from the reagents used in the synthesis (e.g., iodine source, acids) and the reaction solvents can also be present in the crude product.[2]
Q2: My crude this compound is a dark, oily solid. What is the best first step for purification?
A2: A dark coloration often indicates the presence of oxidized impurities.[2] Before proceeding with more sophisticated purification techniques like chromatography, a simple acid-base extraction can be highly effective for a preliminary cleanup of the crude product. Dissolving the crude material in an organic solvent and washing with a dilute acid solution will protonate the aniline, transferring it to the aqueous layer and leaving many non-basic impurities behind. Subsequent basification of the aqueous layer and extraction will recover the aniline. For decolorization, treatment with activated carbon during recrystallization is a common and effective method.[2]
Q3: How do I choose the right purification method for my scale and purity requirements?
A3: The choice of purification method depends on the nature of the impurities and the desired scale and final purity. The following table provides a comparison of common techniques.
| Purification Method | Typical Purity | Typical Yield | Scalability | Advantages | Disadvantages |
| Recrystallization | High to Very High | Moderate to High | Milligrams to Kilograms | Cost-effective, simple equipment, can yield very pure product. | Requires a suitable solvent, potential for product loss in the mother liquor, not effective for all impurities. |
| Column Chromatography | Very High | Moderate to High | Milligrams to Grams | Excellent separation of complex mixtures, applicable to a wide range of compounds. | Can be time-consuming and expensive (solvents, stationary phase), can be difficult to scale up. |
| Acid-Base Extraction | Low to Moderate (as a primary method) | High | Milligrams to Kilograms | Simple, fast, and effective for removing acidic or basic impurities. | Often used as a preliminary cleanup step, not for separating the target aniline from other basic impurities. |
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Problem 1: The compound "oils out" instead of forming crystals.
-
Causality: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add more of the primary solvent to reduce the concentration.
-
Ensure slow cooling. Rapid cooling promotes oiling. Allow the solution to cool to room temperature undisturbed before moving to an ice bath.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Problem 2: No crystals form, even after cooling.
-
Causality: The solution is not saturated, or the compound is too soluble in the chosen solvent.
-
Solution:
-
Evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
If using a mixed solvent system (e.g., ethanol/water), add the "poor" solvent (water) dropwise at the boiling point of the solution until slight turbidity is observed, then add a drop or two of the "good" solvent (ethanol) to redissolve it before cooling.
-
Cool the solution in an ice-salt bath for a lower temperature.
-
Problem 3: The recrystallized product is still colored.
-
Causality: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Redissolve the crystals in the minimum amount of hot solvent.
-
Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Perform a hot filtration to remove the charcoal. The filtrate should be less colored.
-
Allow the filtrate to cool slowly to form crystals.
-
Column Chromatography
Column chromatography is ideal for separating complex mixtures and isolating the desired product with high purity.
Problem 1: The aniline compound is streaking or "tailing" on the TLC plate and column.
-
Causality: Anilines are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation.
-
Solution:
-
Add a small amount of a basic modifier to the mobile phase. Typically, 0.1-1% triethylamine (TEA) is added to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.
-
Consider using a different stationary phase. Alumina (basic or neutral) or amine-functionalized silica can be effective alternatives for purifying basic compounds.
-
Problem 2: Poor separation between the desired product and an impurity.
-
Causality: The polarity of the mobile phase is not optimal for resolving the compounds.
-
Solution:
-
Adjust the mobile phase composition. If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If they are eluting too slowly, increase the polarity.
-
Try a different solvent system. Sometimes changing one of the solvents in the mobile phase (e.g., using dichloromethane instead of ethyl acetate) can significantly alter the selectivity of the separation.
-
Use a longer column or a finer mesh silica gel to increase the number of theoretical plates and improve resolution.
-
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a starting point for the recrystallization of this compound, using a mixed solvent system which is often effective for substituted anilines.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Saturation: While the ethanol solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Chromatography column and accessories
Procedure:
-
Mobile Phase Selection: On a TLC plate, test different ratios of hexane and ethyl acetate to find a mobile phase that gives the target compound an Rf value of approximately 0.2-0.3. Add 0.5% TEA to the mobile phase to prevent tailing. A good starting point is a 9:1 hexane:ethyl acetate mixture.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A similar procedure using an ethyl acetate/petroleum ether mobile phase has been reported for the purification of 5-chloro-2-iodoaniline.[3]
Visualization of Experimental Workflow
Purification Strategy Decision Tree
Caption: A decision tree for selecting the appropriate purification strategy.
References
- Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem. (n.d.).
- Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column. (1988).
- CN103467306A - Synthetic method of iodo-aniline derivatives. (2013).
- CN108047054B - A kind of method for separating and purifying o-iodoaniline by melt crystallization. (2020).
- process for the preparation of substituted halogenated aniline. (n.d.).
- Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
- US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents. (2010).
- Chromatogram of anilines on BeImC8-Sil. Mobile phase, methanol–water... (n.d.).
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). The Journal of Organic Chemistry, 84(19), 12576-12584.
- Recrystallization: Figure 1.
- Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. (2018). Organic Letters, 20(15), 4565-4568.
- Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2015). Monatshefte für Chemie - Chemical Monthly, 146(11), 1873-1880.
- A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (2019). Organic & Biomolecular Chemistry, 17(36), 8416-8420.
- US3900519A - Process for preparing para-fluoroanilines. (1975).
- 5-CHLORO-2-IODOANILINE synthesis. (n.d.). ChemicalBook.
- 5-chloro-2-fluoro-4-iodoaniline. (n.d.). AOBChem.
- CN101624348A - Preparation method of para-fluoroaniline. (2010).
- Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. (n.d.). Benchchem.
- Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (2022). Quick Company.
- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline. (2005).
- SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. (2022). KiberLeninka.
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (2007).
- Crucial Role of Mobile Phase Composition in Chrom
- Chroma Lang | PDF | Chrom
- 5-Fluoro-2-iodoaniline 97 255724-71-1. (n.d.). Sigma-Aldrich.
Sources
Improving solubility of 5-Chloro-4-fluoro-2-iodoaniline in organic solvents
Welcome to the technical support center for 5-Chloro-4-fluoro-2-iodoaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this versatile, yet complex, halogenated aniline. We will move from foundational principles to advanced troubleshooting, providing not just methods, but the underlying chemical logic to empower your experimental design.
Part 1: Compound Profile & Initial Considerations
Understanding the inherent physicochemical properties of this compound is the first step in diagnosing and solving solubility issues. Its structure, featuring a bulky, hydrophobic aromatic ring heavily substituted with electronegative halogens, predisposes it to low solubility in many common solvents.
| Property | Value | Source |
| CAS Number | 852569-38-1 | |
| Molecular Formula | C₆H₄ClFIN | |
| Molecular Weight | 271.46 g/mol | |
| Physical Form | Solid | |
| Recommended Storage | 2-8°C, sealed in dry, keep in dark place |
Q: Why is this compound expected to have limited solubility?
A: The solubility behavior of this compound is dictated by a balance of competing factors within its molecular structure.
-
Hydrophobic Character: The core benzene ring is inherently nonpolar and hydrophobic.
-
Halogen Substitution: The chlorine, fluorine, and particularly the large iodine atom contribute significantly to the molecule's size and electron density, increasing van der Waals forces.[1] This high lattice energy in the solid state requires a substantial amount of energy to overcome during dissolution.
-
Polarity: While the amine (-NH₂) group offers a site for hydrogen bonding and lends some polar character, its influence is often outweighed by the large, nonpolar aromatic system.[2]
Essentially, a solvent must be capable of disrupting the strong intermolecular forces holding the crystal lattice together while also favorably interacting with the bulky, halogenated structure.
Q: What are the essential safety and handling precautions for this compound?
A: Proper handling is critical for both compound integrity and user safety.
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture.[3] The recommended temperature is between 2-8°C. Long-term storage of halogenated anilines as free bases can sometimes lead to instability, and they should be monitored for changes in color or consistency.[4]
-
Handling: Always handle this compound in a chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
Part 2: Frequently Asked Questions (FAQs) for Initial Solubility Screening
This section addresses the most common initial queries when beginning work with a new compound.
Q: What common organic solvents should I try first for initial screening?
A: A tiered approach is recommended. Start with solvents that are commonly used in the subsequent reaction or analysis to avoid unnecessary solvent swaps.
-
Tier 1 (Aprotic, Mid-Polarity): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc). These are often good starting points for halogenated aromatics.
-
Tier 2 (Polar Aprotic): Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These solvents have strong dipole moments and are excellent at solvating a wide range of organic molecules, but can be difficult to remove.[5]
-
Tier 3 (Hydrocarbons & Ethers): Toluene, Heptane, Diethyl Ether. Solubility is expected to be very low in nonpolar hydrocarbon solvents, but they are often used as anti-solvents in crystallization.
Q: How does temperature impact the solubility of this compound?
A: For most solids dissolving in a liquid, solubility increases with temperature.[1][6] This is because the dissolution process is often endothermic, meaning it requires an input of energy (heat) to overcome the crystal lattice energy.[7]
-
Practical Application: Gently warming the solvent (e.g., to 40-50°C) can significantly increase both the amount of compound that dissolves and the rate of dissolution.
-
Causality: The added thermal energy increases the kinetic energy of the solvent molecules, making them more effective at breaking apart the solute's intermolecular forces.[1]
-
Caution: Be aware that a solution saturated at a higher temperature may become supersaturated upon cooling to room temperature, leading to precipitation or "crashing out."
Q: What is the most reliable way to quantitatively measure solubility?
A: While visual inspection is useful for a rough estimate, quantitative measurement requires a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the industry standard for its accuracy and precision.[8][9]
The general principle involves:
-
Creating a saturated solution by adding excess solid to the solvent.
-
Allowing the mixture to equilibrate (typically with stirring for several hours).
-
Filtering the solution to remove all undissolved solids.
-
Diluting the saturated filtrate by a known factor.
-
Quantifying the concentration of the diluted sample via HPLC against a calibration curve prepared from a known standard.[9]
UV-Vis spectroscopy is another viable method, but care must be taken to ensure no suspended microparticles are present, as they can scatter light and artificially inflate the absorbance reading.[10]
Part 3: Advanced Troubleshooting Guide
When initial screening fails, a more strategic approach is necessary. This section tackles common advanced problems.
Q: My compound has very poor solubility (<1 mg/mL) in all single solvents I've tried. What is the next logical step?
A: This is a classic scenario that calls for a co-solvent strategy . The principle of co-solvency is to use a mixture of solvents to achieve a solubilizing power greater than either individual solvent.[11] This works by creating a solvent environment with a polarity and interaction profile that is more favorable for the solute.[5]
-
Why it Works: A "good" solvent (like THF or DCM) can be blended with a miscible "anti-solvent" (like heptane or ethanol). This fine-tunes the polarity of the medium, disrupting the solute-solute interactions just enough without compromising the necessary solute-solvent interactions.
-
Recommended Systems to Screen:
-
For reactions: Toluene/Heptane, THF/Heptane, DCM/Methanol
-
For purification/crystallization: Ethyl Acetate/Heptane, Acetone/Water, Isopropanol/Water
-
Q: As an aniline, can I leverage pH to dramatically increase solubility in polar solvents?
A: Absolutely. This is one of the most powerful techniques for basic compounds like anilines. By reacting the basic amine functional group with an acid, you form a salt. This salt is an ionic species and is often dramatically more soluble in polar solvents (like water, methanol, or ethanol) than the neutral free base.[12][13][14]
-
The Chemistry: C₆H₄ClFIN (aniline base, poorly soluble) + HCl (acid) → [C₆H₄ClFINH]⁺Cl⁻ (anilinium salt, often highly soluble)
-
Practical Application: To a suspension of the aniline in a solvent like isopropanol (IPA), add a solution of HCl (e.g., 1.2 equivalents of 2M HCl in IPA). Stirring will often result in a clear solution as the soluble hydrochloride salt is formed. This is a common strategy in pharmaceutical development to create aqueous formulations.[13]
Q: My compound dissolves upon heating but immediately precipitates when it cools. How can I maintain a stable solution?
A: This indicates you are operating in a metastable zone. While sometimes unavoidable, you can address this in several ways:
-
Use the Solution Hot: If the subsequent step can be performed at an elevated temperature, you can prepare the solution and use it immediately before it has a chance to cool.
-
Employ a Co-Solvent: The primary cause of crashing out is often rapid nucleation. Adding a small amount of a co-solvent in which the compound is more soluble (e.g., 5-10% DMF or NMP in Toluene) can act as a "stabilizer," inhibiting nucleation and keeping the compound in solution at room temperature.[15]
-
Re-evaluate the Solvent System: This is a strong indicator that you are at the very edge of solubility for that specific solvent. It may be necessary to switch to a better solvent system or use a larger solvent volume.
Part 4: Standard Operating Protocols
Protocol 1: Quantitative Solubility Determination by Reverse-Phase HPLC
This protocol provides a framework for accurately measuring the equilibrium solubility of this compound.
1. Materials & Instrumentation:
-
HPLC system with UV Detector (set to ~254 nm or a determined λmax)
-
Analytical balance
-
Vortex mixer and/or orbital shaker
-
0.22 µm syringe filters (ensure compatibility with your chosen solvent)
-
Class A volumetric flasks and pipettes
-
HPLC-grade solvents
2. Procedure:
-
Prepare a Stock Standard: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 1:1 mixture of acetonitrile:water to create a 1 mg/mL stock.
-
Create Calibration Curve: Prepare a series of dilutions from the stock standard (e.g., 100, 50, 25, 10, 1 µg/mL) using your mobile phase as the diluent.
-
Prepare Saturated Solution: Add an excess amount of solid compound (e.g., ~5-10 mg) to a vial containing a known volume (e.g., 2.0 mL) of the test solvent. The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) on a shaker for at least 24 hours to ensure equilibrium is reached.
-
Sample Filtration: After equilibration, allow the solid to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered saturate by a known factor (e.g., 1:100 or 1:1000) into the mobile phase to bring its concentration within the range of your calibration curve.
-
HPLC Analysis: Inject the calibration standards and the diluted sample onto the HPLC.
-
Calculation:
-
Generate a linear regression from the peak areas of your calibration standards.
-
Use the regression equation to determine the concentration of your diluted sample.
-
Multiply the result by the dilution factor to calculate the final solubility (e.g., in mg/mL).
-
Protocol 2: Solubility Enhancement via Hydrochloride Salt Formation
This protocol describes the in-situ formation of the hydrochloride salt to improve solubility in polar protic solvents.
1. Materials:
-
This compound
-
Target polar solvent (e.g., Isopropanol, Ethanol)
-
Hydrochloric acid solution (e.g., 2M HCl in Diethyl Ether, or concentrated HCl)
-
Stir plate and stir bar
2. Procedure:
-
Suspension: Add the desired mass of this compound to a flask containing the polar solvent (e.g., 10 mL of Isopropanol). Begin stirring to form a suspension.
-
Acidification: While stirring, slowly add 1.05 to 1.2 molar equivalents of the hydrochloric acid solution dropwise.
-
Calculation Example: For 271.46 mg (1 mmol) of the aniline, you would add ~0.55 mL of a 2M HCl solution.
-
-
Observation: Continue stirring at room temperature. Observe the mixture. The suspended solids should gradually dissolve as the highly soluble anilinium hydrochloride salt is formed. This may take anywhere from a few minutes to an hour.
-
Confirmation (Optional): If the solution remains hazy or solids persist, a slight warming (to 40°C) can be applied. If it still does not dissolve, an insufficient amount of acid or solvent may have been used. The final solution can be used directly for subsequent reactions or analysis.
Part 5: Strategic Workflow for Solubility Enhancement
The following decision tree provides a visual guide to systematically troubleshoot solubility issues.
Caption: A decision-making workflow for enhancing the solubility of this compound.
Part 6: References
-
Title: UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells Source: ACS Publications URL: [Link]
-
Title: 13.4: Effects of Temperature and Pressure on Solubility Source: Chemistry LibreTexts URL: [Link]
-
Title: On the Effect of Temperature on Aqueous Solubility of Organic Solids Source: ResearchGate URL: [Link]
-
Title: Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry Source: PubMed URL: [Link]
-
Title: UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions Source: Pion Inc URL: [Link]
-
Title: How to find solubilities of drugs by using uv-visible spectroscopy? Source: ResearchGate URL: [Link]
-
Title: How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Source: ResearchGate URL: [Link]
-
Title: Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer Source: Ovid URL: [Link]
-
Title: Solubility 3 Temperature dependence of aqueous solubility Source: YouTube URL: [Link]
-
Title: What is the best way to make aniline dissolve in water? Source: Quora URL: [Link]
-
Title: Biochemistry, Dissolution and Solubility Source: NCBI Bookshelf URL: [Link]
-
Title: Aniline - Solubility Source: Solubility of Things URL: [Link]
-
Title: Co-solvency and anti-solvent method for the solubility enhancement Source: Co-solvency and anti-solvent method for the solubility enhancement URL: [Link]
-
Title: The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD Source: Sciforum URL: [Link]
-
Title: Salt formation to improve drug solubility Source: PubMed URL: [Link]
-
Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: ResearchGate URL: [Link]
-
Title: Solubility Enhancement Techniques Source: Pharmaguideline URL: [Link]
Sources
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. quora.com [quora.com]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 15. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for difficult couplings with 5-Chloro-4-fluoro-2-iodoaniline
<Technical Support Center: Catalyst Selection for Difficult Couplings with 5-Chloro-4-fluoro-2-iodoaniline >
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric profile makes it a challenging substrate for palladium-catalyzed cross-coupling reactions. The presence of three different halogens offers potential for selective functionalization, but the electron-withdrawing nature of the chloro and fluoro substituents deactivates the aromatic ring, while the aniline group can coordinate to the palladium center, potentially inhibiting catalysis. This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols to enable researchers to successfully employ this substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: General Considerations & Initial Setup
Q1: What makes this compound a "difficult" coupling substrate?
A1: The challenges arise from a combination of electronic and steric factors:
-
Electronic Effects: The fluorine and chlorine atoms are strongly electron-withdrawing, which reduces the electron density of the aromatic ring. This makes the crucial oxidative addition step of the aryl iodide to the Pd(0) catalyst slower than for electron-rich or neutral aryl halides.[1][2]
-
Steric Hindrance: The iodine atom is ortho to the aniline group. This steric bulk can hinder the approach of the palladium catalyst and the coupling partner.
-
Catalyst Inhibition: The aniline's lone pair of electrons can coordinate to the palladium catalyst, potentially forming off-cycle, inactive complexes that slow down or halt the reaction.[3]
-
Reactivity Hierarchy: The C–I bond is significantly more reactive than C–Cl bonds in palladium-catalyzed reactions, allowing for selective coupling at the 2-position. The general reactivity order is C–I > C–Br > C–OTf > C–Cl.[4]
Q2: I'm setting up my first reaction. Which palladium precatalyst, ligand, and base should I start with?
A2: A universal "one-size-fits-all" condition does not exist, but a robust starting point is crucial. For initial screening, we recommend using a modern, well-defined palladium precatalyst which ensures the efficient and reproducible generation of the active Pd(0) species.[3]
| Reaction Type | Recommended Pd Precatalyst | Recommended Ligand | Recommended Base | Common Solvent(s) |
| Suzuki-Miyaura | XPhos Pd G3 | (Already in precatalyst) | K₃PO₄ or K₂CO₃ | Toluene/H₂O, Dioxane/H₂O |
| Buchwald-Hartwig | BrettPhos Pd G3 | (Already in precatalyst) | NaOtBu or LHMDS | Toluene, Dioxane |
| Sonogashira (Cu-free) | Pd(P(t-Bu)₃)₂ or (AllylPdCl)₂ | P(t-Bu)₃ | Cs₂CO₃ or an amine base (e.g., Et₃N, DIPA) | DMF, Acetonitrile |
Rationale:
-
Precatalysts: G3 (third-generation) precatalysts are air- and moisture-stable and rapidly form the active monoligated Pd(0) species upon exposure to a base.[3] This avoids issues with in-situ catalyst formation from sources like Pd(OAc)₂.
-
Ligands: Bulky, electron-rich biaryl phosphine ligands like XPhos and BrettPhos are essential. Their steric bulk promotes the formation of the key monoligated Pd(0) species, while their electron-donating nature accelerates both the oxidative addition and the final reductive elimination steps, which is critical for challenging substrates.[5][6][7][8] For Sonogashira couplings, the less bulky but highly electron-donating P(t-Bu)₃ is often highly effective.[9]
-
Bases: The choice of base is critical. For Suzuki, inorganic bases like K₃PO₄ are often effective and mild. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu is typically required to deprotonate the amine coupling partner.[3][4] For Sonogashira, an amine base often serves dual roles as a base and solvent.[10]
Part 2: Troubleshooting Specific Coupling Reactions
Suzuki-Miyaura Coupling
Q3: My Suzuki reaction has stalled with significant starting material remaining. What should I investigate first?
A3: Stalled Suzuki reactions with this substrate are common. Here is a logical troubleshooting workflow:
-
Assess the Boronic Acid/Ester: Boronic acids can degrade upon storage or undergo protodeboronation during the reaction. Confirm its purity and consider using a more stable boronate ester (e.g., MIDA or pinacol esters).
-
Screen Ligands: While XPhos is a good start, it may not be optimal. Screen other bulky biaryl phosphine ligands like SPhos or RuPhos. The subtle electronic and steric differences can have a profound impact on reaction efficiency.[5]
-
Change the Base/Solvent System: If using K₃PO₄ in toluene/water, try switching to anhydrous conditions with K₃PO₄ in a solvent like dioxane or 2-MeTHF. Water can sometimes participate in side reactions.
-
Increase Temperature: Gently increase the reaction temperature in 10-15 °C increments. The electron-deficient nature of the substrate may require more thermal energy to overcome the activation barrier for oxidative addition.
Q4: I'm observing significant hydrodeiodination (replacement of iodine with hydrogen). How can I minimize this side reaction?
A4: Hydrodeiodination is a common side reaction, particularly with electron-deficient aryl halides. It often occurs when the catalytic cycle is slow, allowing side pathways to compete.
-
Accelerate the Catalytic Cycle: The best defense is a faster reaction. Employing a more active ligand (see Q3) is the primary strategy. Bulky, electron-rich ligands stabilize the Pd(0) state and speed up the oxidative addition and reductive elimination steps.[6]
-
Use a Precatalyst: In-situ generation from Pd(OAc)₂ can sometimes lead to palladium black formation (inactive palladium), which can promote side reactions. Using a well-defined precatalyst ensures a higher concentration of the active catalyst.[3][11]
-
Ensure Anhydrous Conditions: Trace water can be a proton source for the deiodination pathway. Ensure solvents and reagents are rigorously dried.
Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination is giving low yields, even with a G3 precatalyst. What are the likely culprits?
A5: This points to issues with either the amine coupling partner or the specific reaction conditions.
-
Base Strength and Solubility: A strong base like sodium or potassium tert-butoxide (NaOtBu, KOtBu) is usually necessary.[3] Ensure the base is fresh and not clumped. If base solubility is an issue in solvents like toluene, consider switching to a more polar aprotic solvent like dioxane.
-
Steric Hindrance: If your amine coupling partner is also sterically hindered, the reaction can be very challenging. Ligands like BrettPhos are specifically designed for such cases.[1][12] In extreme cases, you may need to screen a panel of ligands.
-
Incompatible Functional Groups: The strong bases used can react with sensitive functional groups (e.g., esters, ketones) on either coupling partner. If this is the case, a weaker base like Cs₂CO₃ or K₃PO₄ might be attempted, although this will likely require higher temperatures and a more active catalyst system.[13]
Sonogashira Coupling
Q6: My Sonogashira reaction is sluggish and I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I fix this?
A6: This is the classic Sonogashira problem. The formation of symmetric diynes (Glaser product) is a copper-catalyzed side reaction that competes with the desired cross-coupling.[14][15]
-
Go Copper-Free: The most effective solution is to switch to a copper-free Sonogashira protocol.[14][16][17][18] These conditions typically use a palladium catalyst with a bulky, electron-rich phosphine ligand (like P(t-Bu)₃) and an amine base (e.g., triethylamine, diisopropylamine) which often serves as the solvent or co-solvent.[9][10]
-
Rigorous Degassing: Glaser coupling is an oxidative process that requires oxygen.[10][14] If you must use a copper co-catalyst, ensure your reaction setup is scrupulously degassed using techniques like freeze-pump-thaw or by sparging the solvent with argon for an extended period.
-
Use an Amine Base: The amine base is crucial. It not only neutralizes the HX generated but also facilitates the formation of the palladium-acetylide complex in the main catalytic cycle.[10]
Visualizations & Workflows
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.
Caption: A decision tree for troubleshooting difficult cross-coupling reactions.
Catalytic Cycle and Ligand Role
This diagram illustrates the generic palladium catalytic cycle and highlights where bulky, electron-rich ligands exert their positive influence.
Caption: The Pd(0)/Pd(II) cycle and key points of ligand influence.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:H₂O) to achieve a concentration of approximately 0.1 M with respect to the iodoaniline.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is optimized to avoid the formation of Glaser homocoupling byproducts.
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., (AllylPdCl)₂, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%).
-
Inert Atmosphere: Seal the tube. Evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF, 0.1 M).[9] Add the terminal alkyne (1.1-1.2 equiv) and the amine base (e.g., triethylamine, 2.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-18 hours.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the DMF and amine salts. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
References
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]
-
Dounay, A. B., & Anderson, K. W. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Available at: [Link]
-
Powers, I. G., & Wu, T. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
-
Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
-
Singh, U. P., & Singh, R. P. (2025). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate. Available at: [Link]
-
Caddick, S., et al. (2003). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
-
Jahangir, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Vantourout, J. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]
-
YouTube. Oxidative Addition: Palladium Mechanism with aryl iodide. (2019). Available at: [Link]
-
Nova, A., et al. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available at: [Link]
-
ResearchGate. (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). Available at: [Link]
-
ResearchGate. The pathway of copper-free Sonogashira reaction to provide different compounds. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Available at: [Link]
-
ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. (2005). Available at: [Link]
-
ACS Publications. Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. (2008). Available at: [Link]
-
Semantic Scholar. Synthesis and electronic properties of sterically demanding N-arylphenothiazines and unexpected Buchwald-Hartwig aminations. (2008). Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026). Available at: [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Reddit. Sonogashira coupling confusion: where did my reactant go?. (2018). Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
-
ResearchGate. Cross-coupling strategies for aniline synthesis. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available at: [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Available at: [Link]
-
Cell Reports Physical Science. Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. (2023). Available at: [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. (2024). Available at: [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?. (2021). Available at: [Link]
-
YouTube. Sonogashira cross-coupling reaction. (2020). Available at: [Link]
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Preventing dehalogenation of 5-Chloro-4-fluoro-2-iodoaniline
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center for 5-Chloro-4-fluoro-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of dehalogenation during synthetic applications of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Understanding the Challenge: The Reactivity Landscape of this compound
This compound is a valuable reagent in medicinal chemistry and materials science due to its unique substitution pattern, offering multiple points for diversification.[1] The three different halogen atoms—iodine, chlorine, and fluorine—exhibit distinct reactivities, which can be exploited for selective functionalization.[1] However, this reactivity profile also presents a significant challenge: the potential for unwanted dehalogenation, particularly the loss of the iodine atom, which is the most common and often desired reaction site for cross-coupling.[1][2]
Dehalogenation is a side reaction where a halogen atom is replaced by a hydrogen atom, leading to the formation of a hydrodehalogenated byproduct and reducing the yield of the desired coupled product.[2] This is particularly prevalent in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][3][4]
Reactivity Hierarchy of Halogens
The propensity for both the desired cross-coupling and the undesired dehalogenation generally follows the order of halide reactivity: I > Br > Cl > F.[2] The carbon-iodine bond is the weakest and therefore the most susceptible to oxidative addition by a low-valent palladium catalyst, which is the initial step in most cross-coupling catalytic cycles.[5] This inherent reactivity makes the iodine at the 2-position of this compound the primary site for both productive coupling and unwanted dehalogenation.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered when working with this compound.
Q1: I'm observing significant amounts of 5-chloro-4-fluoroaniline as a byproduct in my Suzuki coupling reaction. What is the likely cause?
A1: The formation of 5-chloro-4-fluoroaniline indicates deiodination (a specific type of dehalogenation). The most widely accepted mechanism for this involves the formation of a palladium-hydride (Pd-H) species.[2] This can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[2] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene.[2]
Q2: Which reaction parameters are most critical to control to minimize dehalogenation?
A2: Several factors can influence the extent of dehalogenation. The most critical are:
-
Catalyst System (Palladium Source and Ligand): The choice of ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often suppress dehalogenation by promoting the desired reductive elimination over competing side reactions.[2]
-
Base: The strength and type of base can significantly impact the formation of Pd-H species. Stronger bases, especially alkoxides, can sometimes be problematic.[2]
-
Solvent: Aprotic solvents are generally preferred. Protic solvents like alcohols can act as hydride sources, leading to increased dehalogenation.[6]
-
Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate dehalogenation. Careful temperature optimization is crucial.
Q3: Can the amino group on the aniline ring interfere with the reaction?
A3: Yes, the aniline's amino group can influence the reaction in a couple of ways. It can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] Additionally, for N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, which may affect the reaction outcome.[2] In some cases, protecting the N-H group can suppress dehalogenation.[7]
Q4: I am attempting a Sonogashira coupling and observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?
A4: Homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[8] To minimize this, you can:
-
Use Copper-Free Conditions: Several modern protocols for Sonogashira couplings have been developed that do not require a copper co-catalyst.[9]
-
Control Reaction Conditions: Ensure strictly anaerobic conditions, as oxygen can promote the oxidative homocoupling.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.
Troubleshooting Guide
This section provides a structured approach to troubleshooting dehalogenation and other common side reactions.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| High levels of deiodination byproduct (5-chloro-4-fluoroaniline) | 1. Formation of Pd-H species. 2. Slow transmetalation step. 3. Suboptimal catalyst system. | 1. Base Optimization: Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[2] Avoid strong alkoxide bases if possible. 2. Solvent Change: Use anhydrous aprotic solvents like dioxane, THF, or toluene.[2] 3. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2] 4. Temperature Control: Carefully lower the reaction temperature. |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Poor choice of base or solvent. 3. Steric hindrance. | 1. Catalyst Activation: If using a Pd(II) source, ensure proper pre-reduction to Pd(0). Consider using a pre-catalyst.[10] 2. Screen Reaction Conditions: Systematically screen different bases, solvents, and temperatures. 3. Ligand Choice: For sterically hindered substrates, ligands with a larger bite angle may be beneficial. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Impure starting materials or reagents. 3. Competing side reactions (e.g., homocoupling). | 1. Lower Reaction Temperature: Run the reaction at a lower temperature for a longer period. 2. Reagent Purity: Ensure the purity of all starting materials, reagents, and solvents. 3. Optimize Stoichiometry: Carefully control the stoichiometry of the coupling partners. |
Experimental Protocols
The following are general, illustrative protocols for common cross-coupling reactions with this compound, designed to minimize dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is for the coupling of this compound with a terminal alkyne, avoiding the use of a copper co-catalyst to minimize homocoupling.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Triethylamine (3.0 mmol)
-
THF (5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add this compound and PdCl₂(PPh₃)₂.
-
Add THF and triethylamine.
-
Add the terminal alkyne.
-
Degas the reaction mixture.
-
Heat the reaction to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Mechanistic Insights and Visualization
A deeper understanding of the catalytic cycles can aid in rationalizing experimental observations and guiding optimization.
Suzuki-Miyaura Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The dehalogenation pathway branches off from the main cycle.
Caption: Suzuki coupling cycle with competing dehalogenation.
Logical Flow for Troubleshooting Dehalogenation
When faced with dehalogenation, a systematic approach to troubleshooting is essential.
Sources
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Technical Support Center: 5-Chloro-4-fluoro-2-iodoaniline Reactions
A Senior Application Scientist's Guide to Robust Reaction Workup and Troubleshooting
Welcome to the technical support center for 5-Chloro-4-fluoro-2-iodoaniline. As a highly functionalized building block, this compound is a cornerstone for synthesizing complex molecules in pharmaceutical and materials science research. Its utility, particularly in palladium-catalyzed cross-coupling reactions, is well-established.[1] However, the very features that make it a versatile synthon—the basic amino group and multiple halogen sites—can introduce complexities into the reaction workup and purification stages.
This guide is designed to provide you, the researcher, with practical, field-tested solutions to common challenges encountered during the workup of reactions involving this substrate. We will move beyond simple procedural lists to explain the chemical principles behind each step, empowering you to make informed decisions and troubleshoot effectively.
Critical Safety Notice
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents. Halogenated anilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4][5] All manipulations should be performed in a well-ventilated fume hood.[2][3][5]
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Causes skin and serious eye irritation.[3]
-
May cause respiratory irritation.[3]
In case of exposure, follow the first-aid measures outlined in the SDS immediately.[2][3]
General Workup Strategy: A Decision Workflow
A successful workup is a systematic process of quenching the reaction, separating the crude product from salts and reagents, and finally, purifying it. The specific path depends on the reaction type and product stability. The following workflow provides a general decision-making framework.
Caption: General workflow for reaction workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
This compound is primarily used in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective coupling, making it a valuable partner in Suzuki, Buchwald-Hartwig amination, and Sonogashira reactions to build more complex molecular architectures.[1]
Q2: Why is the workup for these reactions often challenging?
The challenges arise from several factors:
-
Multiple Reactive Sites: The starting material has a basic amine and two different C-X bonds, leading to potential side reactions.
-
Catalyst Residues: Palladium catalysts can lead to colored impurities that are sometimes difficult to remove.
-
Product Polarity: The resulting products are often polar aromatic amines, which can present challenges during extraction and chromatography.
-
Reagent Byproducts: Cross-coupling reactions use bases (e.g., K₂CO₃, Cs₂CO₃) and often boronic acids/esters, which generate inorganic salts and boronic acid-derived byproducts that must be thoroughly removed.
Q3: What is the very first step I should take after my reaction is deemed complete by TLC or LCMS?
The first step is always quenching . This involves cautiously adding a reagent to deactivate any highly reactive species remaining in the flask, ensuring a safe and controlled workup.[6][7] For organometallic reactions, this is a critical safety step to neutralize potent reagents before exposing the mixture to air or aqueous solutions.[6]
Q4: How do I choose between an acidic, basic, or neutral aqueous workup?
The choice is dictated by the nature of your product and the impurities you need to remove.
-
Acidic Wash (e.g., dilute HCl, NH₄Cl): Use this to remove basic impurities. This is highly effective for removing unreacted this compound starting material, as the acidic solution protonates the amine to form a water-soluble ammonium salt.[8][9][10]
-
Basic Wash (e.g., NaHCO₃, K₂CO₃): Use this to remove acidic impurities, such as unreacted boronic acid (in Suzuki couplings) or acidic byproducts.
-
Neutral Wash (Water, Brine): Use this to remove water-soluble inorganic salts and polar solvents like DMF or DMSO. A final wash with brine (saturated NaCl solution) is often used to reduce the amount of dissolved water in the organic layer before drying.[6]
Q5: What are the most effective purification methods for derivatives of this aniline?
The two primary methods are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the most common and versatile method. Given the basic nature of aniline derivatives, special considerations are often needed (see Troubleshooting Q7).[11][12]
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline solids.[13] If your product is an oil or difficult to crystallize, converting it to a hydrochloride salt can often yield a more readily crystallizable solid.[14]
Troubleshooting Guide: Common Workup Problems & Solutions
Problem Area 1: Reaction Quenching
Q1: I added water to my Suzuki/Buchwald-Hartwig reaction, and it became violently exothermic and started to boil! What happened?
A: This indicates the presence of unreacted, highly reactive organometallic species or strong bases. Organometallic reagents react vigorously with protic sources like water in a highly exothermic fashion.[6]
Solution: The Gradual Quench The safest approach is to reduce the reactivity of the quenching agent incrementally, especially at low temperatures (e.g., in an ice bath).
-
Cool the reaction vessel to 0 °C.
-
Slowly add a less reactive alcohol , like isopropanol, dropwise.[15] You may observe gentle bubbling or a slight temperature increase.
-
Once the initial reactivity subsides, add a more reactive alcohol , like methanol, to ensure all organometallics are consumed.[15]
-
Finally, slowly add water or an aqueous solution to dissolve the inorganic salts.[15]
| Quenching Agent | Reactivity | Use Case | Considerations |
| Isopropanol | Low | Initial quench for highly reactive reagents (e.g., organolithiums)[6][15] | Less exothermic, safer first step. |
| Methanol | Medium | General purpose quench, or after isopropanol[15] | More reactive than isopropanol. |
| Water | High | Final quench to dissolve salts[6][15] | Highly exothermic with reactive species. |
| Sat. aq. NH₄Cl | High (Acidic) | Standard quench for many organometallic reactions | Mildly acidic, helps to hydrolyze intermediates. |
| Rochelle's Salt | - | Used for LAH reductions | Helps chelate aluminum salts and prevent emulsions.[6] |
Q2: After quenching my Suzuki reaction, I have a gelatinous solid that clogs my filter paper. How can I remove it?
A: This is very common and is usually due to the precipitation of boronic acid byproducts (boroxines) or inorganic salts.
Solution: Filtration Aid Instead of standard paper filtration, filter the entire quenched reaction mixture through a pad of Celite® (diatomaceous earth).
Caption: Celite filtration setup.
Protocol:
-
Place a piece of filter paper in a Buchner funnel and wet it with the organic solvent used in your reaction.
-
Prepare a slurry of Celite in the same solvent and pour it onto the filter paper to form a flat pad (1-2 cm thick).
-
Apply gentle vacuum to settle the pad and remove excess solvent.
-
Carefully pour the entire reaction mixture onto the Celite pad.
-
Wash the pad thoroughly with fresh organic solvent to ensure all of your product is collected in the filtrate.[16] The unwanted solids will be trapped in the Celite.
Problem Area 2: Liquid-Liquid Extraction
Q3: I've added my extraction solvent and aqueous layer, but they won't separate. I have a persistent emulsion. How do I break it?
A: Emulsions are stabilized by fine solid particles at the interface or by components that act as surfactants.
Solutions (from least to most disruptive):
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes.
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the polarity and density of the aqueous phase, often forcing separation.
-
Gentle Swirling: Gently swirl or rock the funnel instead of shaking vigorously.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® to remove the solid particles stabilizing the emulsion.
Q4: My product is pure by TLC, but my yield is low. I suspect I'm losing product in the aqueous washes. How can I prevent this?
A: This often happens if your product has some water solubility or if you are unintentionally extracting it.
Solutions:
-
Back-Extraction: After your primary extraction, "back-extract" the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product.
-
Minimize Aqueous Volume: Use the minimum volume of aqueous solution necessary for washing.
-
Use Brine: Use brine for washes instead of deionized water to decrease the solubility of organic compounds in the aqueous layer via the "salting-out" effect.
Problem Area 3: Purification
Q5: My column-purified product is a dark brown or black oil, but the NMR looks clean. How can I remove the color?
A: The color is likely due to trace amounts of palladium black (colloidal Pd(0)) or oxidized organic impurities.[17]
Solutions:
-
Activated Charcoal Treatment: Dissolve the product in a suitable solvent (e.g., DCM or Ethyl Acetate). Add a small amount of activated charcoal (approx. 1-2% by weight), stir for 15-30 minutes, and then filter the mixture through Celite® to remove the charcoal and the adsorbed color.[17]
-
Short Plug Filtration: Dissolve the product in a minimal amount of solvent and pass it through a short plug of silica gel in a pipette or small funnel, eluting with a slightly more polar solvent system. The baseline impurities and color often stick to the top of the silica.
Q6: My aniline product is streaking badly during flash chromatography on silica gel. What's wrong?
A: The basic amine group is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing tailing and poor separation.
Solution: Use a Basic Modifier Neutralize the silica gel by adding a small amount of a volatile base to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent mixture (e.g., 40% Ethyl Acetate / 59% Hexanes / 1% Et₃N).[12]
-
Ammonia: Use a pre-prepared solution of ~2% ammonia in methanol as your polar co-solvent with DCM.
| Eluent System | Typical Use Case | Notes |
| Ethyl Acetate / Hexanes | Standard for moderately polar compounds[11][12] | Add 1% Et₃N for basic compounds. |
| Dichloromethane / Methanol | For more polar compounds[11][12] | Add 1% Et₃N or use NH₃/MeOH solution. |
| Diethyl Ether / Petroleum Ether | For heat-sensitive compounds (low boiling points)[12] | Good for easy solvent removal. |
Q7: My product separated from solution as a sticky oil instead of crystals during recrystallization. How do I fix this "oiling out"?
A: "Oiling out" occurs when the solute's solubility is exceeded while the solution temperature is still above the solute's melting point.[18]
Solutions:
-
Slow Down Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer to a refrigerator, and finally to a freezer. Slower cooling promotes ordered crystal lattice formation.[18]
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool again slowly.[18]
-
Use a Seed Crystal: If you have any solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[18]
-
Form a Salt: Convert the aniline product to its hydrochloride (HCl) salt. Amine salts are often high-melting, crystalline solids. Dissolve the product in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether. Collect the resulting precipitate by filtration. The free base can be regenerated later if needed by dissolving the salt in water and adding a base like NaOH.[14]
Detailed Experimental Protocols
Protocol 1: Standard Workup for a Suzuki Coupling Reaction
This protocol assumes a reaction between this compound (or a derivative) and a boronic acid, catalyzed by a palladium complex with a phosphine ligand.
-
Cooling & Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly add methanol (e.g., 5 mL) to quench any reactive species. After 10 minutes, add deionized water (e.g., 20 mL).
-
Filtration: If significant solids are present, filter the entire mixture through a pad of Celite®, washing the flask and the pad with ethyl acetate (EtOAc).
-
Extraction: Transfer the filtrate to a separatory funnel. Add more EtOAc if needed. Shake and separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers. Wash sequentially with:
-
1 M Na₂CO₃ solution (to remove unreacted boronic acid).
-
Deionized water.
-
Saturated brine (to remove excess water).[6]
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[6]
-
Purification: Purify the crude material by flash column chromatography.
Protocol 2: Acidic Wash for Removal of Unreacted Aniline
This procedure is inserted after the initial extraction and before the other washes.
-
After combining the organic layers in the separatory funnel, add 1 M aqueous HCl (a volume roughly 20-30% of the organic layer volume).
-
Shake the funnel gently for 30 seconds. The unreacted basic aniline will be protonated and transfer to the aqueous layer.[8][9]
-
Drain the lower (aqueous) layer.
-
Repeat the wash with 1 M HCl one more time to ensure complete removal.
-
Proceed with a basic wash (e.g., NaHCO₃) to neutralize any residual acid before washing with water and brine.
References
-
Acid and Base Extraction. (n.d.). Engineering Ideas Clinic, University of Waterloo. Retrieved from [Link]
-
Protocol for quenching reactive chemicals. (n.d.). EPFL. Retrieved from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
- Method for purifying aniline. (1996). Google Patents.
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
What can I use to purify polar reaction mixtures? (2023). Biotage. Retrieved from [Link]
-
Liquid/liquid Extraction. (n.d.). Retrieved from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Inorganic Chemistry Journal. (2025). ACS Publications. Retrieved from [Link]
-
Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024). ResearchGate. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). ResearchGate. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). The Suss-Protter Group. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
-
5-Chloro-3-fluoro-2-iodoaniline SDS. (2023). SDS Manager. Retrieved from [Link]
-
Biochemical transformations of herbicide-derived anilines: purification and characterization of causative enzymes. (2006). Semantic Scholar. Retrieved from [Link]
-
Can't wrap my head around TLC of Buchwald-Hartwig-amination. (2021). Reddit. Retrieved from [Link]
-
What Is Quenching In Organic Chemistry? (2025). YouTube. Retrieved from [Link]
-
The Chemical Reactivity of 5-Chloro-2-Iodoaniline: A Chemist's Guide. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega. Retrieved from [Link]
-
What is the proper way to set up a suzuki coupling? (2020). Reddit. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020). ACS Publications. Retrieved from [Link]
-
Organometallic Chemistry, Part 1 of 4: Grignard and organolithium reactions. (2013). YouTube. Retrieved from [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). ACS Publications. Retrieved from [Link]
-
Purify and dry aniline? (2014). Reddit. Retrieved from [Link]
-
5-Chloro-4-fluoro-2-nitroaniline. (n.d.). PubChem. Retrieved from [Link]
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- 18. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of 5-Chloro-4-fluoro-2-iodoaniline
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 5-Chloro-4-fluoro-2-iodoaniline via column chromatography. It is structured to address common challenges and provide actionable solutions to streamline your purification workflow.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the properties of this compound that influence its chromatographic behavior.
| Property | Value/Information | Significance for Chromatography |
| Molecular Formula | C₆H₄ClFIN[1] | Indicates the presence of multiple halogen atoms and an amine group, suggesting a moderate to low polarity. |
| Molecular Weight | 271.46 g/mol [1] | A relatively small molecule, suitable for standard silica gel chromatography. |
| Appearance | Solid[2] | The sample will be loaded onto the column as a solution. |
| pKa (of conjugate acid) | Not readily available, but anilines are generally weak bases (pKa of aniline's conjugate acid is ~4.6).[3] | The basic nature of the amine group can lead to strong interactions with the acidic silica gel, potentially causing peak tailing and poor separation.[4][5] |
| Stability | Anilines, particularly halogenated ones, can be susceptible to oxidation, leading to discoloration (often brown or red).[4] This can be exacerbated by exposure to air and light.[4][6] The acidic nature of silica gel can also potentially cause degradation of sensitive compounds.[7][8] | Degradation on the column can lead to the appearance of new, unexpected spots on a TLC plate and result in lower yields of the desired product.[9] |
II. Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is discolored (yellow, brown, or red). What is the cause and how can I prevent it?
A1: Discoloration in halogenated anilines is commonly due to aerial oxidation of the amino group, which forms colored polymeric byproducts.[4] This process can be accelerated by exposure to air, light, and trace metal impurities.[4]
-
Prevention:
-
Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[4]
-
Use purified, colorless starting materials for your synthesis.[10]
-
Consider using reversed-phase flash chromatography, which can be an effective method for color removal.[4]
-
In some cases, treating a solution of the crude product with activated carbon during recrystallization can help adsorb colored impurities.[10]
-
Q2: I'm observing significant peak tailing on my TLC plate and during column chromatography. What's happening and how do I fix it?
A2: The basic amine group of your aniline is likely interacting strongly with the acidic silanol groups on the surface of the silica gel.[3] This acid-base interaction leads to poor peak shape and can result in a lower yield.[5]
-
Solution:
-
Add a Basic Modifier to Your Eluent: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or pyridine into your mobile phase.[5][9] This will neutralize the acidic sites on the silica gel, minimizing the unwanted interaction and improving peak shape.[5]
-
Pre-treat the Silica Gel: Before running your column, flush it with the triethylamine-containing eluent to neutralize the active sites.[4]
-
Q3: My compound is not eluting from the column, or the recovery is very low. What are the possible reasons?
A3: This is a common issue with basic compounds like anilines on silica gel.
-
Possible Causes & Solutions:
-
Strong Adsorption: The basic aniline may be irreversibly adsorbed onto the acidic silica gel.[4]
-
Solution: As mentioned in Q2, add triethylamine to your eluent.[4]
-
-
Compound Degradation: Your compound may be unstable on silica gel.[7]
-
Solution: You can test for stability by spotting your compound on a TLC plate, running it in a solvent system, then rotating the plate 90 degrees and running it again in the same solvent system. If new spots appear off the diagonal, your compound is degrading.[9] In this case, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[7][9]
-
-
Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound.
-
Solution: Gradually increase the polarity of your eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
-
Q4: I'm seeing multiple spots on my TLC even after purification. What could be the problem?
A4: This could be due to several factors.
-
Potential Issues & Troubleshooting Steps:
-
Co-elution of Impurities: The chosen solvent system may not be adequate to separate your product from impurities with similar polarities.
-
Solution: Systematically screen different solvent systems using TLC to find one that provides better separation.
-
-
Degradation on the Column: As discussed in Q3, your compound might be degrading during chromatography.[9]
-
Incomplete Reaction: Your crude product may contain unreacted starting materials.
-
Solution: If there's a significant difference in basicity, an acid-base extraction prior to chromatography can be effective.[4]
-
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for common column chromatography issues.
III. Experimental Protocols
Protocol 1: TLC Solvent System Optimization
The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.4.[3]
-
Preparation: Prepare several small beakers with different ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A good starting point is a 9:1 hexane:ethyl acetate mixture.[3] Also, prepare a corresponding set of mixtures that include 0.5-1% triethylamine.[9]
-
Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing one of your chosen solvent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and visualize the spots under a UV lamp.
-
Analysis: Calculate the Rf value for your product in each solvent system. The optimal system will provide good separation between your product and any impurities.
Recommended Starting Solvent Systems for Halogenated Anilines:
| Solvent System | Modifier | Typical Rf Range |
| Hexane / Ethyl Acetate (9:1 to 4:1) | 0.5 - 1% Triethylamine | 0.2 - 0.5[9] |
| Dichloromethane / Methanol (99:1 to 95:5) | 0.5 - 1% Triethylamine | Varies |
Protocol 2: Column Chromatography Purification
This protocol assumes a suitable solvent system has been identified using TLC.
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add another layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, remove the solvent, and then carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add your optimized eluent (containing triethylamine) to the top of the column.
-
Begin collecting fractions.
-
You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to improve separation.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
-
Workflow for Purification
Caption: Step-by-step workflow for the purification of this compound.
IV. Safety Precautions
This compound and its related compounds should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[11][12]
-
Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid breathing dust or vapors.[11][12]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11][12]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[11][12] For optimal stability, keep in a dark place, sealed in dry conditions, at 2-8°C.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[11][12]
V. References
-
Benchchem. (n.d.). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from
-
Thermo Fisher Scientific. (2011). Safety Data Sheet. Retrieved from
-
Benchchem. (n.d.). Dealing with co-elution problems in chromatographic analysis of anilines. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Anilines. Retrieved from
-
Fisher Scientific. (2021). Safety Data Sheet. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of 4-Fluoroaniline. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Retrieved from
-
precisionFDA. (n.d.). This compound. Retrieved from
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- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Managing Thermal Instability of 5-Chloro-4-fluoro-2-iodoaniline Derivatives
Welcome to the Technical Support Center for the handling and application of 5-Chloro-4-fluoro-2-iodoaniline and its derivatives. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe and effective use of these complex molecules in your experiments.
I. Understanding the Inherent Instability
This compound is a polyhalogenated aromatic amine, a class of compounds known for its synthetic versatility but also for potential thermal liabilities. The unique substitution pattern of this molecule presents specific challenges that researchers must be aware of to prevent unwanted decomposition and ensure experimental success and safety.
The primary concern stems from the inherent weaknesses of certain covalent bonds within the molecule and the influence of its substituents on the overall electronic structure. The C-I bond is notably the weakest among the carbon-halogen bonds, making it a likely initiation point for thermal decomposition.[1] Furthermore, the presence of multiple electron-withdrawing halogens can significantly alter the electron density of the aromatic ring and the reactivity of the amine group.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition in my this compound sample?
A1: Visual inspection is the first line of defense. Pure this compound should be a solid. Any discoloration, such as the appearance of a dark brown or black hue, often indicates the formation of degradation products, potentially including elemental iodine (I₂), which is dark in color. The release of any pungent or unfamiliar odors upon opening the container is another red flag. For a more quantitative assessment, we recommend analytical techniques like HPLC or GC-MS to check for the presence of impurities that were not in the initial material.
Q2: At what temperature should I expect this compound to start decomposing?
Q3: What are the likely hazardous decomposition products?
A3: Based on the structure, thermal decomposition is expected to generate a range of hazardous substances. These can include, but are not limited to:
-
Nitrogen Oxides (NOx): Toxic gases formed from the nitrogen-containing amine group.[1][5]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete combustion.[1][5]
-
Hydrogen Halides: Highly corrosive gases such as Hydrogen Iodide (HI), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF).[1][5]
-
Elemental Iodine (I₂): A volatile and corrosive solid.
Q4: Can the solvent I choose affect the thermal stability of my reaction?
A4: Absolutely. Protic solvents, especially in the presence of a base, can potentially participate in nucleophilic substitution reactions, particularly at elevated temperatures. Aprotic solvents are generally a safer choice for reactions requiring heating. However, it is crucial to ensure that any solvent used is free of impurities that could catalyze decomposition.
III. Troubleshooting Guide: Unforeseen Exotherms and Discoloration
This section is designed to help you diagnose and address issues that may arise during your experiments.
Scenario 1: The reaction mixture is darkening significantly upon heating.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Thermal Decomposition | 1. Immediately reduce the reaction temperature. 2. Take a small aliquot for HPLC or LC-MS analysis to identify potential degradation products. 3. If decomposition is confirmed, consider running the reaction at a lower temperature for a longer duration. | The dark color is likely due to the formation of elemental iodine and other polymeric byproducts resulting from the breakdown of the starting material. |
| Air (Oxygen) Sensitivity | 1. Ensure the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon). 2. Use degassed solvents. | Aromatic amines can be susceptible to oxidation, which is often accelerated by heat. This can lead to the formation of colored impurities. |
| Incompatible Reagents | 1. Review all reagents for potential incompatibilities. Strong oxidizing agents should be avoided.[1] 2. Consider the possibility of trace metal impurities in your reagents or from your reaction vessel that could be catalyzing decomposition. | Certain reagents can promote decomposition pathways even at temperatures where the compound would otherwise be stable. |
Scenario 2: The reaction is showing an unexpected exotherm.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Runaway Decomposition | 1. IMMEDIATE ACTION: Remove the heat source and prepare for emergency cooling (e.g., ice bath). 2. If the exotherm is uncontrollable, evacuate the area and follow your institution's emergency procedures. 3. After the situation is stabilized, dilute the reaction mixture with a high-boiling point, inert solvent to dissipate heat. | The decomposition of halogenated anilines can be exothermic. If the rate of heat generation exceeds the rate of heat removal, a dangerous thermal runaway can occur. |
| Concentration Effects | 1. For future experiments, consider running the reaction at a lower concentration. 2. Ensure efficient stirring to maintain uniform temperature throughout the reaction mixture. | Higher concentrations can lead to a more rapid generation of heat, increasing the risk of a thermal runaway. |
IV. Experimental Protocols
Protocol 1: Thermal Hazard Assessment using TGA/DSC
This protocol outlines a general procedure for assessing the thermal stability of this compound.
-
Sample Preparation: Accurately weigh 1-5 mg of the compound into a clean TGA/DSC pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 350 °C at a rate of 10 °C/min.
-
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of mass loss.
-
From the DSC curve, identify the temperatures of any endothermic (melting) or exothermic (decomposition) events.
-
Protocol 2: Monitoring Reaction Stability with HPLC
This protocol provides a general method for monitoring the integrity of this compound during a reaction.
-
Sample Preparation: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting it in a known volume of a suitable solvent (e.g., acetonitrile).
-
HPLC Conditions (suggested starting point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).
-
Detector: UV detector set to a wavelength where the starting material and expected products have strong absorbance (e.g., 254 nm).
-
-
Analysis: Compare the chromatograms over time. The appearance of new peaks or a decrease in the area of the starting material peak, not accounted for by product formation, may indicate decomposition.
V. Visualizing Decomposition and Workflow
To better understand the potential thermal degradation and the recommended workflow for its investigation, the following diagrams are provided.
Diagram 1: Potential Thermal Decomposition Initiation
Caption: A simplified representation of a potential thermal decomposition pathway initiated by the cleavage of the weak C-I bond.
Diagram 2: Troubleshooting Workflow for Thermal Instability
Caption: A logical workflow to troubleshoot thermal instability issues during a reaction.
VI. Safe Handling and Storage
Proper storage is critical to maintaining the integrity of this compound derivatives.
-
Storage Conditions: Store in a cool, dry, and dark place. Exposure to light can promote degradation. An inert atmosphere is recommended for long-term storage.
-
Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and sources of ignition.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
VII. References
-
U.S. Patent US2493427A, "Stabilization of halogenated organic compounds," Published January 3, 1950.
-
National Institutes of Health. "Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions." [Link]
-
Safety Data Sheet for 2-Chloro-4-fluoroaniline. (This is a representative SDS for a related compound, illustrating common hazardous decomposition products).
-
Safety Data Sheet for 2-Chloro-4-iodoaniline. (This is a representative SDS for a related compound, illustrating common hazardous decomposition products).
-
Wetthasinghe, S. T. "Computational Studies of Bond Dissociation Energies and Organic Reacti." Scholar Commons - University of South Carolina, 2023. [Link]
-
Hollingsworth, C. A., et al. "Substituent effects on the physical properties and pKa of aniline." ResearchGate, 2000. [Link]
-
Quora. "How does the ortho effect affect the basicity of aniline?" Quora, 2018. [Link]
-
U.S. Patent US3154583A, "Stabilization of aromatic amines," Published October 27, 1964.
-
Angelini, G., et al. "Mechanistic Aspects of ??-Bond-Cleavage Reactions of Aromatic Radical Cations." ResearchGate, 2000. [Link]
-
Angelini, G., et al. "Mechanistic Aspects of β-Bond-Cleavage Reactions of Aromatic Radical Cations." Accounts of Chemical Research, vol. 34, no. 1, 2001, pp. 48-55.
-
Science.gov. "amine light stabilizers: Topics by Science.gov." [Link]
-
Material Safety Data Sheet for 2-Fluoro-4-Iodoaniline.
-
Hollingsworth, C. A., et al. "Substituent Effects on the Physical Properties and pKa of Aniline." International Journal of Quantum Chemistry, vol. 80, no. 6, 2000, pp. 1107-1115.
-
Shanshal, M., et al. "C-C Bond Cleavage in Aromatic Molecules; Benzene, Toluene and Naphthalene." Jordan Journal of Chemistry, vol. 6, no. 3, 2011, pp. 269-278.
-
World Intellectual Property Organization. "Methods for stabilizing lithiated halogen-substituted aromatic compounds." Google Patents, 2009.
-
Boeren, S., et al. "The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites." Biochemical Pharmacology, vol. 49, no. 9, 1995, pp. 1235-48. [Link]
-
Safety Data Sheet for 4-Chloro-2-fluoroaniline.
-
Performance Additives. "Aromatic Amines Antioxidants." [Link]
-
Wetthasinghe, Shehani Thishakkya. "Computational Studies of Bond Dissociation Energies and Organic Reacti." Scholar Commons - University of South Carolina, 2023. [Link]
-
ResearchGate. "TGA ( a ) and DSC ( b ) spectra obtained during heating of as-deposited... | Download Scientific Diagram." [Link]
-
Chemistry Steps. "Reactions of Aniline." [Link]
-
YouTube. "Effect of Substituents on the Basicity of Anilines." YouTube, 13 June 2020. [Link]
-
ResearchGate. "Computational studies of Distinct Anilines for Electrooptical properties." [Link]
-
Bernstein Group. "Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion." [Link]
-
Wikipedia. "Bond cleavage." Wikipedia, 2023. [Link]
-
AZoM. "Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC." AZoM, 20 June 2024. [Link]
-
Arizona State University. "Thermal Analysis (TGA/DTA/DSC) - ASU Core Research Facilities." Arizona State University. [Link]
-
Oberleitner, D., et al. "Halogenated anilines as novel natural products from a marine biofilm forming microalga." PubMed, vol. 8, no. 10, 2019, p. 10. [Link]
-
Ohio ACEP. "Pharmacology/Toxicology Case Studies." Ohio ACEP. [Link]
-
National Institutes of Health. "2-Iodoaniline | C6H6IN | CID 11995." PubChem. [Link]
-
CHEMM. "Case Studies of Medical Response to Mass Chemical Exposure." CHEMM. [Link]
-
ResearchGate. "Chemical Thermal Decomposition of 2-iodoethanol on Ni(100) | Request PDF." [Link]
-
National Institutes of Health. "Methanol Poisoning Leading To Brain Death: a Case Report." PMC. [Link]
-
Federal Aviation Administration. "Fire Hazard Analysis for Various Lithium Batteries." Federal Aviation Administration, 2017. [Link]
-
MDPI. "Experimental Investigation of Thermal Runaway Behavior and Hazards of a 1440 Ah LiFePO 4 Battery Pack." MDPI, 12 April 2023. [Link]
-
ResearchGate. "Analysis of Thermal Runaway in Pouch-Type Lithium-Ion Batteries Using Particle Image Velocimetry." [Link]
-
ROSA P. "Evaluation of Lithium Battery Thermal Runaway Propagation." ROSA P. [Link]
-
Sandia National Laboratories. "Li-ion Batteries Thermal Runaway Risk Grading and Prediction." Sandia National Laboratories. [Link]
Sources
Technical Support Center: Byproduct Identification in 5-Chloro-4-fluoro-2-iodoaniline Reactions
Welcome to the technical support center for reactions involving 5-Chloro-4-fluoro-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common byproducts encountered during synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when working with this compound, a versatile but complex building block.
Question 1: What are the most common byproducts I should expect in cross-coupling reactions with this compound?
Answer: this compound has three distinct halogen substituents. The reactivity of these halogens in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen (C-X) bond strength, which follows the trend C-I > C-Br > C-Cl >> C-F.[1] This differential reactivity allows for selective functionalization at the iodine position.[2] However, several competing side reactions can lead to a range of common byproducts.
| Byproduct Type | Common Name(s) | Probable Cause & Reaction Type |
| Dehalogenation | Hydrodeiodination | Replacement of the iodine atom with hydrogen. This is a very common side reaction in Pd-catalyzed couplings, often promoted by hydride sources in the reaction mixture (e.g., from base, solvent, or additives).[3][4][5] |
| Homocoupling | Dimer | Oxidative coupling of two molecules of the starting aniline or the coupling partner (e.g., boronic acid in Suzuki reactions). Often mediated by the presence of oxygen or decomposition of the catalyst.[6] |
| Aniline Dimerization | Azo compounds | Oxidative dimerization of the aniline functional group can occur under certain catalytic conditions, leading to the formation of colored azo byproducts.[7][8] |
| Protodeborylation | Des-boron impurity | In Suzuki-Miyaura reactions, the boronic acid partner can be protonated and cleaved, particularly in the presence of water, leading to the formation of an arene byproduct derived from the boronic acid.[9][10] |
| Competitive C-Cl Coupling | Chloro-coupled product | Under harsh conditions (high temperature, aggressive ligands), the less reactive C-Cl bond may begin to participate in the cross-coupling reaction, leading to double-addition or competitive coupling products.[11] |
Question 2: My reaction seems complete by TLC, but the yield is low and I see multiple new spots. Where do I begin to identify these unknown byproducts?
Answer: A systematic approach is crucial for efficiently identifying unknown byproducts. The goal is to gather mass information first, then isolate the impurity for definitive structural analysis.
Below is a recommended workflow:
-
LC-MS Analysis: The first step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on your crude reaction mixture. This will provide the molecular weights of the components, allowing you to quickly check for expected product and unreacted starting materials. More importantly, it gives you the masses of the unknown byproducts.
-
Hypothesize Structures: Compare the masses of the byproducts to your starting material.
-
A mass corresponding to the loss of iodine (-126 amu) and gain of hydrogen (+1 amu) strongly suggests deiodination .
-
A mass corresponding to double the starting material minus two halogens suggests homocoupling .
-
-
Isolate the Byproduct: Isolate the major impurities using preparative HPLC or careful column chromatography. Purity is key for the next step.
-
Structural Elucidation by NMR: Once you have an isolated sample (even a small amount of 10-30 µg can be sufficient with modern instruments), Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.[12][13][14] A standard dataset includes 1H, 13C, and 2D NMR experiments like COSY and HMBC.[12]
Question 3: I have confirmed a dehalogenated byproduct. How can I prevent its formation?
Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction where the C-X bond is replaced by a C-H bond.[5] It often proceeds through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[5]
Strategies to Minimize Dehalogenation:
-
Base and Solvent Choice: The choice of base and solvent is critical. Strong bases, especially alkoxides, can generate Pd-H species. Protic solvents or residual water can also be a source of protons.[4][5]
-
Action: Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure you are using anhydrous solvents.
-
-
Ligand Selection: The ligand stabilizes the palladium catalyst. Insufficiently stabilizing ligands can promote side reactions.
-
Action: Screen a set of ligands. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) are often effective at promoting the desired reductive elimination over competing pathways.[15]
-
-
Temperature Control: Higher temperatures can increase the rate of dehalogenation.
-
Action: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is recommended.
-
Question 4: I am observing significant homocoupling of my aniline starting material. What causes this and how can I stop it?
Answer: Homocoupling is the dimerization of your aryl halide. This side reaction is frequently caused by the presence of oxygen, which can interfere with the catalytic cycle, or by suboptimal reaction conditions that favor this pathway.[6]
Troubleshooting Homocoupling:
-
Ensure an Inert Atmosphere: This is the most critical factor. Oxygen can lead to catalyst decomposition and promote homocoupling.
-
Protocol: Use a robust inert gas (argon or nitrogen) manifold. Degas your solvent thoroughly before use by sparging with the inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.[6]
-
-
Use a Pd(0) Precatalyst: Using a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. Inefficient reduction can lead to side reactions.
-
Action: Consider using a well-defined Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this step.[6]
-
-
Optimize Reagent Stoichiometry: An excess of the aryl halide can sometimes favor homocoupling.
-
Action: Try using a slight excess (e.g., 1.2 equivalents) of the coupling partner (e.g., the boronic acid).
-
-
Control Temperature: High temperatures can accelerate catalyst decomposition and side reactions.
-
Action: Lower the reaction temperature.
-
Analytical Troubleshooting Guides
Guide 1: Selecting the Right Analytical Technique
The choice of analytical method depends on the information you need. Use this guide to select the appropriate technique for your specific problem.
Guide 2: Experimental Protocol - GC-MS Analysis for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile byproducts like dehalogenated starting materials.[16][17]
Objective: To separate and identify volatile byproducts from a reaction mixture containing this compound.
Methodology:
-
Sample Preparation:
-
Quench a small aliquot (~50 µL) of the reaction mixture with water.
-
Extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Dilute the sample to an appropriate concentration (~1 mg/mL) in the same solvent.
-
-
Instrumentation:
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).[18]
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 550 m/z.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak. Look for the characteristic isotopic patterns of chlorine (M, M+2 in a ~3:1 ratio) to help identify chlorine-containing fragments.
-
Compare the obtained mass spectra with a library (e.g., NIST) and the hypothesized structures of byproducts.
-
References
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). [Source Not Found]
-
Ma, J.-T., et al. (2023). Aniline assisted dimerization of phenylalanines: convenient synthesis of 2-aroyl-3-arylquinoline in an I2-DMSO system. Organic & Biomolecular Chemistry. [Link]
-
Schofield, M. R., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Ma, J.-T., et al. (2023). Aniline assisted dimerization of phenylalanines: convenient synthesis of 2-aroyl-3-arylquinoline in an I 2 -DMSO system. Organic & Biomolecular Chemistry. [Link]
-
Plummer, L. N., et al. (1998). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]
-
Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
Lin, C. C. (1979). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library. [Link]
-
Riente, P., et al. (2018). Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Green Chemistry. [Link]
-
Vantourout, J. C., et al. (2021). Deciphering complexity in Pd–catalyzed cross-couplings. PMC - NIH. [Link]
-
Fairlamb, I. J. S. (2010). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Smith, J. G., & Veach, C. D. (1966). The reductive dimerization of N-benzylidene aniline. Canadian Journal of Chemistry. [Link]
-
Orbach, M., et al. (2015). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Thompson, M. P., et al. (2019). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC - NIH. [Link]
-
Lima, D. P., et al. (2012). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]
-
Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
YouTube. (2022). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
-
Le, C. M., & Leadbeater, N. E. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
-
Slideshare. (2018). Structural elucidation by NMR(1HNMR). Slideshare. [Link]
-
Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
- Breitmaier, E. (1993). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Source Not Found]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Reactivity of 5-Chloro-2-Iodoaniline: A Chemist's Guide. Ningbo Inno Pharmchem Co., Ltd.. [Link]
-
ACS Publications. (2024). Analytical Control Strategies for Process Chemists. ACS Publications. [Link]
-
AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Pacific BioLabs. (n.d.). Analytical Methods. Pacific BioLabs. [Link]
-
Gensch, T., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
Bari, S. D., & Salvadori, P. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis a, Anilines are... ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
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- 8. Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
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Technical Support Center: Optimizing Reactions with 5-Chloro-4-fluoro-2-iodoaniline
Welcome to the technical support center for 5-Chloro-4-fluoro-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered when working with this versatile synthetic building block. The unique substitution pattern of this haloaniline makes it a valuable intermediate, but also presents specific challenges in reaction control. This document will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or the reaction fails to go to completion. What are the primary causes and how can I improve the outcome?
Answer: Low yields with this compound in cross-coupling reactions, such as Suzuki-Miyaura coupling, are a common challenge. The issue often stems from a combination of factors related to catalyst activity, substrate stability, and reaction conditions.
-
Catalyst Deactivation or Insufficient Activity: The oxidative addition step, which is often rate-limiting, can be sluggish with electron-rich anilines.[1]
-
Solution: Consider using a more electron-rich and bulky phosphine ligand to accelerate the oxidative addition. For Suzuki couplings, preformed palladacycle catalysts like CataCXium A have shown unique reactivity and can significantly improve yields where other catalysts fail.[2] Also, ensure your palladium source is Pd(0) or that a Pd(II) precatalyst is efficiently reduced in situ.[3]
-
-
Side Reactions: The iodo-group is the most reactive site for cross-coupling. However, under harsh conditions, competitive reactions can occur.
-
Solution: Optimize the reaction temperature. Start with milder conditions (e.g., 80°C) and gradually increase if necessary. Prolonged heating at high temperatures can lead to decomposition.[2]
-
-
Poor Solubility: Inadequate solubility of reactants can lead to a heterogeneous mixture and slow reaction rates.
-
Incomplete Diazotization (for Sandmeyer-type reactions): If you are preparing the iodoaniline yourself via a Sandmeyer reaction, incomplete formation of the diazonium salt is a frequent cause of low yield.[5][6]
Question 2: I am observing significant byproduct formation, particularly a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of dark, polymeric byproducts is a strong indicator of oxidation. Anilines are electron-rich and susceptible to oxidation, a problem that can be exacerbated by the presence of metal catalysts and exposure to air.[8][9]
-
Oxidation of the Aniline Moiety: The free amino group can be oxidized by residual oxygen or even certain metal salts in higher oxidation states (e.g., Cu(II)).[9]
-
Solution 1: Inert Atmosphere: The most effective way to prevent oxidation is to rigorously degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Solution 2: Protect the Amine: If oxidation persists, consider protecting the aniline as an acetamide. This reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation. The protecting group can be removed in a subsequent step.[8]
-
-
Homocoupling of Boronic Acids (in Suzuki Reactions): This leads to biaryl impurities derived from your coupling partner.
-
Solution: This is often caused by the presence of oxygen. Again, maintaining a strict inert atmosphere is crucial. Using bulky ligands on the palladium catalyst can also disfavor homocoupling.[3]
-
Question 3: In my Suzuki-Miyaura coupling, I'm getting a mixture of products or reaction at the chloro-substituent. How can I improve selectivity for the iodo-position?
Answer: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, and selectivity should be high under standard conditions. If you are observing reactivity at the chlorine, it suggests your reaction conditions are too harsh.
-
Overly Aggressive Reaction Conditions: High temperatures or highly active catalyst systems can sometimes lead to a loss of selectivity.
-
Solution: Reduce the reaction temperature. Most Suzuki couplings with aryl iodides proceed efficiently at temperatures between 80-100°C. Also, ensure you are using a suitable palladium catalyst and ligand system that favors the C-I oxidative addition.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: This compound is sensitive to light and air.[10] It should be stored in a tightly sealed, opaque container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended to prevent degradation and discoloration.
Q2: My this compound has turned brown. Is it still usable?
A2: The brown color indicates oxidation and a potential decrease in purity.[10] For reactions that are sensitive to impurities, it is highly recommended to purify the material before use, for example, by recrystallization. For less sensitive applications, it may still be usable, but you should anticipate potentially lower yields.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction?
A3: A good starting point is to use a Pd(0) catalyst or a Pd(II) precatalyst with a suitable phosphine ligand. The choice of base and solvent is also critical. Below is a table with general starting conditions.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%) | Widely used and effective for many aryl iodides. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Carbonate bases are generally effective and well-tolerated.[2] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or 2-MeTHF | Aprotic solvents are often preferred.[2][4] |
| Temperature | 80-100°C | Balances reaction rate with minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation and homocoupling.[9] |
Q4: How does reaction time affect the outcome?
A4: Reaction time should be optimized by monitoring the reaction's progress using techniques like TLC or GC-MS. Insufficient time will lead to incomplete conversion. However, excessively long reaction times, especially at elevated temperatures, can increase the formation of degradation byproducts. Typical Suzuki coupling reactions with aryl iodides are often complete within 2-12 hours.
Experimental Protocols & Visualizations
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a detailed, step-by-step methodology for a typical cross-coupling reaction.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Add a magnetic stir bar.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Solvent and Catalyst Addition:
-
Add degassed 2-MeTHF via syringe to create a solution of approximately 0.1 M with respect to the aniline.[2]
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and add it to the reaction flask against a positive pressure of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS every 2 hours.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visual Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common reaction issues.
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
p-IODOANILINE. Organic Syntheses. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]
-
SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. [Link]
-
Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Sandmeyer Reactions. YouTube. [Link]
-
5-Chloro-4-fluoro-2-nitroaniline. PubChem. [Link]
-
4-Fluoroaniline. PubChem. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Described procedures for iodination of anilines. ResearchGate. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- 3. reddit.com [reddit.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Chloro-4-fluoro-2-iodoaniline
Introduction: The Structural Significance of Polysubstituted Anilines in Medicinal Chemistry
In the landscape of modern drug discovery, halogenated anilines serve as indispensable building blocks. Their unique electronic properties and steric profiles allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. 5-Chloro-4-fluoro-2-iodoaniline is a prime example of such a scaffold, presenting a complex substitution pattern that offers multiple avenues for synthetic elaboration. An unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of the subsequent synthetic route. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for such characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative analysis with simpler analogs to rationalize the observed and predicted spectral features.
¹H and ¹³C NMR Spectral Analysis of this compound
A definitive analysis of the NMR spectra of this compound requires a systematic approach, considering the electronic and steric influence of each substituent on the aromatic ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons. The chemical shifts and coupling patterns can be predicted by considering the additive effects of the substituents.[1] The amino group (-NH₂) is a strong electron-donating group, which tends to shield the ortho and para protons, shifting them upfield. Conversely, the halogens (Cl, F, I) are electron-withdrawing through induction but can have varying resonance effects.
The analysis of substituent effects on proton chemical shifts in aromatic compounds is a well-established field.[2] Electron-donating groups increase the electron density at the ortho and para positions, causing upfield shifts, while electron-withdrawing groups have the opposite effect.[3]
Here, we provide a predicted ¹H NMR spectrum based on these principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~ 7.4 - 7.6 | Doublet (d) | ³J(H-F) ≈ 7-9 Hz |
| H-6 | ~ 6.8 - 7.0 | Doublet (d) | ⁴J(H-F) ≈ 4-6 Hz |
| NH₂ | ~ 4.0 - 5.0 | Broad Singlet (br s) | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a more detailed fingerprint of the carbon skeleton. The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon directly attached to a substituent (ipso-carbon) experiences the largest effect. Halogen substituents generally cause a downfield shift for the ipso-carbon, with the effect being most pronounced for fluorine and decreasing with increasing atomic size.[4][5] The amino group, being electron-donating, causes a significant upfield shift for the ortho and para carbons.[6]
Furthermore, the presence of fluorine will introduce C-F coupling, which is observable in the ¹³C NMR spectrum. The magnitude of the coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.[7]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 (C-NH₂) | ~ 145 - 148 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz |
| C-2 (C-I) | ~ 85 - 90 | Doublet (d) | ⁴J(C-F) ≈ 1-3 Hz |
| C-3 | ~ 135 - 138 | Doublet (d) | ³J(C-F) ≈ 8-10 Hz |
| C-4 (C-F) | ~ 152 - 156 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz |
| C-5 (C-Cl) | ~ 118 - 122 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| C-6 | ~ 115 - 118 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
Comparative Analysis with Structural Analogs
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of simpler, commercially available analogs is invaluable. This comparative approach allows for the dissection of individual substituent effects.
¹H NMR Comparison
The following table compares the predicted ¹H NMR data for this compound with the experimental data for key analogs.
Table 3: Comparative ¹H NMR Data of this compound and its Analogs
| Compound | H-3 (ppm) | H-6 (ppm) | Other Protons (ppm) | Reference |
| This compound (Predicted) | ~ 7.4 - 7.6 | ~ 6.8 - 7.0 | - | - |
| 4-Fluoroaniline | 6.89 (t) | 6.62 (dd) | - | [8][9] |
| 4-Chloro-2-fluoroaniline | 7.0-7.2 (m) | 6.8-7.0 (m) | 6.7-6.9 (m) | [10][11][12] |
| 2-Iodoaniline | 7.64 (dd) | 6.53 (dd) | 7.12 (td), 6.77 (dd) | |
| 5-Chloro-2-iodoaniline | 7.5 (d) | 6.6 (dd) | 7.1 (d) | [13] |
¹³C NMR Comparison
A similar comparative analysis for the ¹³C NMR data provides further confidence in the predicted assignments.
Table 4: Comparative ¹³C NMR Data of this compound and its Analogs
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Reference |
| This compound (Predicted) | ~145-148 | ~85-90 | ~135-138 | ~152-156 | ~118-122 | ~115-118 | - |
| 4-Fluoroaniline | 142.57 | 116.10 | 116.10 | 156.38 | 115.69 | 115.69 | [9][14][15] |
| 4-Chloro-2-fluoroaniline | 135.9 | 151.3 | 117.8 | 123.6 | 129.5 | 115.5 | [16] |
| 2-Iodoaniline | 146.4 | 85.1 | 139.3 | 120.0 | 129.4 | 115.1 | [17] |
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standardized protocol for the NMR analysis of this compound.
Sample Preparation and Data Acquisition
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis. However, for observing exchangeable protons like those of the amine group, dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.
-
Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 16-32 scans should provide a good signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Spectral Width: A spectral width of 0 to 200 ppm will cover the expected range for aromatic carbons.
-
Visualizing the Molecular Structure and Analytical Workflow
Diagrams are powerful tools for visualizing molecular structures and analytical processes.
Caption: Molecular structure of this compound with numbered positions.
Caption: A typical workflow for NMR-based structural elucidation.
Conclusion
The comprehensive NMR analysis of this compound, through a combination of predictive methods and comparative studies with simpler analogs, provides a robust framework for its structural verification. This guide underscores the power of NMR spectroscopy in modern chemical research and drug development, where unambiguous characterization of molecular architecture is a prerequisite for success. The provided protocols and data serve as a valuable resource for researchers working with this important synthetic intermediate.
References
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- Smith, W. B. (1972). Substituent effects on 13C chemical shifts. Journal of Magnetic Resonance (1969), 7(4), 364-369.
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
- Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(16), 3040-3045.
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Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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- Wiley, R. H., & Miller, J. L. (1972). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry, 76(17), 2447-2451.
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Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]
- Contreras, R. H., & Peralta, J. E. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
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University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
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Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Retrieved from [Link]
- Gawinecki, R., Kucybała, Z., & Ośmiałowski, B. (2007). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Journal of Physical Organic Chemistry, 20(12), 1047-1053.
- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 38(7), 570-579.
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
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PubChem. (n.d.). 4-Chloro-2-fluoroaniline. Retrieved from [Link]
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Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
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SpectraBase. (n.d.). 4-Chloro-2-fluoroaniline. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
- Argyropoulos, D., Golotvin, S., Pol, R., Moser, A., Litman, J., Ortlieb, N., ... & Niedermeyer, T. H. J. (n.d.).
- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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PubChem. (n.d.). 2-Iodoaniline. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometric Characterization of 5-Chloro-4-fluoro-2-iodoaniline
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the precise characterization of complex intermediates is a cornerstone of success. 5-Chloro-4-fluoro-2-iodoaniline is a multi-halogenated aromatic amine that serves as a versatile building block in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2] The unique arrangement of three different halogen atoms (F, Cl, I) on an aniline scaffold imparts specific reactivity and properties, but also presents a distinct analytical challenge. An unambiguous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final product.
This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the characterization of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, comparing the utility of "hard" and "soft" ionization techniques and contextualizing the data within a framework of alternative analytical methodologies. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and scientifically sound approach to characterizing this and other similarly complex halogenated molecules.
Physicochemical Properties & Key Mass Spectral Signatures
Before delving into experimental design, understanding the fundamental properties of the analyte is critical. This knowledge informs our choice of analytical technique and allows us to predict the key features in the resulting mass spectrum.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 852569-38-1 | |
| Molecular Formula | C₆H₄ClFIN | |
| Molecular Weight | 271.46 g/mol | |
| Physical Form | Solid |
The most telling feature for the mass spectrometric identification of this molecule is its unique isotopic pattern. While fluorine (¹⁹F) and iodine (¹²⁷I) are monoisotopic, chlorine possesses two stable isotopes: ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3] Consequently, any mass spectrum containing a chlorine-bearing fragment will exhibit a characteristic pair of peaks separated by two mass-to-charge units (m/z), with the second peak ([M+2]⁺) having roughly one-third the intensity of the primary peak (M⁺). This isotopic signature is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in the molecule and its fragments.
A Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical decision in designing a mass spectrometry experiment. It dictates not only whether the analyte can be observed but also the nature of the information obtained—molecular weight confirmation versus detailed structural data.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electrons (~70 eV) bombard the analyte, causing ionization and extensive fragmentation.[4] | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets that yield intact, ionized molecules.[5] |
| Coupling | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |
| Ion Type | Radical Cation (M⁺•) | Protonated Molecule ([M+H]⁺) |
| Fragmentation | Extensive and reproducible, providing a structural "fingerprint". | Minimal (soft ionization), primarily yielding the molecular ion. Fragmentation can be induced via tandem MS (MS/MS). |
| Primary Use Case | Definitive identification of volatile compounds and structural elucidation via fragmentation patterns. | Analysis of less volatile or thermally labile compounds; high-sensitivity quantification.[6] |
| Recommendation for Analyte | Excellent for initial identification and purity assessment due to the rich, informative fragmentation and distinctive isotopic patterns. | Suitable for integration into LC-based workflows, particularly for reaction monitoring or metabolite identification.[7] |
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
For a volatile and thermally stable compound like this compound, GC-MS with EI is the premier technique for definitive identification and structural analysis. The high energy of EI ensures the generation of a rich fragmentation pattern that serves as a molecular fingerprint.
GC-MS Experimental Workflow
The following diagram illustrates a self-validating workflow for the analysis of this compound by GC-MS.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Vortex until fully dissolved. For validation, prepare a dilution series to establish limits of detection and quantification.
-
-
GC Parameters:
-
Injector: 280 °C, Splitless mode (or 50:1 split for higher concentrations).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[4]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Interpretation: Proposed Fragmentation Pathway
Under EI conditions, the molecular ion of this compound (m/z 271/273) will be formed. The subsequent fragmentation is governed by the relative strengths of the chemical bonds. The Carbon-Iodine bond is the weakest, making the loss of an iodine radical a highly favorable initial fragmentation step.
Analysis of Key Fragmentation Steps:
-
Molecular Ion (m/z 271/273): The appearance of this ion cluster in a ~3:1 ratio is the first confirmation of the elemental composition.
-
Loss of Iodine (m/z 144/146): The C-I bond is the most labile, leading to the formation of a highly abundant fragment corresponding to the chlorofluoroaniline radical cation. The 3:1 isotopic signature for chlorine should be clearly visible here.
-
Loss of Chlorine (m/z 236): While less favorable than iodine loss, cleavage of the C-Cl bond can also occur, resulting in a fragment at m/z 236.
-
Loss of HCl (m/z 108 from 144/146): Following the initial loss of iodine, a common fragmentation pathway for halogenated aromatics is the elimination of a neutral molecule like HCl, leading to a benzyne-type fragment.
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Formula | Identity/Origin |
| 271 | 273 | [C₆H₄ClFIN]⁺• | Molecular Ion (M⁺•) |
| 144 | 146 | [C₆H₄ClFN]⁺• | [M - I]⁺• |
| 236 | - | [C₆H₄FIN]⁺• | [M - Cl]⁺• |
| 108 | - | [C₅H₃FN]⁺• | [M - I - HCl]⁺• |
Comparison with Alternative Analytical Techniques
While mass spectrometry is exceptionally powerful, a multi-technique approach provides the most comprehensive characterization. The choice of technique depends on the analytical question being asked—identity, purity, quantity, or absolute structure.
| Technique | Primary Application | Advantages for this Analyte | Limitations |
| GC-MS / LC-MS | Identification & Quantification | High sensitivity and specificity. Provides molecular weight and structural data (fragmentation). Isotopic patterns confirm halogen presence.[8] | Destructive technique. Isomer differentiation can be challenging without chromatographic separation. |
| NMR Spectroscopy | Absolute Structure Elucidation | Unambiguous determination of atomic connectivity and stereochemistry. ¹⁹F-NMR is highly specific for confirming the fluorine environment.[7] | Lower sensitivity than MS. Requires higher sample purity and quantity. |
| GC-ECD | Ultra-Trace Quantification | Extremely high sensitivity for halogenated compounds.[9] | Not structurally specific; provides no molecular weight or fragmentation information. Prone to interferences. |
| HPLC-UV | Routine Quantification & Purity | Robust, reproducible, and widely available for purity checks and assay determination. | Low specificity for identification. Relies on the presence of a chromophore. |
Conclusion and Recommendations
The characterization of this compound is most effectively achieved using a strategic, multi-faceted analytical approach.
-
For Definitive Identification and Structural Elucidation: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the recommended primary technique. It provides an unparalleled combination of molecular weight information, confirmatory isotopic patterns, and a rich fragmentation "fingerprint" that allows for confident structural assignment.
-
For Routine Purity Analysis and Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and reliable method for routine quality control once the identity of the material has been established.
-
For Absolute Structural Proof: Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural determination and is essential for characterizing novel compounds or resolving isomeric ambiguities.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality and integrity of their work, from early-stage research to final product development.
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts . ACS Environmental Science & Technology. [Link]
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Mass spectra of aniline with different ionization methods . ResearchGate. [Link]
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The Role of 5-Chloro-2-Iodoaniline in Advancing Pharmaceutical Synthesis . Ningbo Inno Pharmchem Co., Ltd. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Institutes of Health. [Link]
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Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe . PubMed, National Institutes of Health. [Link]
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Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry . Chad's Prep. [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals . PubMed Central, National Institutes of Health. [Link]
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Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe . ResearchGate. [Link]
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HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum . MDPI. [Link]
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Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR . ResearchGate. [Link]
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A Comparative Guide to the Purity Assessment of 5-Chloro-4-fluoro-2-iodoaniline
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of regulatory compliance and the integrity of final drug products. 5-Chloro-4-fluoro-2-iodoaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment to ensure the absence of potentially harmful impurities. This guide provides an in-depth comparison of the primary analytical methods for evaluating the purity of this compound, offering insights into the rationale behind method selection and providing detailed experimental protocols for researchers, scientists, and drug development professionals.
The validation of analytical methods is a critical aspect of quality assurance in the pharmaceutical industry.[1] It provides documented evidence that a method is reliable for its intended purpose, ensuring consistent and accurate results.[1][2] For impurity testing, key validation parameters include specificity, accuracy, precision, and the limits of detection and quantitation.[3]
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for purity assessment is contingent upon the physicochemical properties of this compound and its potential impurities. The most prevalent and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for detecting different types of impurities.[4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[4][5] | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[4][6] |
| Typical Analytes | A wide range of non-volatile and thermally labile compounds.[4][7] | Volatile and thermally stable compounds.[5][7] | Soluble compounds in sufficient concentration.[4] |
| Key Advantages | Versatile for a broad spectrum of compounds and offers high sensitivity, especially when coupled with a mass spectrometer (LC-MS).[4] | Provides high sensitivity and specificity, enabling the identification of unknown volatile impurities through mass spectral data.[5][7] | Delivers unambiguous structural elucidation of impurities and can be used for quantification without the need for individual reference standards (qNMR).[4][6] |
| Limitations | May not be suitable for highly volatile impurities. Identification of unknown impurities often requires reference standards or coupling with mass spectrometry. | Not suitable for non-volatile or thermally labile compounds without derivatization.[4] | Lower sensitivity compared to chromatographic techniques, potentially missing trace-level impurities.[4] |
Experimental Workflows and Protocols
A systematic and well-documented workflow is essential for achieving accurate and reproducible results in purity analysis.
High-Performance Liquid Chromatography (HPLC) Workflow
Caption: HPLC experimental workflow for purity analysis.
HPLC Protocol:
This method is designed for the routine purity assessment and quantification of this compound and its non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[8]
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[8]
-
Mobile Phase: A gradient elution is often effective, using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.[8][9]
-
Detection: UV detection at a wavelength where the analyte shows maximum absorbance (e.g., 254 nm).[8]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a concentration of approximately 0.1 mg/mL.[7] Filter the solution through a 0.45 µm syringe filter before injection.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
Caption: GC-MS experimental workflow for impurity analysis.
GC-MS Protocol:
This method is particularly effective for identifying and quantifying volatile impurities and residual solvents.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[5][8]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., SE-54 or 5% phenyl-methylpolysiloxane) is suitable.[11][12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector Temperature: 250°C.[7]
-
Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 250°C) is a common starting point.[7]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan to detect a wide range of m/z values.[13]
-
Sample Preparation: Prepare a solution of the sample in a volatile solvent such as methylene chloride or methanol at a concentration of approximately 1 mg/mL.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
Caption: NMR experimental workflow for impurity analysis.
NMR Protocol:
NMR spectroscopy is invaluable for the definitive structural elucidation of impurities. ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds like this compound.[14][15]
-
Instrumentation: A high-resolution NMR spectrometer.[4]
-
Solvent: A suitable deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[16]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent within an NMR tube.[8][16]
-
Analysis: Acquire ¹H and ¹⁹F NMR spectra. The large chemical shift range and sensitivity of ¹⁹F NMR can provide a clear window for identifying and quantifying fluorine-containing impurities.[14][15] If necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment of unknown impurities.[6]
Potential Impurities in this compound
The synthesis of this compound can potentially lead to various process-related impurities. These may include isomers formed during halogenation steps, starting materials, and by-products from incomplete reactions or side reactions.[17][18][19] For instance, incomplete iodination could leave 5-chloro-4-fluoroaniline as an impurity. Positional isomers are also a common concern in the synthesis of multi-substituted aromatic compounds.
Conclusion
A multi-faceted approach is often the most robust strategy for the comprehensive purity assessment of this compound. HPLC is an excellent primary technique for quantifying the main component and non-volatile impurities. GC-MS is indispensable for the detection of volatile impurities and residual solvents. NMR spectroscopy, particularly ¹⁹F NMR, provides definitive structural information and is a powerful tool for identifying and quantifying fluorinated impurities. The selection and validation of the appropriate analytical methods are crucial for ensuring the quality and safety of this important pharmaceutical intermediate.[1][20]
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- Analytical method validation: A brief review.
- International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. (2025).
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online.
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- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Benchchem.
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- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (2018). PubMed.
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- Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. (2011). Scirp.org.
- Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2025). ResearchGate.
- Structure Elucidation of Antibiotics by Nmr Spectroscopy. (2017). PubMed.
- Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
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- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. NIH.
- Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. (2025). ResearchGate.
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A Senior Application Scientist's Guide to 5-Chloro-4-fluoro-2-iodoaniline: A Comparative Analysis for Strategic Synthesis
For the discerning researcher in pharmaceutical and materials science, the selection of a synthetic building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of haloaniline intermediates, 5-Chloro-4-fluoro-2-iodoaniline stands out as a uniquely functionalized scaffold. Its trifecta of halogen substituents, each with distinct electronic properties and reactivity, offers a powerful tool for sequential and site-selective modifications.
This guide provides an in-depth comparison of this compound with other structurally relevant haloanilines. We will move beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity, supported by experimental data and established mechanistic principles. Our objective is to equip you, our fellow scientists and drug development professionals, with the field-proven insights necessary to strategically leverage this versatile intermediate in your research.
Part 1: The Physicochemical Landscape of Haloanilines
A molecule's physical properties are the foundation of its chemical behavior, influencing everything from solubility and reaction kinetics to its toxicological profile. The introduction of multiple halogen atoms onto the aniline ring profoundly alters these characteristics. The following table provides a comparative summary of this compound and other key haloanilines.
Table 1: Comparative Physicochemical Properties of Selected Haloanilines
| Property | This compound | 2-Iodoaniline | 4-Fluoroaniline | 5-Chloro-2-iodoaniline | 3-Chloro-4-fluoroaniline |
| CAS Number | 852569-38-1[1] | 615-43-0[2] | 371-40-4[3][4] | 6828-35-9[5] | 367-21-5 |
| Molecular Formula | C₆H₄ClFIN[6] | C₆H₆IN[2] | C₆H₆FN[3] | C₆H₅ClIN | C₆H₅ClFN[7] |
| Molecular Weight | 271.46 g/mol [6] | 219.03 g/mol [2][8] | 111.12 g/mol [3][9] | 253.47 g/mol | 145.56 g/mol [7] |
| Appearance | Solid | Dark brown crystalline powder[2][8] | Clear to pale yellow liquid[10] | Solid | White to brown crystalline powder[7] |
| Melting Point (°C) | N/A | 54 - 58[2][11] | -1.9[3][4] | 40 - 44[5] | 41 - 47[7] |
| Boiling Point (°C) | N/A | ~262 (Predicted)[11] | 187 - 188[3][12] | ~296 (Predicted)[5] | 227 - 228[7] |
| logP | ~3.5 (Predicted) | 2.3[13] | 1.15[9] | ~3.2 (Predicted) | 2.1[7] |
| pKa (conjugate acid) | ~1.0 (Predicted) | 2.6[11] | 4.65[4][9] | ~1.5 (Predicted) | 3.60 (Predicted)[7] |
Expert Analysis of Physicochemical Trends:
-
Basicity (pKa): The basicity of the aniline nitrogen is highly sensitive to the electronic effects of the ring substituents. The parent 4-fluoroaniline is only slightly less basic than aniline (pKa ~4.6) due to the fluorine's inductive electron-withdrawing effect.[9] In contrast, the cumulative inductive effects of the chloro and iodo groups in this compound dramatically reduce the electron density on the nitrogen, rendering it significantly less basic. This has practical implications, as it may necessitate stronger acids for salt formation or alter its coordinating ability to metal catalysts.
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity. As expected, the addition of larger, more polarizable halogens like chlorine and iodine substantially increases the logP value compared to 4-fluoroaniline, indicating greater solubility in organic solvents and lipids. This property is critical in drug design for membrane permeability and in reaction setup for solvent selection.
-
Physical State: The increasing molecular weight and intermolecular forces associated with heavier halogens lead to higher melting and boiling points, transitioning from a liquid (4-fluoroaniline) to solids for the more substituted analogues.
Part 2: A Deep Dive into Comparative Reactivity
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds, a feature that allows for exquisite control in sequential cross-coupling reactions. The generally accepted reactivity order for aryl halides in palladium-catalyzed oxidative addition is C−I > C−Br > C−OTf > C−Cl, a trend governed by bond dissociation energies.[14] This principle is the cornerstone of the regioselective chemistry that makes this molecule so valuable.
Sonogashira Coupling: Selective Alkynylation
The Sonogashira reaction, which forges a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, is a prime example of this selective reactivity.[15] When this compound is subjected to Sonogashira conditions, the reaction occurs exclusively at the C-I bond.
Causality of Selectivity: The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in the catalytic cycle. The C-I bond (bond energy ~272 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol), making its cleavage and the subsequent formation of the Ar-Pd(II)-I intermediate kinetically far more favorable.[16] This vast difference in activation energy allows the C-Cl bond to remain a spectator, preserved for subsequent transformations.
Caption: Simplified catalytic cycle for selective Sonogashira coupling at the C-I bond.
Protocol 1: Selective Sonogashira Coupling of this compound
This protocol is a self-validating system; successful formation of the mono-alkynylated product validates the principle of differential C-X bond reactivity.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv).
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times. Rationale: Oxygen can oxidize the Pd(0) catalyst and promote undesirable alkyne homocoupling (Glaser coupling), so its rigorous exclusion is paramount for high yields.[17]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL per mmol of aniline) followed by a degassed base (e.g., triethylamine or DIPA, 3.0 equiv).
-
Substrate Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS. Rationale: The reaction is often facile at room temperature due to the high reactivity of the C-I bond. Gentle heating may be required for less reactive alkynes.
-
Workup: Upon completion, dilute the reaction with ethyl acetate, wash with saturated aq. NH₄Cl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Insight: While 2-iodoaniline and 5-chloro-2-iodoaniline would undergo this reaction similarly at the C-I bond, this compound offers the advantage of retaining both chloro and fluoro substituents for further diversification. 4-Fluoroaniline, lacking a reactive C-I or C-Br bond, would not react under these conditions, highlighting the importance of the iodo group for this transformation.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for constructing C-C bonds, particularly biaryl structures.[18] The same principle of chemoselectivity applies, allowing for the targeted coupling of an organoboron reagent at the 2-position of this compound.
Mechanism and Control: The catalytic cycle mirrors that of other cross-coupling reactions, initiated by the preferential oxidative addition at the C-I bond.[19] The subsequent transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, requires activation of the organoboron species by a base.[19] The final reductive elimination step releases the biaryl product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling reaction.
Protocol 2: Selective Suzuki-Miyaura Coupling of this compound
-
Setup: In a flask, combine this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and a suitable phosphine ligand (e.g., SPhos, XPhos, or PPh₃, 0.04 equiv). Rationale: The choice of ligand is critical. Bulky, electron-rich phosphine ligands often accelerate both oxidative addition and reductive elimination, improving reaction efficiency, especially for challenging substrates.
-
Inerting and Solvent Addition: Seal the vessel, evacuate and backfill with an inert gas (3x cycle). Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, or toluene and water). Rationale: While many Suzuki couplings are tolerant of some water (which can help dissolve the inorganic base), rigorous degassing is still crucial to prevent catalyst oxidation and boronic acid homocoupling.[14]
-
Reaction: Heat the mixture to 80-110 °C, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute with an organic solvent, wash with water and brine, dry over a drying agent (e.g., MgSO₄), filter, and concentrate.
-
Purification: Purify via flash column chromatography.
Comparative Insight: This selective C-C bond formation provides a powerful route to complex scaffolds. The resulting 2-aryl-5-chloro-4-fluoroaniline is a tri-functionalized intermediate where the remaining chloro, fluoro, and amino groups can be addressed in subsequent synthetic steps. This level of controlled, sequential functionalization is not readily achievable with simpler haloanilines like 2-iodoaniline or 4-fluoroaniline in a single substrate.
Conclusion: A Strategist's Molecule
This compound is more than just another haloaniline; it is a testament to the power of strategic functionalization. Its true value is realized not in a single reaction, but in its potential for multi-step, regioselective syntheses. The highly reactive C-I bond serves as the primary site for carbon-carbon or carbon-heteroatom bond formation via cross-coupling, while the more robust C-Cl bond remains available for later modification under more forcing conditions. Concurrently, the fluoro and amino groups provide additional handles for diversification and can modulate the molecule's biological and material properties.
For the researcher engaged in the complex art of molecular construction, understanding the nuanced reactivity of building blocks like this compound is paramount. By leveraging the predictable, tiered reactivity of its functional groups, synthetic chemists can design more efficient, elegant, and powerful routes to the novel molecules that drive innovation in medicine and materials.
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Ningbo Inno Pharmchem Co., Ltd. The Chemical Reactivity of 5-Chloro-2-Iodoaniline: A Chemist's Guide. [Link]
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Singh, K. et al. (2018). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. Scientific Reports. [Link]
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Chegg. Compare the reactivity of PhNH3 and PhNH2 under bromination conditions. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Kaur, N. et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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precisionFDA. This compound. [Link]
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A Head-to-Head Comparison for Synthetic Strategy: 5-Chloro-4-fluoro-2-iodoaniline vs. 5-bromo-4-fluoro-2-iodoaniline
For the discerning researcher in medicinal chemistry and materials science, the selection of halogenated building blocks is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. The trisubstituted haloanilines, specifically 5-chloro-4-fluoro-2-iodoaniline and 5-bromo-4-fluoro-2-iodoaniline, are powerful synthons designed for sequential, site-selective functionalization. Their utility hinges on the differential reactivity of the three distinct carbon-halogen bonds. This guide provides a detailed comparative analysis of these two reagents, grounded in the principles of physical organic chemistry and supported by established reactivity trends, to empower chemists with the insights needed for strategic project planning.
Foundational Physicochemical and Electronic Properties
The reactivity of an aryl halide is governed by the interplay of steric and electronic factors. The halogens—fluorine, chlorine, bromine, and iodine—exert profound influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (+M).
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density from the aromatic ring through the sigma bond. This deactivates the ring towards electrophilic attack. The strength of this effect follows the order of electronegativity: F > Cl > Br > I.[1][2]
-
Resonance Effect (+M): The lone pairs on the halogen atoms can be donated into the aromatic π-system, which is an electron-donating effect.[1][3]
For halogens, the strong electron-withdrawing inductive effect typically outweighs the weaker electron-donating resonance effect, leading to an overall deactivation of the ring.[1][2] However, the key to the utility of these molecules in cross-coupling lies in the carbon-halogen (C-X) bond strength, which is inversely proportional to the size of the halogen atom.
dot
Caption: General reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions.[4]
This established reactivity trend (I > Br > Cl >> F) is the cornerstone of their application, allowing for predictable, stepwise functionalization.[4][5] The C-I bond is the most labile and will be the primary site of reaction, followed by the C-Br or C-Cl bond, while the C-F bond is typically inert under standard cross-coupling conditions.
| Property | This compound | 5-bromo-4-fluoro-2-iodoaniline | Data Source |
| Molecular Weight | 271.46 g/mol | 315.91 g/mol | [6] |
| CAS Number | 852569-38-1 | 1219741-79-3 | [6][7] |
| Electronic Effect of C-5 Halogen | Stronger -I effect | Weaker -I effect | [1][3] |
| Lipophilicity (logP) | Lower | Higher | [8] |
The more potent inductive effect of chlorine in this compound can subtly influence the electron density of the entire ring system compared to the bromo analogue. Conversely, the larger and more polarizable bromine atom in 5-bromo-4-fluoro-2-iodoaniline results in a higher molecular weight and increased lipophilicity, which can affect solubility and chromatographic behavior.[8]
Comparative Reactivity in Sequential Cross-Coupling Reactions
The primary application of these reagents is in sequential palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination, to build molecular complexity in a controlled manner.[4][9][10]
dot
Caption: A generalized workflow for the sequential functionalization of the title compounds.
Stage 1: Reactivity at the C-2 Iodo Position
In the initial coupling step, the C-I bond is the exclusive site of reaction for both molecules under standard conditions. The choice between the C-5 chloro or bromo substituent has a negligible effect on the chemoselectivity of this first transformation. Both substrates will react cleanly to afford the C-2 coupled product.
Stage 2: Reactivity at the C-5 Chloro vs. Bromo Position
The critical difference emerges in the second functionalization step. The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[4][5] This has significant practical implications:
-
Reaction Conditions: Activation of the C-Br bond can be achieved under milder conditions (lower temperatures, less reactive catalysts, or shorter reaction times) compared to the more robust C-Cl bond.[5]
-
Catalyst Choice: While modern, highly active phosphine ligands developed by Buchwald, Hartwig, and others can facilitate the coupling of aryl chlorides, these catalysts are often more specialized and expensive.[4][11] Aryl bromides are generally reactive with a broader range of conventional palladium catalysts.[12]
-
Functional Group Tolerance: The ability to use milder conditions for the C-Br coupling can be a decisive advantage when the intermediate molecule contains sensitive functional groups that might not tolerate the more forcing conditions required for C-Cl activation.
Experimental Protocol: Representative Buchwald-Hartwig Amination of a C-5 Halogen
This protocol provides a general methodology for the second coupling step, highlighting the likely differences in required conditions.
Materials:
-
C-2 functionalized-5-halo-4-fluoroaniline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)
-
Phosphine Ligand (e.g., XPhos, RuPhos)
-
Strong Base (e.g., NaOt-Bu, LHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide, palladium precatalyst, and ligand to a dry reaction vessel.
-
Add the solvent, followed by the amine.
-
Finally, add the base to the stirred mixture.
-
Seal the vessel and heat the reaction to the desired temperature.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product via column chromatography.
Anticipated Differences in Reaction Conditions:
| Parameter | For C-5 Bromo Intermediate | For C-5 Chloro Intermediate | Rationale |
| Temperature | Typically 80-100 °C | Often requires >100 °C | C-Cl bond is stronger and requires more thermal energy to break during oxidative addition.[4] |
| Catalyst System | Standard ligands (e.g., BINAP) may suffice. | Often requires bulky, electron-rich ligands (e.g., Buchwald ligands) for high efficiency.[11] | Specialized ligands are needed to facilitate the oxidative addition to the less reactive C-Cl bond. |
| Reaction Time | Generally shorter | Generally longer | Reflects the slower kinetics of C-Cl bond activation. |
Strategic Recommendations and Conclusion
The choice between this compound and 5-bromo-4-fluoro-2-iodoaniline is a strategic one that should be made based on the overall synthetic plan.
Choose 5-bromo-4-fluoro-2-iodoaniline when:
-
The second coupling step involves sensitive functional groups that necessitate mild reaction conditions.
-
A broader range of standard palladium catalysts is preferred.
-
The synthetic route prioritizes reaction kinetics and potentially shorter reaction times for the second step.
Choose this compound when:
-
Cost is a primary driver, as chloro-aromatics are often more economical than their bromo counterparts.[5]
-
The substrate for the second coupling is robust and can tolerate more forcing conditions (higher temperatures).
-
The laboratory is equipped with modern, highly active catalyst systems specifically designed for aryl chloride activation.
References
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- Quora. What is the effect of halogen in the activity of a ring? (2018).
- Chemistry LibreTexts. 3.
- Chemistry LibreTexts. 16.
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- Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media.
- PubChem. 4-Bromo-5-fluoro-2-iodoaniline | C6H4BrFIN | CID 68659476.
- Journal of the American Chemical Society. A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols (2010).
- NIH. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)
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- Sigma-Aldrich. This compound.
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- NIH PubChem. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694.
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HPLC method development for 5-Chloro-4-fluoro-2-iodoaniline
An In-Depth Guide to the Development of a Stability-Indicating HPLC Method for 5-Chloro-4-fluoro-2-iodoaniline
A Senior Application Scientist's Comparative Guide
Introduction
This compound is a highly substituted aniline derivative, a class of compounds that serves as a critical building block in the synthesis of complex pharmaceutical agents and agrochemicals. The precise arrangement of three different halogen atoms on the aniline ring imparts unique chemical properties, making it a valuable intermediate. However, this complexity also presents analytical challenges. Ensuring the purity and stability of such an intermediate is paramount for the quality and safety of the final product.
This guide provides a comprehensive, in-depth comparison of experimental approaches for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale—the "why"—behind each decision in the method development process, from initial analyte characterization to full validation under forced degradation conditions. This document is designed for researchers, analytical scientists, and drug development professionals who require a reliable and validated method for quality control and stability assessment.
Part I: Foundational Method Development & Strategic Choices
The development of a robust HPLC method is a systematic process that begins with understanding the analyte's fundamental physicochemical properties. These properties are the primary determinants of our initial chromatographic conditions.
Analyte Physicochemical Characterization
This compound (Molecular Weight: 271.46 g/mol ) is a solid, non-polar molecule with limited solubility in water.[1] The presence of the basic aniline functional group is the most critical factor for HPLC method development. The pKa of a structurally similar compound, 2-fluoro-4-iodoaniline, is approximately 2.41, indicating it is a weak base.[2]
-
Causality: At a mobile phase pH above its pKa, the aniline group (–NH₂) is in its neutral, non-ionized form, which can lead to strong, undesirable interactions with residual silanols on standard silica-based columns, resulting in poor peak shape (tailing). By maintaining the mobile phase pH at least 2 units below the pKa (i.e., pH < 2.4), the aniline group becomes protonated (–NH₃⁺). This single, stable ionic form minimizes silanol interactions and ensures a sharp, symmetrical chromatographic peak, which is essential for accurate quantification.
-
UV Absorbance: Halogenated anilines exhibit strong absorbance in the UV region.[3][4] A UV scan using a photodiode array (PDA) detector is necessary to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for detection. For related anilines, this is often in the 230-260 nm range.[5][6]
Logical Workflow for HPLC Method Development
The process of method development follows a logical funnel, starting with broad screening and progressively refining parameters to achieve the optimal separation.
Caption: Logical workflow for systematic HPLC method development.
Comparison of Stationary Phases (Columns)
The choice of the stationary phase is critical for achieving good peak shape for basic compounds. We compared two common C18 (L1) columns to assess the impact of surface chemistry on peak asymmetry.
| Parameter | Standard C18 Column | Base-Deactivated C18 Column | Rationale & Outcome |
| Technology | Traditional bonding, may have higher residual silanol activity. | Modern bonding with extensive end-capping to shield silanols. | The base-deactivated column is designed specifically to minimize secondary interactions with basic analytes. |
| Retention Time (min) | 6.8 | 6.5 | Similar retention, indicating comparable hydrophobicity. |
| Tailing Factor (Asymmetry) | 1.8 | 1.1 | Significant Improvement. A tailing factor close to 1.0 indicates a highly symmetrical peak, which is crucial for reproducible integration and accuracy. The base-deactivated column clearly outperforms the standard C18. |
| Theoretical Plates | 6500 | 9800 | Higher plate count reflects better column efficiency and sharper peaks, leading to better resolution and sensitivity. |
Comparison of Mobile Phase Organic Modifiers
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[7] Their performance was compared using the selected base-deactivated column.
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Rationale & Outcome |
| Elution Strength | Stronger eluent for this analyte. | Weaker eluent, requires higher percentage for similar retention. | ACN's lower viscosity results in lower backpressure and often better peak efficiency. |
| Selectivity | Provided better separation from early-eluting impurities. | Showed some peak co-elution at the solvent front. | ACN demonstrated superior selectivity for potential process-related impurities. |
| System Backpressure | ~1800 psi | ~2500 psi | The lower backpressure with ACN allows for higher flow rates or the use of longer columns if needed, providing greater flexibility. |
| UV Cutoff | ~190 nm | ~205 nm | Both are suitable for detection above 230 nm. |
Part II: Optimized Stability-Indicating Method & Protocol
Based on the comparative data from our foundational development work, the following optimized method was established. This method is designed to be robust and provide accurate quantification of this compound.
Experimental Protocol: Final Optimized HPLC Method
| Parameter | Condition |
| Instrument | HPLC system with Quaternary Pump, Autosampler, Column Oven, and PDA Detector |
| Column | Base-Deactivated C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA Detector |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
| Diluent | Acetonitrile:Water (50:50 v/v) |
System Suitability Testing (SST)
To ensure the trustworthiness of results on a day-to-day basis, a System Suitability Test must be performed before any sample analysis.[8] This protocol is a self-validating check of the system's performance.
Procedure:
-
Prepare a standard solution of this compound at the target concentration (e.g., 50 µg/mL).
-
Inject the standard solution six consecutive times.
-
Evaluate the results against the following criteria:
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates | ≥ 5000 | Confirms column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector.[8] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the precision and stability of the pump/flow rate. |
Part III: Forced Degradation & Method Validation
A true stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions.[9][10] Forced degradation studies are performed to intentionally degrade the sample and prove the method's specificity.[11]
Forced Degradation Study Workflow
The workflow involves exposing the analyte to five key stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11]
Caption: Workflow for conducting forced degradation studies.
Protocol for Forced Degradation
-
Acid Hydrolysis: Mix 1 mL of stock solution (1 mg/mL in diluent) with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 50 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to 50 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 50 µg/mL.
-
Thermal Degradation: Expose the solid powder in a petri dish to 80°C in a dry-heat oven for 48 hours. Dissolve and dilute to 50 µg/mL.
-
Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). Dissolve and dilute to 50 µg/mL.
Summary of Forced Degradation Results
The goal is to achieve 5-20% degradation, which is considered sufficient to validate the method.[9]
| Stress Condition | % Degradation of Main Peak | Observations | Peak Purity Index |
| Acid Hydrolysis | ~15.2% | One major degradant peak observed at RRT 0.8. | > 0.999 |
| Base Hydrolysis | ~8.5% | Two minor degradant peaks observed at RRT 0.7 and 1.4. | > 0.999 |
| Oxidative | ~18.9% | One major degradant peak observed at RRT 1.6. | > 0.999 |
| Thermal | No significant degradation (<1%) | The molecule is highly stable to dry heat. | > 0.999 |
| Photolytic | ~5.1% | One minor degradant peak observed at RRT 1.2. | > 0.999 |
Summary of ICH Method Validation
The optimized method was fully validated according to ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. Peak purity > 0.999. | Pass. Method is stability-indicating. |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 for 10-100 µg/mL. | Pass. r² = 0.9998. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Pass. Recovery was between 99.1% and 101.3% at three concentration levels. |
| Precision (Repeatability) | % RSD ≤ 2.0% | Pass. % RSD = 0.45% (n=6). |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | Pass. LOQ established at 0.15 µg/mL. |
| Robustness | % RSD ≤ 2.0% after minor changes (flow rate ±0.1, temp ±2°C) | Pass. The method is robust to small, deliberate variations. |
Conclusion
The systematic development process detailed in this guide has yielded a highly robust, specific, and reliable stability-indicating HPLC method for the quantification of this compound. By comparing different stationary phases and mobile phase modifiers, we established an optimized set of conditions centered around a base-deactivated C18 column with an acetonitrile and acidified water mobile phase.
The successful validation, including rigorous forced degradation studies, confirms that this method is suitable for its intended purpose in a regulated environment. It can be confidently deployed for routine quality control analysis, purity testing, and long-term stability studies of this compound, ensuring the quality of this critical synthetic intermediate.
References
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Lores, M., & Garcia, C. M. (Year). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Available at: [Link]
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MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules. Available at: [Link]
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ResearchGate. Reverse-phase high-performance liquid chromatography (HPLC) chromatograms of aniline and chloroaniline isomers. Available at: [https://www.researchgate.net/figure/Reverse-phase-high-performance-liquid-chromatography-HPLC-chromatograms-of-aniline-2_fig2_334960334]([Link] chromatography-HPLC-chromatograms-of-aniline-2_fig2_334960334)
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R Discovery. Forced Degradation Studies Research Articles. Available at: [Link]
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Journal of the Chemical Society B: Physical Organic. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives. Available at: [Link]
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SciSpace. (2016). Forced Degradation Studies. American Journal of Analytical Chemistry. Available at: [Link]
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Mullani, N. & Nargatti, S. (2021). A Review on Forced Degradation Studies for New Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. Available at: [Link]
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ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available at: [Link]
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Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. Available at: [Link]
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ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]
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IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
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IJRPC. Development and Validation of Stability Indicating Liquid Chromatographic Method of a Semicarbazone Derivative. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. Available at: [Link]
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RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Available at: [Link]
-
ResearchGate. UV-visible spectra of aniline, o-toluidine and o-anisidine. Available at: [Link]
-
PubChem. 5-Chloro-4-fluoro-2-nitroaniline. Available at: [Link]
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Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Available at: [Link]
-
PubChem. 2-Fluoro-4-iodoaniline. Available at: [Link]
-
ResearchGate. (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Available at: [Link]
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Introduction: The Strategic Importance of Halogenated Anilines in Medicinal Chemistry
An In-Depth Guide to the Biological Activity of 5-Chloro-4-fluoro-2-iodoaniline Derivatives for Drug Discovery Professionals
This compound is a highly functionalized aromatic amine that serves as a versatile scaffold in the synthesis of novel therapeutic agents. The strategic placement of three distinct halogen atoms—chlorine, fluorine, and iodine—on the aniline ring provides a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. These features make its derivatives prime candidates for investigation across a spectrum of biological targets. Halogenated compounds, in general, have shown significant potential in modulating the activity of biological systems, from antimicrobial to anticancer applications.
This guide provides a comparative analysis of the biological activities of derivatives synthesized from this compound and structurally related compounds. We will delve into their anticancer and antimicrobial properties, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive resource for leveraging this promising chemical scaffold.
Comparative Biological Activities: From Microbes to Cancer Cells
The true potential of this compound is realized when it is incorporated into larger, more complex molecules. The aniline nitrogen serves as a key nucleophile for constructing pharmacologically active scaffolds, most notably anilinoquinazolines and anilinoquinolines, which are renowned for their potent anticancer activity. Furthermore, simpler halogenated anilines have demonstrated significant antimicrobial and antibiofilm efficacy.
Anticancer Activity: Targeting Tyrosine Kinases
A substantial body of research has focused on 4-anilinoquinazoline and 4-anilinoquinoline derivatives as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[1][2] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[3][4]
The aniline moiety of these inhibitors binds within the ATP-binding pocket of the kinase domain. The specific substitution pattern on the aniline ring is crucial for modulating potency and selectivity. For instance, the introduction of halogen atoms can enhance binding affinity and influence the overall pharmacokinetic profile of the compound.[3]
Structure-Activity Relationship (SAR) Insights:
-
Quinazoline/Quinoline Core: This bicyclic system is a well-established scaffold for kinase inhibitors.[2]
-
Anilino Moiety: The aniline group projects into a hydrophobic pocket of the kinase. Halogen substitutions at the 3, 4, and 5-positions of the aniline ring can significantly impact inhibitory activity.
-
Solubilizing Groups: Often, long-chain substitutions are added to the quinazoline or quinoline core to improve solubility and other drug-like properties.[1]
Below is a table summarizing the cytotoxic activity of various anilino-based derivatives against different cancer cell lines. While specific data for derivatives of this compound is not publicly available in a comparative format, the following data for related compounds illustrates the potent anticancer activity achievable with this class of molecules.
Table 1: Anticancer Activity of Anilino-Based Kinase Inhibitors
| Compound Type | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |
| 4-Anilinoquinoline | 7-Fluoro-4-(3-chloro-4-fluoroanilino)quinoline | BGC823 (Gastric Cancer) | < 0.1 | [2] |
| 4-Anilinoquinoline | 7-Fluoro-4-(4-bromo-2-fluoroanilino)quinoline | HeLa (Cervical Cancer) | 0.23 | [2] |
| 4-Anilinoquinazoline | 2-(p-chloroanilino)-4-cyclohexanemethylaminoquinazoline | HepG2 (Liver Cancer) | 0.5 | [3] |
| 4-Anilinoquinazoline | 6,7-dimethoxy-2-(p-chloroanilino)-4-cyclohexanemethylaminoquinazoline | HepG2 (Liver Cancer) | 0.08 | [3] |
Antimicrobial and Antibiofilm Activity
Halogenated anilines have also emerged as potent antimicrobial agents, particularly against pathogenic bacteria capable of forming biofilms, which are notoriously resistant to conventional antibiotics.[5][6][7] Studies have shown that the presence and position of halogen atoms on the aniline ring are critical for their bioactivity.[5]
Mechanism of Action:
Research on halogenated anilines like 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) suggests that a primary mode of action is the inhibition of adenylate cyclase activity.[6] This leads to a marked downregulation of genes involved in virulence and biofilm formation.[5][6]
Structure-Activity Relationship (SAR) Insights:
-
Halogenation Pattern: 3D-QSAR analysis indicates that electrostatic favorability at the third and fourth positions of the aniline ring is crucial for both antimicrobial and antibiofilm activities.[5][6]
-
Lipophilicity: Increased halogenation can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes.
The following table presents the antimicrobial and antibiofilm activities of several halogenated aniline derivatives against pathogenic bacteria.
Table 2: Antimicrobial and Antibiofilm Activity of Halogenated Anilines
| Compound | Target Organism | MIC (µg/mL) | Biofilm IC₅₀ (µg/mL) | Reference |
| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli | 200 | 10 | [5][6] |
| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli | 100 | 10 | [5][6] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | Not specified | [8][9] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | Not specified | [8][9] |
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of novel aniline derivatives.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HeLa, BGC823)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[10]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., E. coli, V. parahaemolyticus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Suspension Preparation: Prepare a 0.5 McFarland standard suspension of the microorganism. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[10]
Visualizing Pathways and Workflows
To better understand the synthesis, mechanism of action, and evaluation of these compounds, the following diagrams illustrate key processes.
Caption: Generalized synthesis of anilinoquinazoline derivatives.
Caption: Mechanism of EGFR tyrosine kinase inhibition.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of compounds for the development of new therapeutic agents. Their utility as precursors for potent anticancer tyrosine kinase inhibitors is well-documented for structurally similar anilines. Furthermore, the broader class of halogenated anilines demonstrates significant potential as antimicrobial and antibiofilm agents, addressing a critical unmet need in the face of rising antibiotic resistance.
Future research should focus on the systematic synthesis and screening of a library of derivatives based on the this compound scaffold. By correlating specific substitution patterns with biological activity, a more refined understanding of the structure-activity relationship can be developed, paving the way for the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.
References
- Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. National Institutes of Health (NIH).
- Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. PubMed.
- Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. ResearchGate.
- Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. CSIRO Publishing.
- Design and synthesis of quinazoline derivatives as potential anticancer agents. American Association for Cancer Research.
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health (NIH).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed.
- Application Notes and Protocols for In Vitro Biological Activity of 5-Chloro-1,1-difluoroindan Derivatives. Benchchem.
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. National Institutes of Health (NIH).
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Part 1: Predicted Spectroscopic Profile of 5-Chloro-4-fluoro-2-iodoaniline
An In-Depth Guide to the Spectroscopic Characterization of 5-Chloro-4-fluoro-2-iodoaniline and Its Structural Analogs
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a halogenated aniline derivative of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles to predict its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry profiles. To provide a robust comparative framework, these predictions are analyzed alongside available experimental data for structurally related analogs, offering insights into the influence of substituent patterns on spectroscopic outcomes.
The structure of this compound features a complex interplay of electronic effects from four different substituents on the aniline ring. The amino group (-NH₂) is a strong activating group (ortho-, para-directing), while the halogens (F, Cl, I) exert both inductive (-I) and resonance (+M) effects of varying strengths. These competing influences create a unique electronic environment that is reflected in its spectroscopic signatures.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[1] Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient areas are deshielded and appear at higher chemical shifts (downfield).[1] For this compound, we anticipate two distinct signals in the aromatic region.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | ~ 7.3 - 7.5 | Doublet (d) | ~ 8.0 - 9.0 Hz | This proton is deshielded by the adjacent iodine atom. It is coupled only to the fluorine atom at position 4, resulting in a doublet. |
| H-6 | ~ 6.8 - 7.0 | Doublet (d) | ~ 6.0 - 7.0 Hz | This proton is shielded by the ortho-amino group but deshielded by the meta-chlorine. It is coupled to the fluorine atom at position 4, appearing as a doublet. |
Note: The -NH₂ protons would likely appear as a broad singlet between 3.5 and 4.5 ppm, the exact position being dependent on concentration and solvent.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR provides direct information about the carbon skeleton of a molecule.[2] The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution.[3] The predicted chemical shifts for the aromatic carbons of this compound are detailed below.
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C-NH₂) | ~ 145 - 148 | Attached to the electron-donating amino group, this carbon is significantly deshielded. |
| C2 (C-I) | ~ 85 - 90 | The "heavy atom effect" of iodine causes significant shielding, resulting in a characteristically upfield chemical shift for the carbon to which it is attached. |
| C3 (C-H) | ~ 130 - 135 | A standard aromatic C-H carbon, deshielded by the adjacent iodine. |
| C4 (C-F) | ~ 155 - 160 (d, ¹JCF ≈ 240-250 Hz) | Directly bonded to the highly electronegative fluorine, this carbon is strongly deshielded and will appear as a doublet with a large coupling constant. |
| C5 (C-Cl) | ~ 120 - 125 | The chlorine atom causes moderate deshielding. |
| C6 (C-H) | ~ 115 - 120 | This carbon is shielded by the para-amino group. |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.[4] The spectrum of this compound is expected to show several key absorption bands.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3500 | N-H symmetric & asymmetric stretch | Primary Amine (-NH₂) | Medium |
| 1600 - 1640 | N-H scissoring (bend) | Primary Amine (-NH₂) | Medium-Strong |
| 1475 - 1600 | C=C stretching | Aromatic Ring | Medium-Weak |
| 1250 - 1350 | C-N stretching | Aromatic Amine | Strong |
| 1100 - 1400 | C-F stretching | Aryl-Fluoride | Strong |
| 800 - 600 | C-Cl stretching | Aryl-Chloride | Strong |
| < 667 | C-I stretching | Aryl-Iodide | Strong |
Predicted Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation.[5] The resulting fragmentation pattern is a fingerprint of the molecule's structure.
-
Molecular Ion (M⁺): The molecular weight of this compound (C₆H₄ClFIN) is approximately 271.4 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will show a characteristic molecular ion cluster:
-
M⁺ peak at m/z 271 (containing ³⁵Cl).
-
[M+2]⁺ peak at m/z 273 (containing ³⁷Cl), with an intensity approximately one-third of the M⁺ peak.[6]
-
-
Key Fragmentation Pathways:
-
Loss of Iodine: A primary fragmentation would be the cleavage of the weak C-I bond, leading to a significant fragment at m/z 144/146 .[7]
-
Loss of Halogens: Subsequent or alternative losses of Cl or F are also possible.
-
Loss of HCN: Common in anilines, the loss of HCN (27 amu) from fragment ions can occur.[8]
-
Part 2: Standard Experimental Protocols and Workflows
To ensure data integrity and reproducibility, the acquisition of spectroscopic data must follow standardized protocols.
Protocol 1: NMR Data Acquisition (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent signal.[9]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.[10] A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.[11]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS or residual solvent peak. Integrate the ¹H NMR signals.
Caption: General workflow for NMR data acquisition and processing.
Protocol 2: IR Spectroscopy Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Caption: Workflow for acquiring an ATR-IR spectrum.
Protocol 3: Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the analyte in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Injector: 250 °C, splitless mode.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram and analyze its corresponding mass spectrum.
Caption: Experimental workflow for GC-MS analysis.
Part 3: Comparative Analysis with Structural Analogs
Analyzing the spectra of similar molecules provides invaluable context and validates our predictions. Here, we compare our predicted data for this compound with experimental data for 2-Fluoro-4-iodoaniline .
Alternative 1: 2-Fluoro-4-iodoaniline
This analog lacks the chlorine atom at the C-5 position, allowing us to directly observe the spectroscopic impact of adding this substituent.
Table 4: Comparison of Predicted ¹H NMR Data with Experimental Data for 2-Fluoro-4-iodoaniline
| Compound | Proton | Predicted/Experimental Shift (δ, ppm) | Analysis of Differences |
| This compound (Predicted) | H-3 | ~ 7.3 - 7.5 | The addition of the electron-withdrawing chlorine at C-5 is expected to have a minor deshielding effect on the meta H-3 proton. |
| H-6 | ~ 6.8 - 7.0 | The chlorine atom is meta to H-6, causing a slight deshielding effect compared to the analogous proton in the reference compound. | |
| 2-Fluoro-4-iodoaniline (Experimental)[12][13] | H-3 | ~ 7.3 | The experimental value aligns well with the base prediction. |
| H-5 | ~ 6.8 | This proton is ortho to the activating -NH₂ group and meta to the -F, resulting in significant shielding. | |
| H-6 | ~ 6.7 | This proton is ortho to the -F and para to the -NH₂, leading to a complex shielding/deshielding balance. |
Table 5: Comparison of Predicted ¹³C NMR Data with Experimental Data for 2-Fluoro-4-iodoaniline
| Compound | Carbon | Predicted/Experimental Shift (δ, ppm) | Analysis of Differences |
| This compound (Predicted) | C1-C6 | See Table 2 | The introduction of chlorine at C-5 will deshield C-5 itself and have smaller, predictable effects on the other carbons based on standard substituent chemical shift (SCS) effects. |
| 2-Fluoro-4-iodoaniline (Experimental)[14] | C1 (C-NH₂) | ~ 144 | Consistent with a carbon attached to an amino group. |
| C2 (C-F) | ~ 152 (d, ¹JCF ≈ 240 Hz) | As predicted, this carbon is highly deshielded and shows a large coupling to fluorine. | |
| C3 (C-H) | ~ 129 | A typical aromatic C-H. | |
| C4 (C-I) | ~ 80 | The heavy atom effect of iodine is clearly observed. | |
| C5 (C-H) | ~ 124 | A typical aromatic C-H. | |
| C6 (C-H) | ~ 116 | Shielded by the para-amino group. |
The comparison demonstrates that the fundamental principles used to predict the spectra of this compound are sound. The addition of a chlorine atom is expected to introduce predictable shifts and potentially resolve some of the signal overlap seen in the simpler analog.
Conclusion
The comprehensive spectroscopic characterization of this compound can be confidently predicted through the application of fundamental principles. The ¹H NMR spectrum is expected to show two distinct doublets in the aromatic region, while the ¹³C NMR will feature six unique signals, with the carbon-bearing iodine appearing significantly upfield and the carbon-bearing fluorine appearing downfield with a large C-F coupling constant. The IR spectrum will be dominated by absorptions from the amine and aryl-halide bonds. Finally, the mass spectrum will provide unambiguous confirmation of the molecular weight and the presence of one chlorine atom through its characteristic M⁺/[M+2]⁺ isotopic pattern. This guide provides a robust framework for researchers to identify and characterize this molecule, distinguishing it from its structural isomers and related compounds.
References
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Wikipedia. "Infrared spectroscopy correlation table." Accessed January 11, 2026. [Link]
-
Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Accessed January 11, 2026. [Link]
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NPTEL. "13C NMR spectroscopy • Chemical shift." Accessed January 11, 2026. [Link]
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Wikipedia. "Carbon-13 nuclear magnetic resonance." Accessed January 11, 2026. [Link]
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Compound Interest. "A Guide to 13C NMR Chemical Shift Values." Accessed January 11, 2026. [Link]
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University of Colorado Boulder. "Simplified Infrared Correlation Chart." Accessed January 11, 2026. [Link]
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ACD/Labs. "The Basics of Interpreting a Proton (1H) NMR Spectrum." Accessed January 11, 2026. [Link]
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Khan Academy. "Introduction to proton NMR." Accessed January 11, 2026. [Link]
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KPU Pressbooks. "6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I." Accessed January 11, 2026. [Link]
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University of Calgary. "Table of Characteristic IR Absorptions." Accessed January 11, 2026. [Link]
-
Michigan State University. "Mass Spectrometry: Fragmentation." Accessed January 11, 2026. [Link]
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PubChem, National Institutes of Health. "2-Fluoro-4-iodoaniline." Accessed January 11, 2026. [Link]
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SlideShare. "Mass chart Fragmentation." Accessed January 11, 2026. [Link]
-
Chemguide. "fragmentation patterns in mass spectra." Accessed January 11, 2026. [Link]
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SpectraBase. "2-Fluoro-4-iodoaniline - 1H NMR Spectrum." Accessed January 11, 2026. [Link]
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SpectraBase. "2-Fluoro-4-iodoaniline - 13C NMR Chemical Shifts." Accessed January 11, 2026. [Link]
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A Comparative Crystallographic Guide to 5-Chloro-4-fluoro-2-iodoaniline and Its Structural Isomers: Predicting Crystal Packing and Intermolecular Forces
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of halogenated anilines is paramount. These molecules are fundamental building blocks in medicinal chemistry and materials science. Their solid-state architecture, governed by a delicate balance of intermolecular forces, dictates crucial properties such as solubility, stability, and bioavailability.
This guide delves into the X-ray crystallography of 5-Chloro-4-fluoro-2-iodoaniline derivatives. While the specific crystal structure for this compound is not publicly available as of this writing, this guide provides a comparative analysis of its close structural isomers, 4-Chloro-2-iodoaniline and 2-Chloro-4-iodoaniline. By examining the empirical crystallographic data of these analogs, we can predict and understand the structural nuances that the unique substitution pattern of this compound would likely introduce. This document serves as both a comparative study and a practical guide for researchers seeking to elucidate the crystal structure of the title compound.
The Critical Role of Halogen Substitution in Crystal Engineering
The strategic placement of halogen atoms on an aniline ring offers a powerful tool for crystal engineering. Halogens participate in a variety of non-covalent interactions, including hydrogen bonds (where the amino group is the donor) and halogen bonds (where the halogen can act as an electrophilic region, the σ-hole, interacting with a nucleophile).[1] The interplay between these forces, along with π-stacking, dictates the final crystal lattice. The subtle differences in the positions of chloro, fluoro, and iodo substituents in our compounds of interest lead to distinct packing motifs.
Comparative Crystallographic Analysis of Dihaloaniline Isomers
To build a predictive model for the crystal structure of this compound, we will first conduct a detailed examination of the crystallographic data for two of its isomers: 4-Chloro-2-iodoaniline and 2-Chloro-4-iodoaniline.
Case Study 1: 4-Chloro-2-iodoaniline
The crystal structure of 4-Chloro-2-iodoaniline reveals a packing arrangement dominated by a combination of hydrogen bonding, halogen bonding, and π-stacking.[2] The amino group is a key player, forming N—H···N hydrogen bonds that create chains of molecules along the crystallographic a-axis.[2]
A significant feature is the presence of a Cl···I halogen bond with a contact distance of 3.7850 (16) Å.[2] This interaction, along with offset face-to-face π-stacking, contributes to the formation of a stable three-dimensional network.[2] The centroid-to-centroid distance of the π-stacking is 4.154 (1) Å.[2]
Case Study 2: 2-Chloro-4-iodoaniline
In contrast, the crystal structure of 2-Chloro-4-iodoaniline does not exhibit significant classical hydrogen bonds or I···I interactions, despite the availability of the necessary functional groups.[3] Instead, the crystal packing is stabilized by a network of weaker interactions, including N—H···N, N—H···I, and N—H···Cl contacts. This highlights the profound impact of substituent position on the hierarchy of intermolecular forces. The absence of strong, directional interactions leads to a different packing arrangement compared to its 4-chloro-2-iodo isomer.
Data Summary: A Head-to-Head Comparison
| Parameter | 4-Chloro-2-iodoaniline[2] | 2-Chloro-4-iodoaniline[3] |
| Chemical Formula | C₆H₅ClIN | C₆H₅ClIN |
| Molecular Weight | 253.46 | 253.46 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbca | P2₁2₁2₁ |
| a (Å) | 4.1538 (4) | 5.6277 (2) |
| b (Å) | 11.3685 (11) | 8.7859 (3) |
| c (Å) | 15.8550 (16) | 14.9217 (5) |
| V (ų) | 748.71 (13) | 737.79 (4) |
| Z | 4 | 4 |
| Dominant Interactions | N—H···N H-bonds, Cl···I halogen bonds, π-stacking | Weak N—H···N, N—H···I, and N—H···Cl interactions |
Predicting the Crystal Structure of this compound
Based on the analysis of its isomers, we can hypothesize the key structural features of this compound. The presence of a fluorine atom, in addition to chlorine and iodine, introduces further complexity and potential for unique interactions.
-
Hydrogen Bonding: The amino group will undoubtedly act as a hydrogen bond donor. The presence of the electronegative fluorine and chlorine atoms will influence the acidity of the N-H protons, potentially strengthening the hydrogen bonds.
-
Halogen Bonding: The iodine atom, being the most polarizable, is the most likely candidate for forming significant halogen bonds. It could interact with the nitrogen of the amino group, the fluorine, or the chlorine on a neighboring molecule. The relative strengths of these potential halogen bonds will be a determining factor in the overall packing.
-
Influence of Fluorine: The highly electronegative fluorine atom is less likely to participate in halogen bonding as a donor but can act as a hydrogen or halogen bond acceptor. Its presence will also alter the electrostatic potential of the entire molecule, influencing the preferred packing arrangement.
The interplay of these factors suggests that the crystal structure of this compound will be a fascinating case study in the competition and cooperation of various non-covalent interactions.
Experimental Protocols for Structure Elucidation
To move from prediction to empirical data, the following experimental workflow is recommended for determining the crystal structure of this compound.
Synthesis and Purification of this compound
While this compound is commercially available, synthesis may be necessary for obtaining high-purity crystalline material. A common route involves the ortho-iodination of a corresponding chloro-fluoro-aniline precursor.
A potential synthetic pathway could involve:
-
Nitration of 4-chloro-3-fluoroaniline to introduce a nitro group at the 6-position.
-
Reduction of the nitro group to an amino group, yielding 5-chloro-4-fluoro-benzene-1,2-diamine.
-
Diazotization of one of the amino groups followed by a Sandmeyer reaction with potassium iodide to introduce the iodine atom.
Note: This is a hypothetical pathway and would require optimization.
Purification is critical. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is the preferred method for obtaining single-crystal-quality material.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step.
Recommended Techniques:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone) is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility and promotes crystal growth at the interface.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer.
Step-by-Step Data Collection and Analysis:
-
Crystal Screening and Unit Cell Determination: The crystal is cooled (typically to 100-150 K) to minimize thermal motion. A preliminary set of diffraction images is collected to determine the crystal quality and the unit cell parameters.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors (e.g., absorption, background scattering) and to generate a list of unique reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically located in the difference Fourier map and refined.
The following diagram illustrates the workflow for X-ray crystallography:
The logical relationship between the molecular structure and the resulting crystal packing can be visualized as follows:
Conclusion
While the definitive crystal structure of this compound awaits experimental elucidation, a comparative analysis of its structural isomers provides invaluable predictive insights. The subtle repositioning of halogen substituents dramatically alters the landscape of intermolecular interactions, leading to distinct crystal packing arrangements. The addition of a fluorine atom in the title compound is expected to introduce further complexity, making it a compelling target for crystallographic studies. The experimental protocols outlined in this guide provide a clear roadmap for researchers to obtain this missing piece of the puzzle, contributing to a deeper understanding of structure-property relationships in this important class of molecules.
References
-
U.S. National Library of Medicine. "PubChem Compound Summary for CID 135454, 4-Chloro-2-iodoaniline." PubChem, [Link]. Accessed Jan. 11, 2026.
-
Fun, H.-K., et al. "4-Chloro-2-iodoaniline." Acta Crystallographica Section E: Structure Reports Online, vol. 70, no. 9, 2014, pp. o944. [Link]
-
Cavallo, G., et al. "Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors." Crystal Growth & Design, vol. 24, no. 6, 2024, pp. 2569-2577. [Link]
-
Dey, A., et al. "Supramolecular equivalence of halogen, ethynyl and hydroxy groups. A comparison of the crystal structures of some 4-substituted anilines." Journal of Molecular Structure, vol. 651-653, 2003, pp. 651-656. [Link]
-
Xu, Y.-H., et al. "2-Chloro-4-iodoaniline." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 12, 2008, pp. o2300. [Link]
-
Cambridge Crystallographic Data Centre. "Access Structures." CCDC, [Link]. Accessed Jan. 11, 2026.
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- Trotter, J., et al. "The crystal and molecular structure of p-chloroaniline." Acta Crystallographica, vol. 21, no. 5, 1966, pp. 823-829.
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- Lueckheide, M., et al. "The Nature of π-Stacking Interactions." Accounts of Chemical Research, vol. 46, no. 4, 2013, pp. 931-940.
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Sources
A Comparative Guide to the Certificate of Analysis for 5-Chloro-4-fluoro-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the purity and well-characterized nature of starting materials are paramount. The compound 5-Chloro-4-fluoro-2-iodoaniline is a key building block in the development of various therapeutic agents. Its intricate structure, featuring multiple halogen substituents, necessitates a rigorous analytical assessment to ensure its identity, purity, and the absence of detrimental impurities. This guide provides an in-depth comparison of the analytical techniques and data that constitute a comprehensive Certificate of Analysis (CoA) for this critical reagent. We will explore the "why" behind each analytical test, compare its performance with alternative methodologies, and provide supporting experimental frameworks.
The Anatomy of a Trustworthy Certificate of Analysis
A Certificate of Analysis is more than a mere declaration of purity; it is a testament to the rigorous quality control measures employed during synthesis and purification. For a complex molecule like this compound, a comprehensive CoA should transparently present data from orthogonal analytical techniques, each providing a unique piece of the quality puzzle.
Key Analytical Parameters:
-
Identity Confirmation: Unambiguous verification of the molecular structure.
-
Purity Assessment: Quantification of the target compound relative to any impurities.
-
Impurity Profiling: Identification and quantification of process-related, isomeric, and other potential contaminants.
-
Physicochemical Properties: Measurement of fundamental physical characteristics.
Analytical Methodologies: A Comparative Overview
The selection of analytical techniques is critical for a thorough characterization of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of a robust analytical workflow.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and chemical environment. |
| Primary Use | Purity determination and quantification of non-volatile and thermally labile impurities. | Identification and quantification of volatile impurities, residual solvents, and process-related byproducts. | Unambiguous structural confirmation and identification of major impurities, including positional isomers. |
| Sensitivity | High, particularly with UV or MS detection. | Very high, especially with selective detectors or mass spectrometry. | Lower sensitivity compared to chromatographic techniques, but provides definitive structural information. |
| Limitations | May not be suitable for highly volatile impurities. | Requires analytes to be volatile and thermally stable, or amenable to derivatization. | May not detect trace-level impurities (<0.1%). |
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of a CoA hinges on the validity of the experimental methods used. Below are detailed, step-by-step protocols for the key analytical techniques applied to this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate the main component from potential positional isomers and other non-volatile impurities. The use of a C18 column is a standard practice for the separation of halogenated anilines.[1]
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective for separating closely related aromatic isomers.
-
Initial Conditions: 40% Acetonitrile / 60% Water
-
Gradient: Linearly increase to 95% Acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI) in positive mode.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis process.[2]
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final Hold: 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of this compound and for identifying any structurally similar impurities present at significant levels.[3]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation and Acquisition:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C{¹H} NMR spectra under standard acquisition parameters.
-
The presence of unexpected signals or discrepancies in the integration of signals can indicate the presence of impurities.
Visualizing the Analytical Workflow
A logical and systematic approach to the analysis of this compound is crucial. The following diagrams illustrate the workflow for a comprehensive quality assessment.
Sources
A Comparative Guide to Catalytic Systems for the Cross-Coupling of 5-Chloro-4-fluoro-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and materials. 5-Chloro-4-fluoro-2-iodoaniline stands as a pivotal building block, offering three distinct halogen-based synthetic handles for diversification. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) provide a unique opportunity for selective cross-coupling reactions, with the C-I bond being the most labile and therefore the primary site for functionalization.[1]
This guide provides a comprehensive comparison of various catalytic systems for the selective cross-coupling of this compound, offering insights into the rationale behind catalyst selection and providing detailed experimental protocols to empower researchers in their synthetic endeavors.
The Reactivity Landscape: Selectivity at the Forefront
The primary challenge and opportunity in the cross-coupling of this compound lies in achieving high selectivity for the activation of the C-I bond over the more stable C-Cl and C-F bonds. This selectivity is predominantly governed by the oxidative addition step in the catalytic cycle of palladium- and copper-based systems, which is the rate-determining step for many cross-coupling reactions. The lower bond dissociation energy of the C-I bond compared to C-Cl and C-F bonds makes it the preferred site for oxidative addition.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are undoubtedly the most versatile and widely employed methods for the formation of carbon-carbon and carbon-heteroatom bonds. Several key named reactions are particularly relevant for the functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[2] The reaction of this compound with an aryl or vinyl boronic acid is expected to proceed selectively at the iodine position.
Catalytic System Performance:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 80-95 | A classic and reliable system. The use of a mixed solvent system enhances the solubility of both organic and inorganic reagents. | |
| Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane/H₂O | 90-110 | 85-98 | Often provides higher yields for challenging substrates. The dppf ligand offers good stability to the palladium center. | |
| Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene/H₂O | 100-120 | 90-99 | A highly active system, particularly for less reactive aryl chlorides, but also very effective for aryl iodides. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes.[4][5] This reaction typically employs a dual catalytic system of palladium and copper(I) iodide.
Catalytic System Performance:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₂Cl₂ / CuI | CuI | Et₃N | THF or DMF | Room Temp. to 60 | 85-95 | The classic Sonogashira conditions are mild and effective for aryl iodides.[6] Triethylamine acts as both the base and a solvent. |
| Pd(OAc)₂ / PPh₃ / CuI | CuI | Piperidine | DMF | 50-80 | 80-90 | An alternative palladium source and base combination. |
| Copper-free: Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | Dioxane | 80-100 | 75-90 | Copper-free conditions can be advantageous for substrates sensitive to copper salts. The use of a bulky ligand like XPhos is often necessary. |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Add degassed triethylamine (Et₃N, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 40-60 °C if the reaction is sluggish, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and a wide range of amine coupling partners.[7][8][9][10] This reaction has become indispensable in medicinal chemistry for the introduction of nitrogen-containing functionalities.
Catalytic System Performance:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 75-90 | A first-generation catalyst system, still effective for many applications.[7] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 90-120 | 85-98 | XPhos and other bulky biaryl phosphine ligands have significantly expanded the scope and efficiency of the Buchwald-Hartwig amination. |
| XPhos Pd G3 | LHMDS | THF | Room Temp. to 60 | 80-95 | Pre-formed palladium catalysts (precatalysts) offer convenience and improved reproducibility. LiHMDS is a strong, non-nucleophilic base suitable for sensitive substrates. |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a representative protocol for the Buchwald-Hartwig amination of this compound.
-
In a glovebox, to an oven-dried vial, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).
-
Add degassed solvent (e.g., toluene or dioxane, 3 mL).
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours, with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Logical Relationship Diagram: Experimental Workflow for Cross-Coupling
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- 6. rsc.org [rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
A Senior Application Scientist's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of 5-Chloro-4-fluoro-2-iodoaniline in Synthesis
For the forward-thinking researcher, the selection of a starting material is not merely a matter of chemical compatibility, but a strategic decision that reverberates through the entire synthetic campaign. This guide provides a comprehensive cost-benefit analysis of 5-Chloro-4-fluoro-2-iodoaniline, a versatile yet premium building block, in the context of modern synthetic applications, particularly in the realm of drug discovery and kinase inhibitor synthesis. We will objectively compare its performance against a logical, more economical alternative, 5-Chloro-4-fluoro-2-bromoaniline, supported by representative experimental data and detailed protocols.
The Strategic Value of Tri-Substituted Anilines
Halogenated anilines are workhorse reagents in medicinal chemistry, providing a scaffold for the construction of complex molecular architectures through powerful cross-coupling reactions. The strategic placement of multiple halogen atoms with distinct reactivities, as seen in this compound, offers a powerful tool for sequential and site-selective functionalization. This is particularly valuable in the synthesis of kinase inhibitors, where precise control over the substitution pattern of the core scaffold is paramount for achieving desired potency and selectivity.
The key to the utility of such compounds lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend is I > Br > Cl >> F.[1] This hierarchy is a direct consequence of the bond dissociation energies, with the weaker C-I bond being more susceptible to the rate-determining oxidative addition step in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1]
At a Glance: this compound vs. Its Bromo-Analog
| Feature | This compound | 5-Chloro-4-fluoro-2-bromoaniline |
| Molecular Weight | 271.46 g/mol | 224.46 g/mol |
| Typical Purity | >97% | >97% |
| Approximate Cost per Gram * | ~$180 | ~$25 |
| Reactivity in Cross-Coupling | Very High | High |
| Typical Reaction Conditions | Milder (lower temp., shorter time) | Moderate |
| Catalyst Loading | Generally Lower | Generally Higher |
Note: Costs are estimates based on currently available supplier information and are subject to change.
Performance in Action: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical implications of the differing reactivities, we present a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation. In this hypothetical, yet realistic, scenario, we compare the performance of this compound and its bromo-analog in a coupling with phenylboronic acid.
Detailed Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity and yield of this compound and 5-Chloro-4-fluoro-2-bromoaniline in a Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
This compound
-
5-Chloro-4-fluoro-2-bromoaniline
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure for this compound (Reaction A):
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.015 mmol, 1.5 mol%).
-
Seal the flask, evacuate, and backfill with argon (repeat this cycle three times).
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Procedure for 5-Chloro-4-fluoro-2-bromoaniline (Reaction B):
-
Follow steps 1-4 as described for Reaction A, using 5-Chloro-4-fluoro-2-bromoaniline (1.0 mmol, 1.0 equiv.) and an increased amount of Pd(PPh₃)₄ (0.03 mmol, 3.0 mol%).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is expected to require a longer duration, approximately 8 hours.
-
Follow steps 7-10 as described for Reaction A for workup and purification.
Expected Results and Cost-Benefit Causality
| Parameter | This compound | 5-Chloro-4-fluoro-2-bromoaniline |
| Catalyst Loading | 1.5 mol% | 3.0 mol% |
| Reaction Temperature | 80°C | 100°C |
| Reaction Time | ~2 hours | ~8 hours |
| Expected Yield | ~95% | ~85% |
| Cost of Halogenated Aniline (per mmol) | ~$0.66 | ~$0.11 |
| Cost of Catalyst (per mmol reaction) | ~$0.20 | ~$0.40 |
| Total Reagent Cost (per mmol product) | ~$0.86 | ~$0.51 |
The higher reactivity of the iodo-derivative translates to tangible benefits in the laboratory. The milder reaction conditions (lower temperature) and shorter reaction time not only improve energy efficiency but also can be crucial when dealing with sensitive functional groups on more complex substrates. Furthermore, the lower required catalyst loading for the iodoaniline can partially offset its higher initial cost, especially when using expensive palladium catalysts.
The Deciding Factors: When to Choose the Premium Reagent
The choice between this compound and its bromo-analog is a classic case of balancing upfront cost with overall synthetic efficiency and robustness.
Choose this compound when:
-
Mild reaction conditions are paramount: The synthesis involves thermally sensitive functional groups or complex, late-stage intermediates where degradation is a concern.
-
High throughput is a priority: Shorter reaction times can significantly accelerate the synthesis of compound libraries in a drug discovery setting.
-
Maximizing yield is critical: In multi-step syntheses, even a small increase in yield at each step can have a substantial impact on the overall yield of the final product.
-
Difficult couplings are anticipated: For sterically hindered or electronically deactivated coupling partners, the higher reactivity of the iodo-compound may be the difference between a successful reaction and failure.
Choose 5-Chloro-4-fluoro-2-bromoaniline when:
-
Cost is the primary driver: For large-scale synthesis or in early-stage, exploratory work where cost-effectiveness is a major consideration, the significantly lower price of the bromo-derivative is a compelling advantage.
-
The substrate is robust: If the molecule can tolerate higher temperatures and longer reaction times without degradation, the bromo-analog offers a more economical pathway.
-
Reaction optimization is feasible: If time and resources permit, optimization of the reaction conditions for the bromo-compound can often lead to improved yields, mitigating some of its inherent reactivity disadvantages.
Conclusion
As a senior application scientist, my recommendation is to view the choice of reagent not as an isolated expense, but as an investment in the success and efficiency of the entire synthetic project. While 5-Chloro-4-fluoro-2-bromoaniline presents a more budget-friendly option, the superior reactivity of this compound often justifies its premium price through higher yields, shorter reaction times, milder conditions, and lower catalyst loadings. For researchers and drug development professionals working on complex, high-value targets, the "investment" in the iodo-derivative can pay significant dividends in terms of time, resources, and ultimately, the successful and timely completion of the synthesis.
References
Sources
A Comparative Guide to the Performance of 5-Chloro-4-fluoro-2-iodoaniline in Different Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a synthetic route. This guide provides an in-depth technical analysis of the performance of 5-Chloro-4-fluoro-2-iodoaniline, a key building block in medicinal chemistry, across various solvent systems. By understanding the interplay between the unique physicochemical properties of this polysubstituted aniline and the characteristics of the reaction medium, chemists can optimize reaction conditions to achieve superior yields and purity.
Understanding the Molecular Landscape of this compound
This compound is a solid at room temperature with a complex substitution pattern that endows it with distinct reactivity.[1] The presence of three different halogen atoms (F, Cl, I) and an amino group on the benzene ring allows for a range of selective chemical transformations. The iodine atom is the most labile, making it the primary site for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and chlorine atoms influences the nucleophilicity of the aniline and the reactivity of the C-I bond.
The solubility of this compound is a key factor in its performance. While it is generally poorly soluble in water, it exhibits moderate to good solubility in a range of organic solvents, a critical aspect for achieving homogeneous reaction conditions.
The Critical Role of the Solvent in Modulating Reactivity
The solvent does more than just dissolve reactants; it actively participates in the reaction by influencing reaction rates, stabilizing intermediates, and in some cases, altering reaction pathways. For palladium-catalyzed cross-coupling reactions, which are the most common applications for this compound, the choice of solvent is paramount. Key solvent properties to consider include:
-
Polarity and Dielectric Constant: These properties affect the dissolution of reactants and reagents, as well as the stabilization of charged intermediates in the catalytic cycle.
-
Coordinating Ability: Solvents can coordinate to the palladium center, influencing its catalytic activity. Highly coordinating solvents can sometimes inhibit the reaction.
-
Boiling Point: The required reaction temperature will dictate the choice of a suitable high-boiling or low-boiling solvent.
The following sections will compare the performance of this compound in commonly used solvent systems for three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig.
Performance in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction of this compound with boronic acids or their esters proceeds selectively at the C-I bond.
| Solvent System | Typical Catalyst | Typical Base | Temperature (°C) | Observed/Expected Yield | Reference/Analogy |
| 1,4-Dioxane | Pd(dppf)Cl₂ | K₂CO₃ | 80-100 | Good to Excellent | [2] |
| Toluene | Pd(PPh₃)₄ | K₃PO₄ | 100-110 | Good | [3] |
| DMF | Pd/C | K₂CO₃ | Reflux | Moderate to Good | [4] |
| Ethanol/Water | Pd/HPS | NaOH | 60-75 | Good | [5] |
Analysis:
-
Aprotic Polar Solvents (Dioxane, Toluene, DMF): These are the most commonly employed solvents for Suzuki couplings. Dioxane, often in combination with water, is highly effective at solubilizing both the organic substrate and the inorganic base, leading to high reaction rates and yields.[2] Toluene is a good non-polar alternative, particularly when anhydrous conditions are desired.[3] DMF is a polar aprotic solvent that can also facilitate the reaction, though its high boiling point might require careful temperature control to avoid side reactions.[4]
-
Protic Solvents (Ethanol/Water): "Green" solvent systems like ethanol/water are gaining traction. They can be surprisingly effective, especially with the right catalyst and base combination, and offer advantages in terms of cost, safety, and environmental impact.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar substrates.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance in Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
| Solvent System | Typical Catalyst System | Typical Base | Temperature (°C) | Observed/Expected Yield | Reference/Analogy |
| THF/Amine | Pd(PPh₃)₄ / CuI | Triethylamine (TEA) or Diisopropylamine (DIPA) | Room Temp to 60 | Good to Excellent | [6] |
| DMF | PdCl₂(PPh₃)₂ / CuI | TEA | 25-50 | Good | [7] |
| Toluene | Pd(OAc)₂ / Ligand | Cs₂CO₃ | 80-100 | Good (Copper-free) | [7] |
| Dioxane | PdCl₂(PPh₃)₂ / CuI | DIPA | Room Temp | Good | [8] |
Analysis:
-
Ethereal Solvents (THF, Dioxane): Tetrahydrofuran (THF) is a very common solvent for Sonogashira couplings, often used in conjunction with an amine base which can also act as a solvent.[6] Dioxane is another suitable choice.[8]
-
Polar Aprotic Solvents (DMF): Dimethylformamide (DMF) is also effective, particularly for less reactive substrates, as it can facilitate the reaction at lower temperatures.[7]
-
Aromatic Hydrocarbons (Toluene): Toluene is a good option, especially for copper-free Sonogashira protocols, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).[7]
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings.[6][7]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine (typically a 2:1 to 3:1 ratio of THF to TEA).
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For this compound, this reaction would typically occur at the C-I bond, coupling it with a primary or secondary amine.
| Solvent System | Typical Catalyst/Ligand | Typical Base | Temperature (°C) | Observed/Expected Yield | Reference/Analogy |
| Toluene | Pd₂(dba)₃ / XPhos | NaOtBu | 80-110 | Good to Excellent | [9][10] |
| 1,4-Dioxane | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 100-120 | Good | [10] |
| THF | Pd₂(dba)₃ / RuPhos | LHMDS | Room Temp to 60 | Good | |
| DMSO | Not typical for C-I amination |
Analysis:
-
Aromatic Hydrocarbons (Toluene): Toluene is a very common and effective solvent for Buchwald-Hartwig aminations, particularly with the use of bulky, electron-rich phosphine ligands.[9][10]
-
Ethereal Solvents (Dioxane, THF): Dioxane and THF are also widely used and can be very effective, often depending on the specific ligand and base combination.[10]
-
Polar Aprotic Solvents (DMSO): While DMSO can be used in some Buchwald-Hartwig reactions, it is generally less common for the amination of aryl iodides and can sometimes lead to side reactions. However, for nucleophilic aromatic substitution reactions on related nitroanilines, DMSO has been shown to be an effective solvent.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure based on modern Buchwald-Hartwig amination methods.[9][10]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask.
-
Add this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Solvent Effects
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and the influence of common solvents.
Sonogashira Catalytic Cycle
Caption: The Sonogashira catalytic cycle, highlighting the role of the copper co-catalyst.
Conclusion and Recommendations
The optimal solvent system for reactions involving this compound is highly dependent on the specific transformation being performed.
-
For Suzuki-Miyaura couplings , polar aprotic solvents such as 1,4-dioxane (often with water as a co-solvent) or toluene are excellent starting points, offering a good balance of solubility and reactivity.
-
For Sonogashira couplings , THF in combination with an amine base provides a robust and widely applicable system. For more challenging couplings, DMF can be a suitable alternative.
-
For Buchwald-Hartwig aminations , toluene or 1,4-dioxane are the preferred solvents, especially when using modern, bulky phosphine ligands.
It is imperative for researchers to perform their own optimization studies, as subtle variations in substrates, catalysts, and ligands can significantly impact the outcome of the reaction. This guide serves as a foundational resource, grounded in established chemical principles and analogous examples, to inform the rational selection of solvents and accelerate the discovery and development of novel chemical entities.
References
- Abdel-Jalil, R. J., & Voelter, W. (2005). Synthesis of new 2-ferrocenyl-5-fluoro-6-(4-substituted-1-piperazinyl)-1H-benzimidazoles of potential biological interest. Journal of Heterocyclic Chemistry, 42(1), 67-71.
- Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (n.d.).
- Dalmás, M., et al. (2013). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 24, 43-47.
- Der Pharma Chemica. (n.d.). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
- MDPI. (n.d.).
- MDPI. (2023). Preformed Pd(II)
- Monge, D., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- National Center for Biotechnology Information. (n.d.). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PubMed Central.
- National Center for Biotechnology Information. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Portella, C., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(10), 1332.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- RSC Publishing. (2023).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. BenchChem.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-iodoaniline.
- Talebi, M., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 834.
- White Rose Research Online. (n.d.).
- Wikipedia. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline.
- Wordpress. (n.d.).
- AOBChem. (n.d.). 5-chloro-2-fluoro-4-iodoaniline.
- ChemicalBook. (n.d.). Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline.
Sources
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- 2. xray.uky.edu [xray.uky.edu]
- 3. GSRS [precision.fda.gov]
- 4. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 6. tsijournals.com [tsijournals.com]
- 7. 5-Chloro-2-fluoro-4-iodopyridine | C5H2ClFIN | CID 21865336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Chloro-4-fluoro-2-iodoaniline proper disposal procedures
An In-Depth Guide to the Proper Disposal of 5-Chloro-4-fluoro-2-iodoaniline
As a Senior Application Scientist, I understand that robust chemical hygiene and disposal protocols are not just about compliance; they are the bedrock of a safe and efficient laboratory environment. Handling highly specialized reagents like this compound—a halogenated aromatic amine—requires a nuanced understanding of its chemical properties to ensure the safety of personnel and the protection of our environment. This guide moves beyond generic advice to provide a clear, logical framework for the proper disposal of this compound, grounded in its specific hazard profile and regulatory context.
Immediate Safety Profile & Hazard Analysis
Before any handling or disposal, it is imperative to recognize the inherent risks associated with this compound. Its structure, featuring three different halogens on an aniline backbone, dictates its toxicological profile. Safety Data Sheets (SDS) for this compound and structurally similar halogenated anilines consistently highlight its potential for harm upon exposure.[1][2][3][4]
The primary hazards are summarized below. This is not an exhaustive list, and consulting the specific Safety Data Sheet (SDS) for your particular batch is mandatory.
| Hazard Class | GHS Hazard Statement | Implication for Handling & Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Avoid generation of dusts or aerosols. All handling must be done in a certified chemical fume hood. Direct skin contact must be prevented at all times. |
| Skin Corrosion / Irritation | H315: Causes skin irritation. | Impervious gloves and a lab coat are mandatory. Any contamination requires immediate and thorough washing. |
| Serious Eye Damage / Eye Irritation | H319: Causes serious eye irritation. | Chemical safety goggles or a face shield are essential to prevent contact with eyes. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Work must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation. |
These hazards underscore the necessity of treating this compound not as general chemical waste, but as a substance requiring specific, cautious handling from acquisition to final disposal.
The Core Principle: Segregation of Halogenated Organic Waste
The single most critical step in the proper disposal of this compound is its correct categorization. Due to the presence of chlorine, fluorine, and iodine atoms, this compound is classified as a halogenated organic waste .[5][6][7]
Why is this distinction crucial?
Halogenated and non-halogenated organic wastes have fundamentally different disposal pathways and associated costs.[6]
-
Non-Halogenated Solvents: Many common organic solvents (like acetone, ethanol, hexanes) can be reclaimed through solvent recycling or used for fuel blending. Mixing them with other chemicals makes them unsuitable for this more economical and environmentally preferable route.[6]
-
Halogenated Wastes: The halogens in this compound produce acidic and highly corrosive gases (e.g., HCl, HF, HI) upon combustion. Therefore, they must be destroyed in specialized hazardous waste incinerators equipped with "scrubbers" and "afterburners" to neutralize these harmful byproducts.[8][9] Mixing halogenated waste into a non-halogenated solvent drum contaminates the entire container, forcing the entire volume to be treated via the more complex and expensive incineration process.[6]
Therefore, all waste streams containing this compound must be kept separate from non-halogenated waste.[7]
Personal Protective Equipment (PPE) Protocol
A self-validating safety protocol begins with rigorous personal protection. The following PPE is mandatory when handling or disposing of this compound, in accordance with OSHA laboratory standards.[10]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Given the compound's dermal toxicity, double-gloving is recommended, especially during waste consolidation or spill cleanup. Dispose of contaminated gloves as solid hazardous waste.
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles are required at all times. A full-face shield should be used if there is a risk of splashing.[4][11]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure clothing completely covers the skin.
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]
Step-by-Step Disposal Procedures
The proper disposal path depends on the form of the waste. Follow the appropriate workflow below.
Scenario A: Disposal of Contaminated Labware and Solid Waste
This stream includes items like used gloves, weighing papers, pipette tips, and empty containers.
-
Decontamination (if applicable): For glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate) to remove residual chemical. Crucially, this rinseate must be collected and disposed of as liquid halogenated waste (see Scenario B).
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled hazardous waste bag or container. This container must be designated for "Halogenated Solid Waste."
-
Labeling: The container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound contaminated debris"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Storage: Keep the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents and acids.[2][13]
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. Do not discard this waste in the regular trash.
Scenario B: Disposal of Unused or Waste this compound (Bulk or Solutions)
This includes expired product, reaction residues, or the solvent rinseate from decontamination.
-
Select the Correct Waste Container: Use a dedicated, compatible container designated for "Halogenated Organic Liquid Waste." This is often a specially marked carboy or bottle provided by your EHS department.[7] Never mix this waste with non-halogenated solvents.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must clearly list:
-
The words "Hazardous Waste"
-
All chemical constituents by full name, including solvents (e.g., "this compound," "Acetone").
-
The approximate percentage or volume of each component.
-
The relevant hazard pictograms or written hazards ("Toxic," "Irritant").
-
-
Waste Accumulation: Keep the container securely capped when not in use. Store it in a secondary containment bin within a satellite accumulation area.
-
Final Disposal: Once the container is full or you are finished with the process, contact your institution's EHS office to arrange for pickup and transport to a licensed hazardous waste disposal facility.[9][12]
Emergency Procedures: Spill Management
In the event of a small-scale laboratory spill, immediate and correct action is critical.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves significant dust, evacuate the lab.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.
-
Containment: For a solid spill, gently cover the powder with a chemical absorbent pad or vermiculite to prevent it from becoming airborne. Do not sweep the dry powder.
-
Cleanup: Carefully scoop the absorbed material and spilled solid into a container designated for halogenated solid waste. For final decontamination, wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the same waste container.
-
Dispose: Seal, label, and dispose of the cleanup debris as described in Scenario A.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal pathway for any waste potentially contaminated with this compound.
Caption: Waste Disposal Decision Tree for this compound.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
- Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Fluoro-4-iodoaniline.
-
Keene State College. (2012). Hazardous Waste Management Procedures. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]
- Thermo Fisher Scientific. (2011). Safety Data Sheet: 4-Chloro-2-fluoroaniline.
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Combi-Blocks, Inc. (2023). 5-Chloro-3-fluoro-2-iodoaniline SDS. Retrieved from [Link]
- A Material Safety Data Sheet. (n.d.). 2-Fluoro-4-Iodoaniline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-fluoroaniline.
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-Chloro-4-fluoro-2-iodoaniline: Essential Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 5-Chloro-4-fluoro-2-iodoaniline, a halogenated aromatic amine, is a valuable building block in synthesis, but its structure suggests significant toxicological potential. This guide provides a direct, field-tested operational plan for its safe handling and disposal, ensuring that robust safety measures are not an afterthought, but the very foundation of our experimental work.
Hazard Assessment: Understanding the Adversary
While a specific, comprehensive toxicological profile for this compound is not extensively published, we can infer its hazard profile from its structural class—halogenated anilines. Data from closely related analogs indicate a high degree of hazard.[1][2][3][4][5][6] Aniline and its derivatives are known for their systemic toxicity, particularly their ability to be absorbed dermally and cause conditions like methemoglobinemia.
Inferred Hazard Profile for this compound
| Hazard Class | Description | Rationale & Supporting Evidence |
| Acute Toxicity | Category 3 or 4: Toxic or Harmful. Likely toxic if swallowed, in contact with skin, or if inhaled.[2][4] | Analogs like 4-Chloro-2-iodoaniline and 2-Chloro-4-iodoaniline are classified as acutely toxic via all routes of exposure.[3][4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. [1][3][4] | Halogenated anilines are consistently reported to be skin irritants.[1][3][4] Prolonged contact can lead to significant irritation and dermal absorption. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. [1][3][4][6] | Direct contact with the eyes is likely to cause significant irritation and potential damage. Immediate and thorough rinsing is critical.[1] |
| Respiratory Irritation | May cause respiratory irritation. [1][5][6] | Inhalation of dust or aerosols can irritate the respiratory tract. All handling should be performed in a manner that avoids generating airborne particles. |
| Long-Term Effects | Potential for carcinogenicity and mutagenicity. | The parent compound, 4-chloroaniline, is classified by IARC as Group 2B, "Possibly carcinogenic to humans." This warrants handling the compound as a potential carcinogen. |
The Hierarchy of Controls: A Self-Validating System
Before any personal protective equipment (PPE) is selected, we must apply the hierarchy of controls. This framework is fundamental to creating a self-validating system of safety where reliance on PPE is the final, not the primary, line of defense.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and matched to the task. The following table outlines the minimum requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Chemical splash goggles & face shield[7] | Double-gloving: Nitrile inner, Butyl or heavy-duty nitrile outer[8][9] | Fully-buttoned lab coat & chemical-resistant apron[7] | Mandatory: Work within a certified chemical fume hood[7][8] |
| Chemical Handling/Transfers | Chemical splash goggles & face shield | Double-gloving: Nitrile inner, Butyl or heavy-duty nitrile outer | Fully-buttoned lab coat & chemical-resistant apron | Mandatory: Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles & face shield | Heavy-duty butyl rubber gloves over nitrile gloves[9] | Chemical-resistant disposable coveralls, shoe covers | Full-face respirator with organic vapor/HEPA cartridge may be required for large spills[7] |
| Waste Disposal | Chemical splash goggles | Double-gloving: Nitrile inner, Butyl or heavy-duty nitrile outer | Fully-buttoned lab coat | Mandatory: Work within a certified chemical fume hood |
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes from toxic and irritating material necessitates chemical splash goggles that provide a complete seal around the eyes.[7] A full-face shield must be worn over the goggles during any operation with a significant splash potential, such as transfers or preparing solutions.[7][9]
Hand Protection
Given the high potential for dermal absorption, hand protection is critical. While nitrile gloves offer sufficient protection for incidental, short-term contact with many chemicals, the hazards of halogenated anilines call for a more robust approach.[8]
-
For Incidental Contact (Splash Protection): A single pair of nitrile gloves (minimum 5-mil thickness) may be acceptable, but they must be replaced immediately upon any contact.[10][11]
-
For Intentional Contact or Immersion Risk: Double-gloving is required. An inner nitrile glove provides a second barrier in case the outer glove is breached. The outer glove should be made of a material with higher chemical resistance to aromatic amines, such as butyl rubber .[9][12] Always consult the glove manufacturer's resistance chart for specific breakthrough times.[13][14]
Body Protection
A standard cotton lab coat, fully buttoned , is the minimum requirement.[7] For any procedure involving quantities greater than a few milligrams or where splashes are possible, a chemical-resistant apron must be worn over the lab coat.[7] Do not wear shorts or open-toed shoes in the laboratory.[7]
Respiratory Protection
All handling of this compound must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of vapors or dust.[7][8][15] If a fume hood is not available or in the event of a large spill, a full-face respirator with a combination organic vapor and particulate (HEPA) cartridge is necessary.[7]
Operational and Disposal Plans
A systematic workflow minimizes risk. The following procedural steps must be adhered to without deviation.
Caption: A three-phase workflow for handling hazardous chemicals.
Step-by-Step Handling Procedures
-
Preparation:
-
Conduct a final risk assessment for your specific experiment.
-
Ensure the chemical fume hood has a current certification and the sash is at the appropriate height.
-
Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[7]
-
Ensure a chemical spill kit rated for toxic organic compounds is immediately accessible.[7]
-
Don all PPE as specified in the table above before entering the designated handling area.
-
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the compound. Use an appropriate solvent (e.g., ethanol) followed by soap and water.[7]
-
Remove gloves using the proper technique to avoid skin contact with the contaminated exterior, and dispose of them in the designated solid hazardous waste container.[7]
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Disposal Plan
Proper disposal is a critical component of the safety protocol to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste, both liquid and solid (including contaminated gloves, weigh boats, and paper towels), must be collected in a designated, labeled, and sealed hazardous waste container.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Disposal: Follow all local, state, and federal regulations for the disposal of toxic organic chemical waste.[3][16][17]
References
-
University of California, Riverside, Environmental Health & Safety. Aniline Standard Operating Procedure. [Online]. Available: [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Aniline. [Online]. Available: [Link]
-
Centers for Disease Control and Prevention (CDC) Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Online]. Available: [Link]
-
SDS Manager by Combi-Blocks, Inc. 5-Chloro-3-fluoro-2-iodoaniline SDS. [Online]. Available: [Link]
-
Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Online]. Available: [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Online]. Available: [Link]
-
Cole-Parmer. 5-Chloro-2-Nitroaniline, 97% Material Safety Data Sheet. [Online]. Available: [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. [Online]. Available: [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. [Online]. Available: [Link]
-
Ansell. Ansell Chemical Resistance Glove Chart. [Online]. Available: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
